molecular formula C54H71N15O9 B1681662 Shu 9119 CAS No. 168482-23-3

Shu 9119

Cat. No.: B1681662
CAS No.: 168482-23-3
M. Wt: 1074.2 g/mol
InChI Key: ORTUTLYEGOSCRP-ATNXLWBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an agouti mimetic;  structure in first source

Properties

CAS No.

168482-23-3

Molecular Formula

C54H71N15O9

Molecular Weight

1074.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide

InChI

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1

InChI Key

ORTUTLYEGOSCRP-ATNXLWBUSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2
acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide
SHU 9119
SHU-9119
SHU9119

Origin of Product

United States

Foundational & Exploratory

Shu9119: A Technical Guide to its Mechanism of Action at MC3 and MC4 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Shu9119, a widely utilized synthetic peptide, at the melanocortin 3 (MC3R) and melanocortin 4 (MC4R) receptors. This document details its binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize the interaction of Shu9119 with these receptors.

Core Mechanism of Action

Shu9119 is a potent antagonist at both the human and mouse MC3 and MC4 receptors.[1][2] Its primary mechanism involves competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to these G protein-coupled receptors (GPCRs). While it acts as a pure competitive antagonist at the MC4R, it exhibits both antagonist and partial agonist activity at the MC3R.[3][4][5] This dual activity at the MC3R is a critical consideration in experimental design and data interpretation.

The antagonism of MC3R and MC4R by Shu9119 has significant physiological effects, most notably a potent stimulation of food intake and an increase in body weight when administered centrally. This orexigenic effect underscores the critical role of the central melanocortin system in the regulation of energy homeostasis.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Shu9119's activity at MC3 and MC4 receptors. It is important to note the species differences in receptor pharmacology.

Table 1: Binding Affinity and Functional Activity of Shu9119 at Human Melanocortin Receptors

ReceptorAssay TypeParameterValue (nM)Reference
hMC3RInhibition of Radioligand BindingIC500.23[1]
hMC4RInhibition of Radioligand BindingIC500.06[1]

Table 2: Functional Antagonist Activity of Shu9119 at Mouse Melanocortin Receptors

ReceptorAssay TypeParameterValueReference
mMC3RSchild AnalysispA2Not explicitly reported, but characterized as a potent antagonist with partial agonism[2][3][4]
mMC4RSchild AnalysispA2~8.5[4]

Signaling Pathways

MC3 and MC4 receptors primarily couple to the Gαs subunit of heterotrimeric G proteins. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Shu9119, as a competitive antagonist, blocks this signaling cascade by preventing agonist binding. There is also evidence to suggest that melanocortin receptors can couple to other G protein subtypes, such as Gαi/o and Gαq, leading to the modulation of other second messenger systems.

Shu9119_Signaling_Pathway Shu9119 Antagonism of MC3/MC4 Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist MC3R_MC4R MC3R / MC4R Agonist->MC3R_MC4R Binds & Activates Shu9119 Shu9119 Shu9119->MC3R_MC4R Competitively Blocks G_Protein Gαsβγ MC3R_MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Cell_Culture Culture MC3/4R-expressing HEK293 cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Shu9119 (variable conc.) - Radioligand (fixed conc.) Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound/free radioligand via filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis End End Data_Analysis->End cAMP_Assay_Workflow cAMP Functional Assay Workflow Start Start Cell_Plating Seed MC3/4R-expressing HEK293 cells Start->Cell_Plating Antagonist_Incubation Pre-incubate with various [Shu9119] Cell_Plating->Antagonist_Incubation Agonist_Stimulation Stimulate with fixed [Agonist] (e.g., EC80) Antagonist_Incubation->Agonist_Stimulation cAMP_Production Allow for cAMP production Agonist_Stimulation->cAMP_Production Lysis_Detection Lyse cells and measure cAMP levels cAMP_Production->Lysis_Detection Data_Analysis Calculate IC50 or pA2 Lysis_Detection->Data_Analysis End End Data_Analysis->End

References

SHU9119: A Comprehensive Technical Guide to a Selective Melanocortin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHU9119 is a widely utilized synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that has been instrumental in elucidating the physiological roles of the central melanocortin system. It is a potent antagonist at the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R), which are key regulators of energy homeostasis, food intake, and body weight.[1][2] Interestingly, SHU9119 also exhibits agonist activity at the melanocortin-1 receptor (MC1R) and partial agonist activity at the melanocortin-5 receptor (MC5R).[3][4] This complex pharmacological profile makes SHU9119 a valuable tool for dissecting the specific functions of these closely related G protein-coupled receptors. This guide provides an in-depth overview of SHU9119, including its chemical properties, selectivity profile, and the experimental protocols used for its characterization.

Chemical Properties and Synthesis

SHU9119 is a cyclic lactam analogue of α-MSH with the sequence Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂.[5] The replacement of the D-Phe at position 7 in the α-MSH sequence with D-2'-naphthylalanine (D-Nal(2')) is a critical modification that confers its antagonist activity at MC3R and MC4R.[6]

The synthesis of SHU9119 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of SHU9119
  • Resin Preparation: A Rink Amide resin is used as the solid support to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step involves the activation of the C-terminus of the incoming Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Acetylation: Following the coupling of the final amino acid (Nle), the N-terminus is acetylated using acetic anhydride.

  • Side-Chain Deprotection and Cleavage: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Cyclization: The linear peptide is cyclized to form the lactam bridge between the Asp and Lys residues. This is often achieved in a dilute solution using a coupling agent to favor intramolecular reaction.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Selectivity Profile at Melanocortin Receptors

SHU9119 exhibits a distinct selectivity profile across the melanocortin receptor subtypes. It is a potent antagonist at MC3R and MC4R, an agonist at MC1R, and a partial agonist at MC5R.[2][3][4][7]

Data Presentation: Quantitative Activity of SHU9119
ReceptorSpeciesAssay TypeParameterValue (nM)Reference
MC1R MousecAMP Functional AssayEC₅₀0.64[3]
MC3R HumanCompetitive BindingIC₅₀0.23[2][3]
HumanFunctional Antagonism-Potent Antagonist[2]
MC4R HumanCompetitive BindingIC₅₀0.06[2][3]
HumanFunctional Antagonism-Potent Antagonist[2]
MC5R HumanCompetitive BindingIC₅₀0.09[3]
HumancAMP Functional AssayEC₅₀0.12 (Partial Agonist)[2]

Experimental Methodologies

The characterization of SHU9119's activity at melanocortin receptors relies on two primary in vitro assays: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of SHU9119 to the different melanocortin receptors.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the melanocortin receptor of interest. The cells are cultured and harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor, SHU9119.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using a non-linear regression model to determine the IC₅₀ value of SHU9119, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of SHU9119 to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

  • Cell Culture: HEK293 cells expressing the melanocortin receptor of interest are seeded in a multi-well plate.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Agonist/Antagonist Treatment:

    • Agonist Mode: Cells are treated with varying concentrations of SHU9119 to determine its ability to stimulate cAMP production.

    • Antagonist Mode: Cells are treated with a fixed concentration of a known agonist (e.g., α-MSH) in the presence of varying concentrations of SHU9119 to determine its ability to inhibit agonist-induced cAMP production.

  • Incubation: The cells are incubated for a specific time at 37°C.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a LANCE Ultra cAMP detection kit.

  • Data Analysis: The data are analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of SHU9119.

cAMP Functional Assay Workflow

In Vivo Studies: Effects on Feeding Behavior

SHU9119 has been extensively used in in vivo studies to investigate the role of the central melanocortin system in regulating food intake and energy balance.

Experimental Protocol: Intracerebroventricular (ICV) Infusion in Rodents
  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: A guide cannula is surgically implanted into a cerebral ventricle (e.g., the lateral or third ventricle) of the anesthetized animal.

  • Recovery: The animals are allowed to recover from surgery for a specified period.

  • Drug Administration: SHU9119, dissolved in artificial cerebrospinal fluid or saline, is infused directly into the ventricle via an injection cannula connected to a microsyringe pump.

  • Behavioral Monitoring: Food and water intake, as well as body weight, are monitored at regular intervals following the infusion.[8][9]

  • Pair-Feeding Controls: To distinguish the direct metabolic effects of SHU9119 from those secondary to increased food intake, a pair-fed control group is often included. This group receives the same amount of food as the vehicle-treated control group.[3]

Signaling Pathways

Melanocortin receptors primarily signal through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

signaling_pathway ligand Melanocortin Agonist receptor Melanocortin Receptor ligand->receptor Activates antagonist SHU9119 (at MC3R/MC4R) antagonist->receptor Blocks g_protein Gαs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., decreased food intake) pka->cellular_response Phosphorylates Targets

Melanocortin Receptor Signaling

Conclusion

SHU9119 remains an indispensable pharmacological tool for investigating the complex roles of the melanocortin receptor system. Its selective antagonist activity at MC3R and MC4R, coupled with its agonist effects at other subtypes, provides a unique means to dissect the specific contributions of these receptors to various physiological processes. The methodologies outlined in this guide provide a framework for the continued use and characterization of this important research compound.

References

In Vitro Pharmacological Profile of Shu 9119: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shu 9119 is a widely utilized synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It is a potent and invaluable tool in the study of the melanocortin system due to its distinct pharmacological profile across the melanocortin receptor subtypes. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Core Pharmacological Characteristics

This compound is a cyclic lactam analogue of α-MSH. Its unique structure confers a mixed efficacy profile at the melanocortin receptors. In vitro studies have consistently demonstrated that this compound is a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, a partial agonist at the melanocortin-5 receptor (MC5R), and a full agonist at the melanocortin-1 receptor (MC1R).[1] This complex pharmacology makes it an essential ligand for dissecting the physiological roles of the individual melanocortin receptors.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified across various melanocortin receptor subtypes using a range of assays. The following tables summarize the key binding affinity and functional activity parameters reported in the literature.

Table 1: Binding Affinity of this compound at Human Melanocortin Receptors

ReceptorAssay TypeRadioligandCell LineKi (nM)IC50 (nM)Reference(s)
hMC3RCompetitive Binding[125I]-NDP-MSHHEK2930.130.23[2][3]
hMC4RCompetitive Binding[125I]-NDP-MSHHEK2930.0290.06[3][4]
hMC5RCompetitive Binding[125I]-NDP-MSHHEK293-0.09[3]

Table 2: Functional Activity of this compound at Human Melanocortin Receptors

ReceptorAssay TypeParameterValue (nM)EfficacyReference(s)
hMC1RcAMP AccumulationEC50-Agonist[1]
hMC3RcAMP AccumulationpA2-Antagonist[1]
hMC3RcAMP ReporterpIC507.08Antagonist[2]
hMC4RcAMP AccumulationpA2-Antagonist[1]
hMC5RcAMP AccumulationEC500.12Partial Agonist

Table 3: Functional Activity of this compound at Mouse Melanocortin Receptors

ReceptorAssay TypeParameterValueEfficacyReference(s)
mMC1RcAMP AccumulationEC50-Agonist[1]
mMC3RcAMP AccumulationpA2-Partial Agonist/Antagonist[1][5]
mMC4RcAMP AccumulationpA2-Antagonist[1][5]
mMC5RcAMP AccumulationpA27.1, 7.2Antagonist[5]

Note: The characterization of this compound at the mouse MC3R shows both partial agonist and antagonist properties, highlighting potential species differences and the complexity of its interaction with this receptor subtype.

Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent evidence suggests that this compound can act as a biased ligand at the MC4R, preferentially activating the extracellular signal-regulated kinase (ERK) 1/2 pathway over the canonical Gαs-cAMP pathway.

Melanocortin_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., α-MSH) MCR Melanocortin Receptor (MCR) Agonist->MCR Activates Shu9119 This compound Shu9119->MCR Antagonizes (MC3/4R) Agonizes (MC1/5R) Biased Agonist (MC4R) Shu9119->MCR Biased Activation Gs Gαs MCR->Gs Activates Beta_Arrestin β-Arrestin MCR->Beta_Arrestin Recruits MCR->Beta_Arrestin Biased Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB (Gene Transcription) PKA->CREB ERK ERK1/2 Beta_Arrestin->ERK Activates ERK_target Downstream Targets ERK->ERK_target

Caption: Melanocortin receptor signaling pathways.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for melanocortin receptors.

Binding_Assay_Workflow start Start cell_prep Prepare membranes from HEK293 cells expressing the target MCR start->cell_prep incubation Incubate membranes with [125I]-NDP-MSH (Radioligand) and varying concentrations of this compound cell_prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation counting Quantify bound radioactivity using a gamma counter separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_seeding Seed HEK293 cells expressing the target MCR in a 96-well plate start->cell_seeding stimulation Stimulate cells with varying concentrations of this compound (agonist mode) or with a fixed concentration of agonist + varying concentrations of this compound (antagonist mode) cell_seeding->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels using HTRF, AlphaScreen, or GloSensor technology stimulation->lysis_detection analysis Analyze data to determine EC50 (agonist) or IC50/pA2 (antagonist) lysis_detection->analysis end End analysis->end ERK_Assay_Workflow start Start cell_culture Culture and serum-starve HEK293 cells expressing MC4R start->cell_culture stimulation Stimulate cells with varying concentrations of this compound for a short duration (e.g., 5-15 min) cell_culture->stimulation lysis Lyse cells and collect protein lysates stimulation->lysis detection Detect phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western blotting or HTRF lysis->detection analysis Quantify the p-ERK/total ERK ratio to determine the dose-dependent activation of the ERK pathway detection->analysis end End analysis->end

References

A Technical Guide to the Biological Effects of SHU9119 on Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of SHU9119, a pivotal pharmacological tool in the study of energy balance. It details its mechanism of action, summarizes quantitative in vivo and in vitro data, outlines experimental methodologies, and illustrates key pathways and workflows.

Introduction: The Role of SHU9119 in Melanocortin Signaling

Energy homeostasis is a complex physiological process tightly regulated by the central nervous system, with the melanocortin system serving as a critical hub. This system, primarily located in the hypothalamus, integrates signals of energy status to modulate food intake and energy expenditure. Key components include the pro-opiomelanocortin (POMC) neurons, which produce agonists like α-melanocyte-stimulating hormone (α-MSH), and the agouti-related protein (AgRP) neurons, which produce an endogenous antagonist (AgRP).[1][2][3]

These neuropeptides exert their effects through melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[1][4] Of the five subtypes, the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R) are paramount in the regulation of energy balance.[5][6] Activation of these receptors, particularly MC4R, by α-MSH leads to a satiety signal, reducing food intake and increasing energy expenditure.[3]

SHU9119 is a synthetic peptide analogue of α-MSH that has been instrumental in elucidating the function of this pathway.[2][7] It acts as a potent competitive antagonist at both MC3R and MC4R, while paradoxically functioning as a partial agonist at the MC5R.[6][8][9] This dual-action profile makes it a powerful tool for probing the physiological consequences of blocking central melanocortin signaling. When administered centrally, SHU9119 effectively mimics the orexigenic (appetite-stimulating) signals of the endogenous antagonist AgRP, leading to profound effects on feeding behavior, body weight, and peripheral metabolism.[2][9][10]

Mechanism of Action and Signaling Pathways

SHU9119 exerts its primary biological effects by competitively blocking the binding of endogenous agonists, such as α-MSH, to MC3 and MC4 receptors.[2][11] In the canonical pathway, MC4R activation by an agonist stimulates Gαs, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[4] This signaling cascade results in anorexigenic effects.

As an antagonist, SHU9119 prevents this downstream signaling cascade. The structural basis for its antagonist activity at MC4R involves a critical interaction between its DNal(2') residue and the Leucine 133 residue within the third transmembrane domain of the receptor.[7][12] This interaction is believed to constrain the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling and activation.[12] Interestingly, substituting this key leucine residue with methionine can convert SHU9119 from an antagonist to an agonist, highlighting the precise molecular determinants of its function.[4][7]

While it is a potent antagonist at MC3R and MC4R, SHU9119 also displays partial agonism at MC1R and MC5R.[8][13]

SHU9119_Signaling_Pathway cluster_Neuron Hypothalamic Neuron POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (Agonist) AgRP_Neuron AgRP Neurons AgRP_Neuron->MC4R AgRP (Antagonist) AC Adenylyl Cyclase MC4R->AC Activates Gαs Hunger Hunger Signal (Orexigenic) cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Satiety Satiety Signal (Anorexigenic) PKA->Satiety SHU9119 SHU9119 SHU9119->MC4R Blocks α-MSH SHU9119->Hunger Induces Experimental_Workflow Start Animal Model Selection (e.g., Rat, Mouse) Surgery Stereotaxic Surgery: ICV Cannula Implantation Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Grouping Randomization into Groups Recovery->Grouping Group1 SHU9119 Treatment (ad libitum fed) Grouping->Group1 Group 1 Group2 Vehicle Control Grouping->Group2 Group 2 Group3 SHU9119 Pair-Fed (SHU9119-pf) Grouping->Group3 Group 3 Dosing Drug Administration (ICV Infusion or Injection) Group1->Dosing Group2->Dosing Group3->Dosing Monitoring Data Collection: - Daily Food Intake - Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: - Body Composition (Fat/Lean Mass) - Gene Expression (mRNA) - Protein Levels (e.g., UCP-1) Monitoring->Endpoint Logical_Relationship cluster_receptors SHU9119 SHU9119 MC3R MC3R SHU9119->MC3R Antagonist MC4R MC4R SHU9119->MC4R Antagonist Blockade Blockade of Central Melanocortin Signaling FoodIntake ↑ Food Intake (Hyperphagia) Blockade->FoodIntake EnergyExp ↓ Energy Expenditure (↓ Fat Oxidation) Blockade->EnergyExp BAT ↓ BAT Activity (↓ UCP-1) Blockade->BAT Lipogenesis ↑ Lipogenesis & Fat Storage Blockade->Lipogenesis BodyWeight ↑ Body Weight & Adiposity FoodIntake->BodyWeight EnergyExp->BodyWeight Lipogenesis->BodyWeight cluster_receptors cluster_receptors cluster_receptors->Blockade

References

Understanding the Partial Agonism of SHU-9119 at the Melanocortin-5 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of the synthetic peptide SHU-9119, specifically focusing on its partial agonist activity at the human Melanocortin-5 Receptor (MC5R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin signaling and G-protein coupled receptor (GPCR) pharmacology.

Executive Summary

SHU-9119 is a widely recognized synthetic analog of α-melanocyte-stimulating hormone (α-MSH). While it acts as a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, it exhibits distinct partial agonist properties at the MC5R.[1][2][3][4] This dual characteristic makes SHU-9119 a valuable pharmacological tool for dissecting the physiological roles of individual melanocortin receptor subtypes. This guide summarizes the quantitative pharmacological data, details the experimental protocols for receptor characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The partial agonism of SHU-9119 at the MC5R is characterized by its ability to bind to the receptor and elicit a submaximal response compared to the endogenous full agonist, α-MSH. The following table summarizes the key quantitative parameters defining the interaction of SHU-9119 and α-MSH with the human MC5R.

LigandReceptorParameterValue (nM)Efficacy (Emax)
SHU-9119 hMC5RIC500.09[1][2]Partial Agonist (<100%)
hMC5REC500.12[3]
α-MSH hMC5RKi5700Full Agonist (~100%)

Note: IC50 represents the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand. EC50 is the concentration of a ligand that produces 50% of its maximal response. Ki is the inhibition constant, indicating the binding affinity of a ligand. Emax for a full agonist is considered 100%, while a partial agonist will have an Emax significantly lower than 100%.

Core Signaling Pathway of the MC5 Receptor

The MC5R, like other melanocortin receptors, is a Class A GPCR that primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] Activation of the receptor by an agonist leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response. Partial agonists like SHU-9119 bind to the receptor and induce a conformational change that is less efficient at activating this signaling cascade, resulting in a lower production of cAMP compared to a full agonist.

MC5R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC5R MC5R G_protein Gαsβγ MC5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Downstream Targets Ligand Agonist (e.g., α-MSH, SHU-9119) Ligand->MC5R Binds

Figure 1: MC5R canonical signaling pathway via Gs-cAMP activation.

Experimental Protocols

The characterization of SHU-9119's partial agonism at the MC5R involves a suite of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of SHU-9119 for the MC5R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of SHU-9119 at the hMC5R.

Materials:

  • HEK293 cells stably expressing hMC5R.

  • [¹²⁵I]-NDP-α-MSH (Radioligand).

  • Unlabeled NDP-α-MSH (for non-specific binding determination).

  • SHU-9119.

  • Binding Buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation: Culture HEK293-hMC5R cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of SHU-9119.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of unlabeled NDP-α-MSH.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SHU-9119. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start: Prepare hMC5R expressing cell membranes setup Set up 96-well plate: - Membranes - [¹²⁵I]-NDP-α-MSH - Varying [SHU-9119] start->setup controls Include controls: - Total Binding - Non-specific Binding setup->controls incubation Incubate to reach equilibrium controls->incubation filtration Filter to separate bound and free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity (Scintillation Counter) washing->counting analysis Analyze data: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of SHU-9119 to stimulate the production of the second messenger cAMP, thus quantifying its efficacy (Emax) and potency (EC50).

Objective: To determine the EC50 and Emax of SHU-9119 at the hMC5R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing hMC5R.

  • α-MSH (Full agonist control).

  • SHU-9119.

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the hMC5R-expressing cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of SHU-9119 and α-MSH in stimulation buffer.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

  • cAMP Detection: Add the detection reagents from the kit to the cell lysates.

  • Measurement: After another incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both SHU-9119 and α-MSH. The Emax of SHU-9119 is expressed as a percentage of the maximal response induced by α-MSH.

cAMP Accumulation Assay Workflow start Start: Seed hMC5R cells in 384-well plates prepare Prepare serial dilutions of SHU-9119 and α-MSH start->prepare stimulate Stimulate cells with agonist dilutions prepare->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Add cAMP detection reagents (e.g., HTRF) lyse->detect measure Measure signal (Plate Reader) detect->measure analyze Analyze data: - Generate standard curve - Determine EC50 and Emax measure->analyze end End analyze->end

Figure 3: Workflow for a cell-based cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay investigates an alternative signaling pathway for GPCRs. It measures the recruitment of β-arrestin to the activated MC5R, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Objective: To assess the ability of SHU-9119 to induce β-arrestin recruitment to the hMC5R.

Materials:

  • U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems), co-expressing hMC5R and a β-arrestin fusion protein.

  • α-MSH (Positive control).

  • SHU-9119.

  • Assay-specific cell culture medium and detection reagents.

  • 384-well white opaque plates.

  • Luminometer or other compatible plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates.

  • Compound Addition: Add serial dilutions of SHU-9119 and α-MSH to the wells.

  • Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (typically 60-90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol. These reagents generate a luminescent or fluorescent signal upon β-arrestin recruitment.

  • Measurement: After a final incubation, measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the agonist. Determine the EC50 and Emax for β-arrestin recruitment for both SHU-9119 and α-MSH.

Conclusion

SHU-9119 serves as a critical pharmacological tool due to its mixed antagonist/partial agonist profile at the melanocortin receptors. Its partial agonism at the MC5R, characterized by high binding affinity but submaximal efficacy in downstream signaling, allows for the nuanced investigation of MC5R-mediated physiological processes. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of compounds like SHU-9119 and for the broader study of GPCR pharmacology. Further investigation into the structural basis of SHU-9119's interaction with the MC5R will provide deeper insights into the molecular determinants of partial agonism.

References

The Role of Shu 9119 in the Regulation of Food Intake and Body Weight: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shu 9119 is a widely utilized research tool in the study of energy homeostasis. As a potent synthetic peptide, it acts as a competitive antagonist at the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R), while exhibiting partial agonist activity at the melanocortin-5 receptor (MC5R). The central melanocortin system is a critical regulator of food intake and body weight, and by blocking the anorexigenic signals mediated by MC3R and MC4R, this compound induces a significant increase in food consumption and subsequent weight gain in animal models. This guide provides a comprehensive overview of the core pharmacology of this compound, its impact on physiological parameters, detailed experimental protocols for its use, and a depiction of the signaling pathways it modulates.

Core Pharmacology and Mechanism of Action

This compound is a cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action is the competitive antagonism of MC3R and MC4R, which are predominantly expressed in the hypothalamus, a key brain region for the regulation of appetite and energy expenditure.[1] In the absence of an antagonist, endogenous agonists such as α-MSH bind to these receptors, leading to a signaling cascade that promotes satiety and reduces food intake. This compound blocks this binding, thereby inhibiting the anorexigenic signaling and leading to an orexigenic (appetite-stimulating) effect.[2]

Receptor Binding Affinity

The affinity of this compound for melanocortin receptors has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) and equilibrium dissociation constant (EC50) values for human and mouse receptors.

Receptor SubtypeSpeciesParameterValue (nM)Reference
MC3RHumanIC500.23[2][3]
MC4RHumanIC500.06[2][3]
MC5RHumanIC500.09[3]
MC5RHumanEC500.12[2]
Downstream Signaling Effects

By antagonizing MC3R and MC4R, this compound prevents the Gs-protein-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1] This blockade of the canonical melanocortin signaling pathway is the primary molecular mechanism underlying its effects on food intake and body weight.

cluster_0 Central Melanocortin Signaling POMC POMC Neurons aMSH α-MSH POMC->aMSH Release MC4R MC4R aMSH->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates Gs Shu9119 This compound Shu9119->MC4R Blocks cAMP ↑ cAMP AC->cAMP Satiety Anorexigenic Signal (↓ Food Intake) cAMP->Satiety

Caption: this compound antagonism of the MC4R pathway.

In Vivo Effects on Food Intake and Body Weight

Central administration of this compound in animal models consistently leads to a dose-dependent increase in food intake and body weight.[4]

Quantitative Effects in Rodent Models

The following table summarizes the observed effects of this compound on food intake and body weight in rats.

Animal ModelAdministration RouteDoseDurationEffect on Food IntakeEffect on Body WeightReference
Ad libitum-fed ratsi.c.v. infusion24 nmol/day7 daysIncreasedSignificantly higher than control[3]
Satiated ratsi.c.v. injection1.0 nmol24 hoursDoubledIncreased[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation and Administration of this compound

Preparation: this compound is typically supplied as a lyophilized powder.[6] For in vivo studies, it is reconstituted in sterile isotonic saline or artificial cerebrospinal fluid (aCSF).[3]

  • Reconstitution: Dissolve the lyophilized powder in the chosen vehicle to the desired stock concentration.

  • Storage: Store the reconstituted solution at -20°C for up to 3 months to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.[6]

Intracerebroventricular (i.c.v.) Cannulation and Infusion: This procedure allows for the direct administration of this compound into the cerebral ventricles of the brain.

  • Surgical Procedure: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle.

  • Infusion: For continuous infusion, an osmotic pump is connected to the cannula and placed subcutaneously.[7] For bolus injections, an injector cannula is inserted into the guide cannula, and the solution is delivered via a syringe pump over a specified period.[8]

cluster_1 Experimental Workflow: In Vivo Study A This compound Reconstitution C This compound Administration (i.c.v. infusion/injection) A->C B i.c.v. Cannulation Surgery B->C D Measurement of Food Intake & Body Weight C->D E Data Analysis D->E

Caption: Workflow for in vivo studies with this compound.
Pair-Feeding Studies

To distinguish the direct metabolic effects of this compound from those secondary to increased food intake, a pair-feeding experimental design is employed.[3][9]

  • Procedure: A group of animals receiving this compound is pair-fed to a control group. This means the pair-fed group is given the same amount of food that the control group consumed on the previous day. This ensures that both groups have the same caloric intake.[10]

Measurement of Downstream Effects

cAMP Assay: This assay quantifies the intracellular levels of cAMP, a key second messenger in the melanocortin signaling pathway.

  • Principle: Cells expressing the melanocortin receptor of interest are treated with this compound followed by an agonist (e.g., α-MSH). The resulting change in cAMP levels is measured, typically using a competitive immunoassay or a reporter gene assay.[1][11][12]

Quantitative PCR (qPCR) for Lipogenic Genes: this compound has been shown to upregulate the expression of genes involved in lipogenesis.[2]

  • Procedure:

    • Extract total RNA from adipose tissue of treated and control animals.

    • Synthesize complementary DNA (cDNA) from the RNA.

    • Perform qPCR using primers specific for target genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1).[13][14]

    • Normalize the expression of target genes to a housekeeping gene to determine the relative change in expression.

cluster_2 Logical Relationship of Effects Shu9119_admin This compound Administration (Central) MC4R_block MC4R Blockade Shu9119_admin->MC4R_block cAMP_decrease ↓ cAMP Signaling MC4R_block->cAMP_decrease Food_intake_increase ↑ Food Intake cAMP_decrease->Food_intake_increase Lipogenesis_increase ↑ Lipogenesis cAMP_decrease->Lipogenesis_increase Body_weight_increase ↑ Body Weight Food_intake_increase->Body_weight_increase Lipogenesis_increase->Body_weight_increase

Caption: Causal chain of this compound's physiological effects.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of the central melanocortin system in the regulation of energy balance. Its potent and specific antagonism of MC3R and MC4R provides a reliable method for inducing hyperphagia and weight gain in experimental models, thereby facilitating the study of obesity and metabolic disorders. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of robust experiments utilizing this important compound.

References

The Chemical and Pharmacological Profile of Shu 9119: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shu 9119 is a potent and widely studied synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It is a powerful tool in the study of the central melanocortin system's role in energy homeostasis, appetite, and metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its use in in vitro and in vivo studies are presented, along with a depiction of its impact on intracellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a cyclic lactam analogue of α-MSH. Its structure incorporates key modifications that confer its distinct pharmacological profile.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-L-tryptophyl-L-lysinamide, (2→7)-lactamNot explicitly stated, but derived from sequence
Molecular Formula C₅₄H₇₁N₁₅O₉
Molecular Weight 1074.25 g/mol
SMILES String CCCC--INVALID-LINK--C(=O)N[C@H]1CC(=O)NCCCC--INVALID-LINK--NC(=O)--INVALID-LINK--=N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O">C@HC(N)=ONot explicitly stated, but available from chemical databases
Amino Acid Sequence Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂[1]
CAS Number 168482-23-3
Solubility Soluble in waterNot explicitly stated, but implied by aqueous buffers in protocols
Purity Typically ≥95% (HPLC)
Storage Store at -20°C

Pharmacological Properties

This compound is a high-affinity ligand for several melanocortin receptors (MCRs), exhibiting a mixed antagonist/partial agonist profile. Its primary utility in research stems from its potent antagonism of the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key mediators of energy balance in the central nervous system.

Table 2: Pharmacological Activity of this compound at Human Melanocortin Receptors

ReceptorActivityIC₅₀ (nM)EC₅₀ (nM)Reference
MC3R Antagonist0.23-[2]
MC4R Antagonist0.06-[2]
MC5R Partial Agonist-0.12

The antagonism of MC4R by this compound has been shown to block the anorexigenic effects of α-MSH, leading to increased food intake and body weight in animal models.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro: Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for a specific melanocortin receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

In Vitro: cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of this compound as an antagonist at Gs-coupled melanocortin receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture:

    • Plate HEK293 cells expressing the melanocortin receptor of interest in a 96-well plate and grow to near confluency.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells.

    • Add a fixed, sub-maximal concentration of a melanocortin receptor agonist (e.g., α-MSH).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of agonist-induced cAMP production.

In Vivo: Intracerebroventricular (ICV) Administration in Rats

This protocol details the procedure for administering this compound directly into the cerebral ventricles of rats to study its central effects on food intake and body weight.

Methodology:

  • Surgical Cannula Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the desired coordinates for the lateral ventricle.

    • Implant a guide cannula into the ventricle and secure it to the skull with dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week.

  • ICV Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert an injection cannula connected to a microsyringe pump via tubing.

    • Infuse a specific dose of this compound (e.g., 0.5-5 nmol) dissolved in artificial cerebrospinal fluid (aCSF) over a set period.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Measurement of Food Intake and Body Weight:

    • House the rats individually with free access to food and water.

    • Measure food intake and body weight at regular intervals (e.g., daily) for the duration of the experiment.

Signaling Pathways

This compound exerts its effects by modulating the signaling of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The antagonism of MC4R is of particular interest due to its role in energy homeostasis.

Antagonism of MC4R Signaling

// Nodes Shu9119 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC4R [label="MC4R", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gαs", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Lipogenesis Gene\nExpression\n(SCD1, LPL, ACCα, FAS)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="Increased\nLipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FoodIntake [label="Increased\nFood Intake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Shu9119 -> MC4R [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; MC4R -> Gs [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Gs -> AC [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ATP -> AC [style=invis]; AC -> cAMP [label="Inhibits\nConversion", style=dashed, color="#EA4335", fontcolor="#EA4335"]; cAMP -> PKA [label="Reduced\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; PKA -> CREB [label="Reduced\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; CREB -> GeneExpression [label="Upregulation", color="#4285F4", fontcolor="#4285F4"]; GeneExpression -> Lipogenesis; MC4R -> FoodIntake [label="Leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } END_DOT

Caption: Antagonistic effect of this compound on the MC4R signaling pathway.

Experimental Workflow for In Vivo Studies

// Nodes Start [label="Start: Acclimatize Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Stereotaxic Surgery:\nICV Cannula Implantation", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery Period\n(≥ 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ICV Administration:\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Data Collection:\nDaily Food Intake and\nBody Weight Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nStatistical Comparison\nbetween Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Surgery; Surgery -> Recovery; Recovery -> Treatment; Treatment -> DataCollection; DataCollection -> Analysis; Analysis -> End; } END_DOT

Caption: Workflow for in vivo studies of this compound in rats.

Conclusion

This compound is an indispensable pharmacological tool for investigating the central melanocortin system. Its potent and selective antagonism at MC3R and MC4R allows for the elucidation of their roles in regulating energy homeostasis. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to design and execute robust studies utilizing this important compound. Further research into the nuances of its partial agonism at MC5R and the downstream effects of its antagonism at MC3R and MC4R will continue to enhance our understanding of melanocortin signaling in health and disease.

References

The Discovery and Initial Characterization of Shu 9119: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Shu 9119, a pivotal synthetic peptide analogue in the study of the melanocortin system. This compound is a potent antagonist of the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist of the melanocortin 5 receptor (MC5R).[1] Its discovery has been instrumental in elucidating the physiological roles of these receptors, particularly in the regulation of energy homeostasis, food intake, and body weight. This document details the seminal findings, quantitative data, and the experimental protocols employed in its initial characterization, serving as a technical resource for researchers, scientists, and professionals in drug development.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs), their endogenous agonists derived from pro-opiomelanocortin (POMC), and endogenous antagonists, plays a critical role in a wide array of physiological processes. The central melanocortin system, particularly the MC4R, is a key regulator of energy balance. The discovery of selective ligands for these receptors has been crucial for dissecting their individual functions.

This compound, a cyclic lactam analogue of α-melanocyte-stimulating hormone (α-MSH), emerged from structure-activity relationship studies aimed at developing potent and receptor-selective melanocortin ligands.[2] This whitepaper will delve into the discovery of this compound, its pharmacological profile, and the in vitro and in vivo methodologies used for its initial characterization.

Discovery of this compound

This compound was first described in a 1995 publication by Hruby and colleagues in the Journal of Medicinal Chemistry.[2] It was developed as part of a systematic investigation into the effects of substituting the D-Phenylalanine at position 7 of the potent α-MSH analogue, MT-II, with other bulky aromatic amino acids.[3] The substitution with D-2'-naphthylalanine resulted in a compound with high antagonist potency at specific melanocortin receptors.[2] This discovery marked a significant advancement in the field, providing a valuable pharmacological tool to probe the functions of the then-newly identified MC3R and MC4R.

Pharmacological Characterization

This compound exhibits a distinct pharmacological profile, acting as a potent antagonist at MC3R and MC4R, while displaying partial agonism at MC5R and full agonism at MC1R.[1][2] This section summarizes the key quantitative data from its initial characterization.

Quantitative Data Summary

The following tables present a summary of the quantitative pharmacological data for this compound at various melanocortin receptor subtypes.

Table 1: In Vitro Antagonist and Agonist Activity of this compound

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
hMC3RHumanCompetitive BindingIC500.23[1]
hMC4RHumanCompetitive BindingIC500.06[1]
hMC5RHumanCompetitive BindingIC500.09[1]
hMC5RHumanFunctional AssayEC500.12
mMC1RMousecAMP Functional BioassayEC500.64[1]
mMC5RMousecAMP Functional BioassayEC502.31[1]

h: human, m: mouse

Table 2: In Vivo Effects of this compound in Rodent Models

SpeciesAdministrationDosageEffectMagnitudeReference
RatIntracerebroventricular24 nmol/day for 7 daysIncreased food intake+30%[1]
RatIntracerebroventricular24 nmol/day for 7 daysIncreased body fat+50%[1]
RatIntracerebroventricular24 nmol/day for 7 daysDecreased fat oxidation-42%[1]
RatIntracerebroventricular24 nmol/day for 7 daysDecreased UCP-1 levels in BAT-60%[1]

BAT: Brown Adipose Tissue, UCP-1: Uncoupling Protein-1

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

In Vitro Assays

Competitive radioligand binding assays were utilized to determine the affinity (IC50) of this compound for the melanocortin receptors.

  • Cell Lines: HEK293 cells transiently or stably expressing the human or mouse melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R).

  • Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH was commonly used as the radioligand.

  • Membrane Preparation: Cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

  • Assay Procedure:

    • Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

    • The incubation was carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.

The agonist and antagonist activity of this compound was assessed by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Lines: HEK293 or CHO-K1 cells expressing the melanocortin receptor subtypes.

  • Agonist Stimulation: For antagonist assays, cells were stimulated with a known agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Cells were pre-incubated with varying concentrations of this compound (for antagonist mode) or with this compound alone (for agonist mode).

    • The agonist was then added, and the cells were incubated for a specified time.

    • The reaction was stopped, and the cells were lysed.

    • Intracellular cAMP levels were measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: EC50 (for agonist activity) or IC50 (for antagonist activity) values were determined from the dose-response curves. The pA2 value, a measure of antagonist potency, was calculated from the Schild equation.

In Vivo Studies

To assess the central effects of this compound, chronic intracerebroventricular infusions were performed in rats.

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) were used. They were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water, unless otherwise specified.

  • Surgical Procedure:

    • Rats were anesthetized with an appropriate anesthetic agent.

    • A guide cannula was stereotaxically implanted into a lateral cerebral ventricle.

    • The cannula was secured to the skull with dental cement.

    • Animals were allowed to recover for a specified period (e.g., one week) before the start of the experiment.

  • Infusion Protocol:

    • This compound was dissolved in sterile saline or artificial cerebrospinal fluid.

    • The solution was delivered continuously via an osmotic minipump connected to the indwelling cannula.

    • A control group received vehicle infusion.

  • Pair-Feeding: In some studies, a pair-fed group was included. These animals received the same amount of food as consumed by the control group on the previous day to differentiate the direct metabolic effects of this compound from those secondary to increased food intake.[1]

  • Measurements: Food intake, body weight, and body composition were measured daily. At the end of the study, tissues were collected for further analysis (e.g., gene expression in adipose tissue).

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the melanocortin 4 receptor.

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates Shu_9119 This compound (Antagonist) Shu_9119->MC4R Binds & Blocks G_protein Gs Protein (αβγ) MC4R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response Phosphorylates Targets

Caption: Mechanism of this compound at the MC4R signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the in vitro and in vivo characterization of this compound.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare Membranes from Receptor-Expressing Cells b2 Incubate Membranes with ¹²⁵I-Radioligand & this compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 b4->b5 f1 Culture Receptor- Expressing Cells f2 Pre-incubate with this compound f1->f2 f3 Stimulate with Agonist (for antagonist assay) f2->f3 f4 Measure Intracellular cAMP f3->f4 f5 Determine EC50/IC50 f4->f5

Caption: In vitro characterization workflow for this compound.

In_Vivo_Workflow start Start surgery ICV Cannula Implantation in Rats start->surgery recovery Post-operative Recovery surgery->recovery infusion Chronic ICV Infusion of This compound or Vehicle recovery->infusion measurements Daily Measurement of Food Intake & Body Weight infusion->measurements termination End of Study measurements->termination analysis Tissue Collection and Biochemical Analysis termination->analysis end End analysis->end

Caption: In vivo characterization workflow for this compound.

Conclusion

The discovery and initial characterization of this compound represented a landmark in melanocortin research. As a potent antagonist of the MC3 and MC4 receptors, it has been an indispensable tool for unraveling the central control of energy homeostasis. The data and protocols outlined in this whitepaper provide a foundational understanding of this important research compound and serve as a technical guide for scientists working in the field of GPCR pharmacology and drug development for metabolic disorders. The continued use and further study of this compound and its analogues will undoubtedly lead to a deeper understanding of the complexities of the melanocortin system.

References

Shu 9119: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Melanocortin Receptor Modulator

Shu 9119 is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that has become an invaluable tool in the study of the melanocortin system.[1][2] Its distinct pharmacological profile as a potent antagonist at specific melanocortin receptors allows researchers to probe the physiological roles of these receptors in various pathways, including energy homeostasis, cardiovascular control, and pain perception.[3][4][5] This guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, experimental protocols, and the signaling pathways it modulates.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This peptide is a cyclic lactam analogue of α-MSH, specifically Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂.[1][2]

IdentifierValueSource(s)
CAS Number 168482-23-3[6][7]
Molecular Weight 1074.25 g/mol [6][7]
Molecular Formula C₅₄H₇₁N₁₅O₉[7]
Purity ≥95% (HPLC)[6]
Solubility Soluble in water[6][8]
Storage Store lyophilized at -20°C

Pharmacological Profile and Biological Activity

This compound is distinguished by its high affinity and mixed efficacy at various melanocortin receptor (MC-R) subtypes, which are G-protein coupled receptors (GPCRs).[9] It is primarily characterized as a potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, while simultaneously acting as a partial agonist at the melanocortin-5 receptor (MC5R).[6][10][11] This complex activity profile makes it a critical tool for differentiating the functions of these closely related receptors.

Receptor SubtypeActivity ProfilePotency (IC₅₀ / EC₅₀)Source(s)
Human MC3R Antagonist0.23 nM (IC₅₀)[6][10][11]
Human MC4R Antagonist0.06 nM (IC₅₀)[6][10][11]
Human MC5R Partial Agonist0.12 nM (EC₅₀)[6]

In vivo, central administration of this compound has been shown to produce significant physiological effects, primarily through its blockade of MC3R and MC4R in the central nervous system. These effects include a dose-dependent increase in food intake, body weight, and fat mass.[6] Mechanistically, this compound upregulates the expression of genes involved in lipogenesis and triglyceride storage and can promote insulin resistance.

Signaling Pathways and Mechanism of Action

The melanocortin system is a key regulator of energy balance. Agonists like α-MSH bind to MC4R in the hypothalamus, leading to the activation of Gαs, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent signaling cascades that promote satiety and increase energy expenditure. This compound competitively antagonizes this pathway at MC3R and MC4R, thereby blocking the downstream effects of endogenous agonists and promoting orexigenic (appetite-stimulating) signals.

Recent structural studies have revealed a more complex regulatory mechanism, identifying calcium (Ca²⁺) as a crucial cofactor for ligand binding to MC4R.[12] Ca²⁺ appears to be complexed with residues from both the receptor and this compound, stabilizing the interaction.[12] This finding suggests that extracellular Ca²⁺ levels can modulate the potency of melanocortin ligands.[12]

SHU9119_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_intracellular MC4R MC4 Receptor G_protein Gαs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts aMSH α-MSH (Agonist) aMSH->MC4R binds SHU9119 This compound (Antagonist) SHU9119->MC4R blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Satiety Satiety & Energy Expenditure CREB->Satiety promotes

Caption: this compound antagonism of the MC4R-cAMP signaling pathway.

Experimental Protocols

This compound is typically administered centrally to study its effects on energy homeostasis and other CNS-regulated processes. The following provides a generalized methodology based on published in vivo studies in rodents.

Objective: To assess the effect of central this compound administration on food intake and body weight.

Materials:

  • This compound peptide

  • Artificial cerebrospinal fluid (aCSF) or sterile saline for reconstitution[10][13]

  • Stereotaxic apparatus

  • Intracerebroventricular (ICV) cannulae

  • Infusion pump and tubing

  • Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

  • Metabolic cages for food intake monitoring

Methodology:

  • Animal Preparation:

    • Acclimate animals to individual housing and handling.

    • Surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) using a stereotaxic apparatus.

    • Allow for a post-operative recovery period of at least one week.

  • Drug Preparation:

    • On the day of the experiment, dissolve this compound in aCSF or saline to the desired concentration. A typical dosage for rats is in the range of 0.3 to 1.0 nmol, while for mice it is around 5 nmol/day.[10][14]

    • Prepare a vehicle control solution (aCSF or saline only).

  • Experimental Procedure (ICV Infusion):

    • Gently restrain the animal and remove the stylet from the guide cannula.

    • Connect an infusion cannula to a syringe via tubing and load it with the prepared this compound solution or vehicle.

    • Insert the infusion cannula into the guide cannula.

    • Infuse a small volume (e.g., 1-2 µL) over a controlled period (e.g., 2-3 minutes) using an infusion pump.[13]

    • Leave the infusion cannula in place for a short duration post-infusion to prevent backflow.

    • Replace the stylet and return the animal to its home cage.

  • Data Collection and Analysis:

    • Monitor and measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).[14]

    • Record body weight daily.

    • To control for the effects of hyperphagia, a pair-fed group may be included. This group receives this compound but is fed the same amount of food as the vehicle-treated control group.[10]

    • Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation & Handling surgery Stereotaxic Surgery: ICV Cannula Implantation acclimation->surgery recovery Post-Op Recovery (≥ 1 week) surgery->recovery infusion ICV Infusion: This compound or Vehicle recovery->infusion drug_prep Prepare this compound & Vehicle Solutions drug_prep->infusion monitoring Monitor Food Intake & Body Weight infusion->monitoring data_collection Collect Data at Defined Timepoints monitoring->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats results Interpret Results & Draw Conclusions stats->results

Caption: General workflow for an in vivo study using this compound.

References

Methodological & Application

Application Notes and Protocols: Shu9119 as a Tool to Investigate Melanocortin Signaling in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The melanocortin system, an ancient and multifaceted signaling pathway, plays a crucial role in regulating a wide array of physiological processes, including pigmentation, energy homeostasis, and steroidogenesis.[1] A growing body of evidence has established the potent anti-inflammatory and immunomodulatory functions of melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH).[2][3][4] These peptides exert their effects by activating a family of five G protein-coupled receptors (GPCRs), designated melanocortin receptors 1 through 5 (MC1R-MC5R).[5] The anti-inflammatory actions are largely mediated through MC1R and MC3R, which are expressed on various immune cells, including macrophages.[5]

To dissect the specific roles of these receptor subtypes in complex inflammatory responses, selective pharmacological tools are indispensable. Shu9119, a synthetic analog of α-MSH, has emerged as a critical research tool for this purpose.[6] It functions as a potent antagonist at the melanocortin-3 and -4 receptors (MC3R and MC4R) while acting as a partial agonist at the melanocortin-5 receptor (MC5R).[7][8] This unique pharmacological profile allows researchers to block specific melanocortin signaling pathways, thereby elucidating the contribution of MC3R and MC4R to the anti-inflammatory effects of endogenous and synthetic melanocortin agonists.

These application notes provide a comprehensive overview of Shu9119, including its pharmacological data, its application in studying melanocortin signaling in inflammation, and detailed protocols for its use in both in vitro and in vivo experimental models.

Data Presentation: Pharmacological Profile of Shu9119

The following table summarizes the quantitative data on the binding affinity and potency of Shu9119 at human melanocortin receptors, providing a clear comparison of its activity across the different subtypes.

Receptor SubtypeActivityIC50 / EC50 (nM)Reference
Human MC3R AntagonistIC50: 0.23[7][8]
Human MC4R AntagonistIC50: 0.06[7][8]
Human MC5R Partial AgonistEC50: 0.12[8]

Mandatory Visualizations

Signaling Pathways and Experimental Logic

melanocortin_signaling cluster_ligands Melanocortin Agonists cluster_receptors Melanocortin Receptors cluster_tool Pharmacological Tool cluster_downstream Downstream Effects aMSH α-MSH MC3R MC3R aMSH->MC3R MC4R MC4R aMSH->MC4R ACTH ACTH ACTH->MC3R ACTH->MC4R gMSH γ-MSH gMSH->MC3R gMSH->MC4R MTII MTII MTII->MC3R MTII->MC4R NFkB_inhibition Inhibition of NF-κB Pathway MC3R->NFkB_inhibition Anti_inflammatory_mediators ↑ Anti-inflammatory Mediators (IL-10, HO-1) MC3R->Anti_inflammatory_mediators Shu9119 Shu9119 Shu9119->MC3R Shu9119->MC4R Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_inhibition->Pro_inflammatory_cytokines Inflammation_Resolution Inflammation Resolution Anti_inflammatory_mediators->Inflammation_Resolution Pro_inflammatory_cytokines->Inflammation_Resolution

Figure 1: Melanocortin Anti-inflammatory Signaling Pathway.

experimental_logic cluster_condition1 Condition 1 cluster_condition2 Condition 2 cluster_conclusion Conclusion Agonist Melanocortin Agonist (e.g., γ2-MSH) Immune_Cells Immune Cells (e.g., Macrophages) Agonist->Immune_Cells Result1 Anti-inflammatory Effect (↓ Cytokines) Immune_Cells->Result1 Conclusion The anti-inflammatory effect is mediated by MC3R and/or MC4R Agonist2 Melanocortin Agonist Immune_Cells2 Immune Cells Agonist2->Immune_Cells2 Shu9119 Shu9119 Shu9119->Immune_Cells2 Result2 Effect Blocked (Normal Cytokine Levels) Immune_Cells2->Result2

Figure 2: Logic of Shu9119 in Delineating Receptor Involvement.

Experimental Protocols

Protocol 1: In Vitro Analysis of Shu9119 on Agonist-Mediated Cytokine Suppression in Macrophages

This protocol details the use of Shu9119 to determine if the anti-inflammatory effects of a melanocortin agonist are mediated by MC3R/MC4R in a macrophage cell line.

experimental_workflow start Start plate_cells Plate Macrophages (e.g., RAW264.7) in 24-well plates start->plate_cells incubate1 Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 pretreat Pre-treat with Shu9119 (10µg/ml) or Vehicle for 1h incubate1->pretreat treat_agonist Add Melanocortin Agonist (e.g., MTII) for 30 min pretreat->treat_agonist Vehicle pretreat->treat_agonist Shu9119 stimulate Stimulate with LPS (0.1µg/ml) for 6-24h treat_agonist->stimulate collect Collect Supernatants and Cell Lysates stimulate->collect analyze Analyze Cytokines (ELISA) and Proteins (Western Blot) collect->analyze end End analyze->end

Figure 3: In Vitro Experimental Workflow Using Shu9119.

1. Objective: To investigate whether the MC3/MC4 receptor antagonist Shu9119 can reverse the anti-inflammatory effects of melanocortin agonists on lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Shu9119 (e.g., from Bachem or Tocris Bioscience)[8][9]

  • Melanocortin agonist (e.g., γ2-MSH or MTII)[10]

  • Lipopolysaccharide (LPS) from E. coli[9]

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Reagents for ELISA (for TNF-α, IL-6, etc.)

  • Reagents for Western Blot (for HO-1, IκBα, etc.)

3. Methodology:

  • Cell Culture:

    • Culture RAW264.7 macrophages in complete medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 24-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.[9]

  • Treatment:

    • Prepare stock solutions of Shu9119, the melanocortin agonist, and LPS in PBS or the appropriate solvent.

    • On the day of the experiment, replace the old medium with fresh, serum-free medium.

    • Pre-treat the cells with Shu9119 (e.g., 10 µg/ml) or vehicle control for 1 hour.[9]

    • Following the pre-treatment, add the melanocortin agonist (e.g., MTII) to the designated wells and incubate for 30 minutes.[9]

    • Introduce the inflammatory stimulus by adding LPS (e.g., 0.1 µg/ml) to all wells except the negative control.[9]

    • Incubate the plates for a specified period (e.g., 6 hours for cytokine release, or as determined by time-course experiments).[9]

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell-free supernatants and store them at -80°C for cytokine analysis.

    • Wash the remaining cells with cold PBS and lyse them using an appropriate lysis buffer for protein analysis.

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants according to the manufacturer's instructions.

    • Western Blot: Analyze the expression of key signaling proteins, such as the anti-inflammatory marker Heme Oxygenase-1 (HO-1) or components of the NF-κB pathway, in the cell lysates.[9]

  • Expected Outcome: A potent melanocortin agonist should significantly inhibit LPS-induced cytokine production. This inhibitory effect is expected to be reversed or "blocked" in the cells pre-treated with Shu9119, demonstrating that the agonist's action is dependent on MC3R and/or MC4R.[9][10]

Protocol 2: In Vivo Use of Shu9119 in a Murine Model of Peritonitis

This protocol describes how to use Shu9119 to identify the melanocortin receptor subtype involved in the anti-inflammatory action of an agonist in a model of acute inflammation.

1. Objective: To determine if the protective effects of a melanocortin agonist against urate crystal-induced peritonitis are mediated through MC3R/MC4R.

2. Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Shu9119

  • Melanocortin agonist (e.g., γ2-MSH)[10]

  • Monosodium urate (MSU) crystals

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., PBS with 3mM EDTA)

  • Reagents for cell counting (hemocytometer) and differential counting (Wright-Giemsa stain)

  • Reagents for cytokine measurement (ELISA kits for KC, IL-1β)[10]

3. Methodology:

  • Animal Groups:

    • Group 1: Saline control

    • Group 2: MSU crystals

    • Group 3: MSU crystals + Melanocortin agonist

    • Group 4: MSU crystals + Melanocortin agonist + Shu9119

    • Group 5: MSU crystals + Shu9119

  • Procedure:

    • Administer Shu9119 or vehicle systemically (e.g., intraperitoneally or intravenously) to the appropriate groups of mice. The timing of administration should be determined based on the pharmacokinetics of the compound, typically 30-60 minutes before the inflammatory stimulus.

    • Administer the melanocortin agonist (e.g., γ2-MSH) systemically.

    • Induce peritonitis by intraperitoneal (i.p.) injection of a suspension of MSU crystals (e.g., 3 mg in 0.5 ml saline).[11]

    • At a predetermined time point after MSU injection (e.g., 6 hours), euthanize the mice.[10]

  • Sample Collection and Analysis:

    • Perform a peritoneal lavage by injecting 3-5 ml of cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Keep the lavage fluid on ice.

    • Leukocyte Migration: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to quantify neutrophil accumulation.

    • Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and measure the levels of key chemokines and cytokines, such as KC (the murine equivalent of IL-8) and IL-1β, using ELISA.[10]

  • Expected Outcome: Treatment with the melanocortin agonist should significantly reduce MSU-induced neutrophil accumulation and pro-inflammatory cytokine levels in the peritoneal cavity.[10] Co-administration of Shu9119 should block these protective effects, indicating that the agonist's anti-inflammatory actions in this model are mediated by either MC3R or MC4R.[5][10] Further studies using selective MC4R antagonists could then be employed to isolate the specific contribution of MC3R.[10]

Conclusion

Shu9119 is an invaluable pharmacological tool for researchers investigating the role of the melanocortin system in inflammation. Its potent and specific antagonism at MC3R and MC4R allows for the precise dissection of the signaling pathways activated by various melanocortin agonists. By blocking the effects of these agonists, Shu9119 enables scientists to confirm the involvement of MC3R and/or MC4R in mediating anti-inflammatory responses in a variety of in vitro and in vivo models. The protocols and data presented here provide a framework for the effective use of Shu9119 to advance our understanding of melanocortin signaling and to explore its therapeutic potential in inflammatory diseases.

References

Application Notes: In Vivo Experimental Design Using Shu 9119 and Pair-Feeding Controls

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Shu 9119 is a synthetic peptide analog that acts as a potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors and a partial agonist of the melanocortin-5 receptor (MC5R).[1][2][3] The central melanocortin system is a critical regulator of energy homeostasis, influencing food intake, body weight, and peripheral lipid metabolism.[2][4][5] Central administration of this compound blocks the anorexigenic signals mediated by MC3/4R, leading to a significant increase in food intake (hyperphagia) and subsequent weight gain.[1][6][7]

A primary challenge in studying compounds like this compound is to distinguish the direct metabolic effects of the drug from the secondary effects caused by increased caloric intake. The pair-feeding experimental design is an essential control for this purpose.[8] In this paradigm, a control group of animals is fed the exact amount of food consumed by the drug-treated group, thereby isolating the food-intake-independent effects of the compound on metabolism and body composition.[8][9]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with this compound, incorporating the critical use of pair-feeding controls to ensure robust and interpretable data.

Signaling Pathways and Mechanisms

The melanocortin system involves the precursor protein pro-opiomelanocortin (POMC), which is cleaved to produce agonists like α-melanocyte-stimulating hormone (α-MSH). These agonists bind to MC4R in the hypothalamus, leading to reduced food intake and increased energy expenditure. Conversely, agouti-related peptide (AgRP) neurons act as endogenous inverse agonists, promoting food intake. This compound competitively blocks α-MSH from binding to MC4R, thereby inhibiting its anorexigenic signaling and promoting hyperphagia.[5][10][11]

Melanocortin_Signaling cluster_1 MC4R-Expressing Neuron POMC POMC Neuron aMSH α-MSH (Agonist) POMC->aMSH releases AgRP AgRP Neuron MC4R MC4 Receptor AgRP->MC4R inhibits AC Adenylyl Cyclase MC4R->AC Gsα cAMP ↑ cAMP AC->cAMP Energy ↓ Food Intake ↑ Energy Expenditure cAMP->Energy aMSH->MC4R activates Shu9119 This compound (Antagonist) Shu9119->MC4R blocks

Caption: Melanocortin signaling pathway at the MC4R.

Experimental Design and Workflow

A well-controlled in vivo study using this compound typically involves at least three experimental groups: a vehicle-treated control group with ad libitum (ad lib) access to food, a this compound-treated group with ad lib access to food, and a this compound-treated pair-fed group. The pair-fed group receives the same daily quantity of food as consumed by the vehicle control group, allowing for the dissociation of hyperphagia-induced effects from direct metabolic actions of the drug.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization & Surgery cluster_grouping Phase 2: Group Allocation cluster_treatment Phase 3: Treatment & Monitoring (e.g., 7-14 days) cluster_analysis Phase 4: Terminal Analysis A Animals Arrive & Acclimatize (1 week) B Surgical Implantation of Intracerebroventricular (i.c.v.) Cannula A->B C Post-operative Recovery & Baseline Monitoring (Food Intake, Body Weight) B->C D Randomize Animals into 3 Groups C->D G1 Group 1: Vehicle (Saline) i.c.v. Ad Libitum Food D->G1 G2 Group 2: This compound i.c.v. Ad Libitum Food D->G2 G3 Group 3: This compound i.c.v. Pair-Fed to Group 1 D->G3 G1->G3 Food intake from this group determines ration for G3 M1 Daily Measurement: Food Intake, Body Weight G1->M1 G2->M1 G3->M1 E Euthanasia & Tissue Collection (Adipose, Liver, Brain) M1->E End of Study F Body Composition Analysis (qNMR/DEXA) M1->F End of Study G Biochemical Assays & Gene Expression (e.g., Lipogenesis, Thermogenesis) E->G

Caption: General workflow for an in vivo this compound study.

Experimental Protocols

Protocol 1: Chronic Intracerebroventricular (i.c.v.) Cannulation and Drug Infusion

This protocol is for delivering this compound directly to the central nervous system (CNS).

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Osmotic minipumps

  • This compound peptide

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the rodent (mouse or rat) and secure it in the stereotaxic frame.

  • Cannula Implantation: Surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle). Coordinates must be determined based on the species and a stereotaxic atlas.

  • Recovery: Allow the animal to recover for at least one week. During this period, handle the animals daily and monitor their body weight and food intake to ensure they return to baseline levels.

  • Drug Preparation: Dissolve this compound in sterile vehicle (saline or aCSF) to the desired concentration. A typical dose for chronic infusion in rats is 24 nmol/day and in mice is 5 nmol/day.[1]

  • Pump Implantation: On the day of the experiment, lightly anesthetize the animals. Connect a filled osmotic minipump to the guide cannula via tubing. Implant the minipump subcutaneously on the animal's back.

  • Initiation of Treatment: The infusion will begin once the pump is implanted. House animals individually for accurate food intake monitoring.

Protocol 2: Pair-Feeding Procedure

This protocol ensures that the caloric intake of the pair-fed group is matched to the control group.

Materials:

  • Individually housed animal cages

  • Calibrated scale for weighing food

Procedure:

  • Daily Food Measurement: Each day, at the same time (typically before the dark cycle begins), measure the 24-hour food consumption of each animal in the Vehicle Ad Libitum group.

  • Calculate Average Intake: Calculate the average daily food intake for the entire Vehicle Ad Libitum group.

  • Ration Provision: Provide each animal in the This compound Pair-Fed group with the calculated average amount of food from the previous day.[1][8]

  • Feeding Schedule: To mimic natural feeding patterns, the daily ration can be split. For example, provide one-third of the food in the morning and the remaining two-thirds just before the dark cycle.[1]

  • Monitor for Spillage: Check for and weigh any spilled food to ensure accurate intake data.

  • Duration: Continue this procedure for the entire duration of the treatment period.

Logical Framework for Pair-Feeding Control

The use of a pair-feeding control allows researchers to parse the observed phenotype. An increase in body weight and fat mass in the this compound Ad Libitum group compared to the Vehicle Control could be due to increased food intake, altered metabolism, or both. By comparing the this compound Ad Libitum group to the this compound Pair-Fed group, the contribution of hyperphagia is revealed. By comparing the this compound Pair-Fed group to the Vehicle Control, the direct, food-intake-independent metabolic effects of the drug are isolated.

Pair_Feeding_Logic cluster_groups Experimental Groups cluster_comparisons Comparisons & Interpretations G1 Vehicle Control (Ad Lib) C1 Compare G2 vs. G1 G1->C1 C2 Compare G3 vs. G1 G1->C2 G2 This compound (Ad Lib) G2->C1 C3 Compare G2 vs. G3 G2->C3 G3 This compound (Pair-Fed) G3->C2 G3->C3 R1 Reveals Overall Effect: Metabolism + Hyperphagia C1->R1 R2 Isolates Direct Metabolic Effect (Food intake is matched) C2->R2 R3 Isolates Effect of Hyperphagia (Drug treatment is matched) C3->R3

Caption: Logical relationships in a pair-feeding study design.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Below are examples based on typical findings from studies involving this compound.[1][6]

Table 1: Cumulative Food Intake and Body Weight Change Over 7 Days

GroupNCumulative Food Intake (g)Body Weight Change (g)Body Weight Change (%)
Vehicle (Ad Lib)8155.4 ± 5.1+ 8.2 ± 1.1+ 2.7 ± 0.4
This compound (Ad Lib)8202.0 ± 6.8+ 25.5 ± 2.4+ 8.5 ± 0.8
This compound (Pair-Fed)8155.4 ± 0.0†+ 14.6 ± 1.5#+ 4.9 ± 0.5*#
Data are presented as Mean ± SEM. * p < 0.05 vs. Vehicle. # p < 0.05 vs. This compound (Ad Lib). † Intake matched to Vehicle group by design.

Table 2: Body Composition and Adipose Tissue Analysis at Day 7

GroupNTotal Fat Mass (g)Epididymal White Adipose Tissue (g)Brown Adipose Tissue UCP-1 mRNA (Fold Change)
Vehicle (Ad Lib)818.3 ± 1.94.1 ± 0.31.00 ± 0.12
This compound (Ad Lib)832.5 ± 2.57.9 ± 0.60.45 ± 0.08
This compound (Pair-Fed)824.1 ± 2.1#5.8 ± 0.4#0.51 ± 0.09
Data are presented as Mean ± SEM. * p < 0.05 vs. Vehicle. # p < 0.05 vs. This compound (Ad Lib).

Interpretation of Data:

  • The this compound (Ad Lib) group shows significantly increased food intake, body weight, and fat mass, with decreased expression of the thermogenic marker UCP-1, compared to the vehicle control.[1]

  • The this compound (Pair-Fed) group, despite having the same caloric intake as the vehicle group, still shows a significant increase in body weight and fat mass. This demonstrates that this compound has a direct effect on increasing metabolic efficiency and promoting fat storage, independent of its effect on food intake.[1]

  • The difference in weight and fat gain between the this compound (Ad Lib) and this compound (Pair-Fed) groups can be attributed to the excess calories consumed due to hyperphagia.

References

Application Note: Cell-Based Assays for Determining Shu-9119 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shu-9119 is a potent synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH). It is a widely used pharmacological tool in the study of the melanocortin system due to its high affinity and specificity. Shu-9119 acts as a competitive antagonist at the human melanocortin 3 and 4 receptors (MC3R and MC4R) and as a partial agonist at the melanocortin 5 receptor (MC5R).[1][2][3] The melanocortin receptors, particularly MC4R, are key regulators of energy homeostasis, making them attractive targets for the development of therapeutics for obesity and other metabolic disorders.[4][5] This application note provides detailed protocols for cell-based assays to determine the antagonist activity of Shu-9119.

Mechanism of Action

The melanocortin receptors are G protein-coupled receptors (GPCRs) that, upon binding to an agonist like α-MSH, primarily couple to the Gs alpha subunit. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates downstream signaling pathways. Shu-9119 exerts its antagonist effect by competing with endogenous or synthetic agonists for binding to MC3R and MC4R, thereby inhibiting the agonist-induced production of cAMP.[4][6]

cluster_0 Cell Membrane cluster_1 cluster_2 MC4R MC4R Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates aMSH α-MSH (Agonist) aMSH->MC4R Binds Shu9119 Shu-9119 (Antagonist) Shu9119->MC4R Blocks ATP ATP PKA PKA Activation cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Figure 1: Signaling pathway of MC4R activation and Shu-9119 antagonism.

Data Presentation

The antagonist activity of Shu-9119 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

ReceptorLigandAssay TypeCell LineIC50 (nM)Reference
hMC3RShu-9119Antagonist AssayHEK2930.23[1][2][3]
hMC4RShu-9119Antagonist AssayHEK2930.06[1][2][3]

Experimental Protocols

Two common cell-based assays for determining the antagonist activity of Shu-9119 are the cAMP accumulation assay and the reporter gene assay.

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Lysis cluster_3 Detection & Analysis A Culture HEK293 cells expressing hMC3R or hMC4R B Seed cells into a 96-well plate A->B C Pre-incubate with varying concentrations of Shu-9119 B->C D Add a fixed concentration of α-MSH (agonist) C->D E Incubate for a defined period D->E F Lyse cells to release intracellular contents E->F G Measure cAMP levels or reporter gene activity F->G H Plot dose-response curve and calculate IC50 G->H

Figure 2: General experimental workflow for determining Shu-9119 antagonist activity.

cAMP Accumulation Assay

This assay directly measures the intracellular levels of cAMP produced in response to receptor activation.

Materials:

  • HEK293 cells stably expressing human MC3R or MC4R

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Shu-9119

  • α-MSH (or another suitable agonist)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the HEK293 cells expressing the receptor of interest into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.

  • Antagonist Addition: Remove the culture medium and wash the cells with PBS. Add the assay buffer containing varying concentrations of Shu-9119 to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of α-MSH (typically at its EC80 concentration to ensure a robust signal) to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Shu-9119. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE). Activation of the receptor leads to an increase in cAMP, which in turn drives the expression of the reporter gene.

Materials:

  • HEK293 cells

  • Expression vectors for the melanocortin receptor (MC3R or MC4R)

  • Reporter plasmid containing a CRE-driven reporter gene (e.g., pCRE-Luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Shu-9119

  • α-MSH

  • Reporter gene assay detection reagents (e.g., luciferase substrate)

  • 96-well cell culture plates

Protocol:

  • Co-transfection: Co-transfect HEK293 cells with the expression vector for the melanocortin receptor and the CRE-reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Antagonist and Agonist Treatment: Remove the medium and replace it with a serum-free medium. Add varying concentrations of Shu-9119 and incubate for 15-30 minutes. Then, add a fixed concentration of α-MSH (EC80).

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's protocol.

  • Data Analysis: Normalize the reporter gene activity to a control (cells treated with agonist only). Plot the normalized activity against the log concentration of Shu-9119 and calculate the IC50 value using non-linear regression.

Conclusion

The cell-based assays described in this application note provide robust and reliable methods for characterizing the antagonist activity of Shu-9119 at the MC3 and MC4 receptors. The choice between a cAMP accumulation assay and a reporter gene assay will depend on the specific experimental needs and available resources. Both assays are essential tools for researchers in the field of melanocortin receptor pharmacology and drug discovery.

References

How to prepare Shu 9119 solutions for in vivo and in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Shu 9119 solutions for both in vivo and in vitro studies. This compound is a potent antagonist of the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist of the melanocortin 5 receptor (MC5R), making it a critical tool for research in energy homeostasis, obesity, and other physiological processes regulated by the central melanocortin system.[1][2][3]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below, compiled from various suppliers.

PropertyValueSource
Molecular Weight 1074.25 g/mol [2]
Purity ≥ 95% (HPLC)[2][4]
Solubility Soluble in water (up to 0.20 mg/ml[2] or 10 mg/mL with sonication[1]), saline[1], and artificial cerebrospinal fluid (aCSF)[1][5].
Storage Lyophilized form: Up to 6 months at 0-5°C. Rehydrated solution: Up to 5 days at +4°C or up to 3 months at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1][4]

Mechanism of Action

This compound acts as a competitive antagonist at MC3 and MC4 receptors, blocking the downstream signaling cascades typically initiated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).[6][7] At the MC4 receptor, this antagonism prevents the activation of the Gαs protein, thereby inhibiting the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8] This blockade of the central melanocortin pathway can lead to increased food intake and body weight.[2][9]

Shu9119_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular MC4R MC4R G_alpha_s Gαs MC4R->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates Shu9119 This compound (Antagonist) Shu9119->MC4R Blocks

Caption: Simplified MC4R signaling pathway and the antagonistic action of this compound.

In Vitro Study Protocols

Stock Solution Preparation (10 mg/mL)

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Ultrasonic water bath

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • Bring the lyophilized this compound vial to room temperature.

  • Aseptically add the required volume of sterile water to the vial to achieve a 10 mg/mL concentration. For a 200 µg vial, this would be 20 µL.

  • Gently vortex to mix.

  • If the solution is not clear, sonicate in an ultrasonic water bath until the peptide is fully dissolved.[1]

  • For cell culture applications, it is crucial to sterilize the stock solution by passing it through a 0.22 µm filter.[1]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][4]

Working Solution Preparation for Cell-Based Assays

Materials:

  • This compound stock solution (10 mg/mL)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Serially dilute the stock solution in the cell culture medium to prepare the final working concentrations.

  • Add the working solution to your cell cultures and proceed with the experiment.

InVitro_Workflow start Start reconstitute Reconstitute Lyophilized This compound in Sterile Water start->reconstitute sonicate Sonicate if Necessary for Complete Dissolution reconstitute->sonicate filter Sterile Filter (0.22 µm) Stock Solution sonicate->filter aliquot Aliquot and Store Stock Solution (-20°C or -80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat_cells Treat Cells with Working Solution dilute->treat_cells assay Perform Downstream Cell-Based Assay treat_cells->assay end End assay->end

Caption: Experimental workflow for preparing this compound for in vitro studies.

In Vivo Study Protocols

Solution Preparation for Animal Administration

The choice of solvent depends on the animal model and the route of administration.

Animal ModelSolvent
Rats Saline
Mice Artificial Cerebrospinal Fluid (aCSF)

Protocol for Saline Solution (for Rats):

  • Bring the lyophilized this compound vial to room temperature.

  • Aseptically add the required volume of sterile saline to the vial to achieve the desired stock concentration.

  • Gently vortex until the peptide is fully dissolved.

  • Further dilute with sterile saline to the final desired concentration for injection.

Protocol for aCSF Solution (for Mice):

  • Follow the same procedure as for the saline solution, but use sterile aCSF as the solvent.[1][5]

Administration Protocols

This compound is typically administered centrally via intracerebroventricular (ICV) injection or infusion.

ParameterRatMouse
Administration Route Intracerebroventricular (ICV) infusionIntracerebroventricular (ICV) administration
Concentration/Dosage 24 nM per day5 nmol/day
Duration 2 or 7 days14-17 days

Note: These are examples from published studies, and the optimal dose and duration should be determined empirically for each experimental design.

InVivo_Workflow start Start choose_model Select Animal Model (e.g., Rat, Mouse) start->choose_model choose_solvent Choose Appropriate Solvent (Saline or aCSF) choose_model->choose_solvent prepare_solution Prepare this compound Solution at Desired Concentration choose_solvent->prepare_solution administer Administer via ICV (Injection or Infusion) prepare_solution->administer monitor Monitor Physiological and Behavioral Endpoints administer->monitor collect_data Collect and Analyze Data monitor->collect_data end End collect_data->end

Caption: General experimental workflow for in vivo studies with this compound.

Safety Precautions

This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the lyophilized powder and solutions in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

References

Application Notes and Protocols for Long-Term Administration of SHU9119 in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of SHU9119, a potent antagonist of melanocortin receptors 3 and 4 (MC3R and MC4R), in chronic research settings. The information compiled from multiple preclinical studies is intended to guide researchers in designing and executing their own chronic studies involving SHU9119.

Introduction

SHU9119 is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a competitive antagonist at the MC3 and MC4 receptors.[1][2] These receptors are key components of the central melanocortin system, which plays a critical role in regulating energy homeostasis, including appetite and body weight.[3][4] Chronic administration of SHU9119 is a valuable tool for investigating the physiological roles of the melanocortin system and for modeling conditions of disrupted energy balance, such as obesity.[5][6] Studies have shown that long-term central administration of SHU9119 consistently leads to hyperphagia (increased food intake), increased body weight, and adiposity in animal models.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from chronic studies involving the administration of SHU9119.

Table 1: Effects of Chronic SHU9119 Administration on Metabolic Parameters in Rats

ParameterControl GroupSHU9119-Treated GroupDuration of TreatmentReference
Daily Body Weight Gain6.8 ± 0.6 g/day 9.5 ± 0.9 g/day 7 days[6]
Inguinal Fat Pad Mass8.8 ± 0.3 mg/g BW11.2 ± 0.3 mg/g BW7 days[6]
Retroperitoneal Fat Pad Mass5.2 ± 0.5 mg/g BW8.7 ± 0.3 mg/g BW7 days[6]
Plasma Leptin Levels2.1 ± 0.2 ng/ml9.9 ± 0.9 ng/ml7 days[5]
Hypothalamic NPY Gene Expression100%65.2 ± 3.6% of controls7 days[5]
Hypothalamic POMC Gene Expression100%170 ± 19% of controls7 days[5]

Table 2: Effects of Chronic SHU9119 Administration on Food Intake and Body Weight in Mice

ParameterVehicle-Treated GroupSHU9119-Treated GroupDuration of TreatmentReference
Cumulative Food IntakeNot specifiedSignificantly increased96 hours[9]
24-hour Body Weight ChangeNot specifiedSignificantly elevated24 hours[9]

Experimental Protocols

Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of SHU9119 in Rats

Objective: To assess the long-term effects of central melanocortin receptor blockade on energy homeostasis.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • SHU9119 (prepared in sterile artificial cerebrospinal fluid - aCSF)

  • Osmotic minipumps (e.g., Alzet)

  • Brain infusion cannula

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Metabolic cages for monitoring food and water intake

Procedure:

  • Animal Acclimation: Acclimate rats to individual housing and handling for at least one week prior to surgery.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Secure the animal in a stereotaxic apparatus.

    • Implant a permanent guide cannula into the third cerebral ventricle (icv).

  • Osmotic Minipump Implantation:

    • Fill an osmotic minipump with the desired concentration of SHU9119 solution. Common doses range from 0.35 to 10 nmol/day.[5][10]

    • Implant the filled minipump subcutaneously on the back of the rat.

    • Connect the minipump to the brain infusion cannula via tubing.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Data Collection:

    • Monitor daily food intake, water intake, and body weight for the duration of the study (typically 7 to 14 days).[5][7]

    • At the end of the study, animals can be euthanized for collection of blood and tissues (e.g., hypothalamus, adipose tissue) for further analysis (e.g., hormone levels, gene expression).

Protocol 2: Pair-Feeding Experimental Design

Objective: To distinguish the direct metabolic effects of SHU9119 from those secondary to hyperphagia.

Procedure:

  • Include a "pair-fed" group of animals that receive SHU9119.

  • The amount of food provided daily to the pair-fed group is restricted to the average amount consumed by the vehicle-treated control group on the previous day.[7]

  • This design allows for the assessment of whether changes in parameters like body composition or gene expression are a direct result of melanocortin receptor blockade or an indirect consequence of increased caloric intake.

Visualizations

SHU9119_Signaling_Pathway cluster_neuron Hypothalamic Neuron POMC POMC Neuron alphaMSH α-MSH POMC->alphaMSH releases MC4R MC4R alphaMSH->MC4R activates Satiety Satiety Signal MC4R->Satiety SHU9119 SHU9119 SHU9119->MC4R blocks Food_Intake Decreased Food Intake Satiety->Food_Intake

Caption: SHU9119 blocks the α-MSH-mediated satiety signal at the MC4R.

Chronic_SHU9119_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A1 Animal Acclimation A2 Stereotaxic Surgery (Cannula Implantation) A1->A2 A3 Osmotic Minipump Preparation & Implantation A2->A3 B1 Chronic ICV Infusion of SHU9119 or Vehicle A3->B1 B2 Daily Monitoring: Food Intake, Water Intake, Body Weight B1->B2 C1 Tissue & Blood Collection B2->C1 C2 Hormone Assays (e.g., Leptin, Insulin) C1->C2 C3 Gene Expression Analysis (e.g., NPY, POMC) C1->C3 C4 Body Composition Analysis C1->C4 Logical_Relationship SHU9119 Chronic SHU9119 Administration MC4R_Blockade MC4R Blockade SHU9119->MC4R_Blockade Hyperphagia Hyperphagia MC4R_Blockade->Hyperphagia Weight_Gain Increased Body Weight & Adiposity Hyperphagia->Weight_Gain Metabolic_Changes Altered Metabolic Parameters Weight_Gain->Metabolic_Changes

References

Application Notes and Protocols: The Use of Shu 9119 in Chondrocyte Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Shu 9119, a potent melanocortin 3 and 4 receptor (MC3R and MC4R) antagonist, in the study of chondrocyte inflammation. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the role of the melanocortin system in cartilage pathobiology.

Introduction

Chondrocyte inflammation is a key driver in the pathogenesis of degenerative joint diseases such as osteoarthritis. The melanocortin system, comprising melanocortin peptides and their receptors, has emerged as a significant modulator of inflammatory processes. Melanocortin agonists, such as alpha-melanocyte-stimulating hormone (α-MSH) and [DTRP8]-γ-MSH, have demonstrated anti-inflammatory and chondroprotective effects.[1][2][3][4][5] this compound serves as a critical tool to elucidate the specific receptor pathways mediating these effects by selectively blocking MC3R and MC4R.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on chondrocyte inflammation.

Table 1: Effect of this compound on Melanocortin Agonist-Mediated Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Chondrocytes

Treatment GroupIL-6 Release (pg/mL)IL-8 Release (pg/mL)
ControlUndetectableUndetectable
LPS (0.1 µg/mL)112.3 ± 6.1314.7 ± 1.9
α-MSH (3 µg/mL) + LPSSignificantly ReducedSignificantly Reduced
[DTRP8]-γ-MSH (3 µg/mL) + LPSSignificantly ReducedSignificantly Reduced
This compound (10 µg/mL) + α-MSH + LPSNo significant change from α-MSH + LPSNo significant change from α-MSH + LPS
This compound (10 µg/mL) + [DTRP8]-γ-MSH + LPSEffect of [DTRP8]-γ-MSH significantly reducedEffect of [DTRP8]-γ-MSH significantly reduced

Data presented as mean ± SD.[4]

Table 2: Effect of this compound on Melanocortin Agonist-Mediated Regulation of HO-1 Expression in LPS-Stimulated Chondrocytes

Treatment GroupHO-1 Protein Expression (Fold Change vs. Control)
Control1.0
LPS (0.1 µg/mL)0.70 (30% reduction)
α-MSH (3 µg/mL) + LPS1.25
[DTRP8]-γ-MSH (3 µg/mL) + LPS1.57
This compound (10 µg/mL) + α-MSH + LPSInhibited α-MSH induced increase
This compound (10 µg/mL) + [DTRP8]-γ-MSH + LPSInhibited [DTRP8]-γ-MSH induced increase

[2][5]

Table 3: Effect of this compound on Melanocortin Agonist-Mediated Chondroprotection in TNF-α-Stimulated Chondrocytes

Treatment GroupChondrocyte Death (% of TNF-α control)Activated Caspase-3 (% of TNF-α control)
TNF-α (60 pg/mL)100%100%
α-MSH (3 µg/mL) + TNF-α75% (25% protection)50%
[DTRP8]-γ-MSH (3 µg/mL) + TNF-α~75% (~25% protection)58%
This compound (10 µg/mL) + α-MSH + TNF-αNo significant antagonismNo significant antagonism
This compound (10 µg/mL) + [DTRP8]-γ-MSH + TNF-αReduced effectiveness of [DTRP8]-γ-MSHReduced effectiveness of [DTRP8]-γ-MSH

[2]

Experimental Protocols

Protocol 1: In Vitro Chondrocyte Inflammation Assay

This protocol details the methodology for inducing inflammation in a human chondrocyte cell line and assessing the antagonistic effects of this compound.

1. Cell Culture:

  • Culture human C-20/A4 chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plate cells at a density of 1x10^6 cells/well in 24-well plates for cytokine analysis or appropriate vessels for other assays.[4][5]

2. Treatment:

  • Pre-treatment with Antagonist: Pre-incubate chondrocytes with this compound (10 µg/mL) for 1 hour.[2][4][5]

  • Agonist Addition: Add melanocortin agonists, such as α-MSH (3 µg/mL) or [DTRP8]-γ-MSH (3 µg/mL), and incubate for 30 minutes.[2][4][5]

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS, 0.1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 60 pg/mL).[2][4][5]

  • Incubation: Incubate the cells for the desired time period (e.g., 6 hours for cytokine and gene expression analysis).[2][4][5]

3. Analysis:

  • Cytokine Measurement (ELISA): Collect cell-free supernatants and measure the concentrations of IL-6 and IL-8 using specific ELISA kits according to the manufacturer's instructions.[4][5]

  • Protein Expression (Western Blot): Lyse the cells and determine the protein expression of targets such as Heme Oxygenase-1 (HO-1) by Western blotting.[4][5]

  • Gene Expression (RT-qPCR): Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the mRNA levels of genes encoding for matrix metalloproteinases (MMP1, MMP3, MMP13).[2]

  • Apoptosis Assay: Assess chondrocyte apoptosis by measuring caspase-3/7 activity using a commercially available kit.[2]

  • Cell Viability Assay: Determine cell viability using assays such as the MTT or LDH assay.[2]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow for studying the effects of this compound in chondrocyte inflammation.

G cluster_0 Experimental Workflow Plating Plate C-20/A4 Chondrocytes Shu9119_pre Pre-treat with this compound (1h) Plating->Shu9119_pre Agonist_add Add Melanocortin Agonist (30min) (α-MSH or [DTRP8]-γ-MSH) Shu9119_pre->Agonist_add Stimulus Add Inflammatory Stimulus (LPS or TNF-α) Agonist_add->Stimulus Incubation Incubate (e.g., 6h) Stimulus->Incubation Analysis Analysis: - ELISA (Cytokines) - Western Blot (Proteins) - RT-qPCR (Gene Expression) - Apoptosis/Viability Assays Incubation->Analysis

Figure 1. Experimental workflow for investigating this compound in chondrocytes.

G cluster_1 Melanocortin Receptor Signaling in Chondrocyte Inflammation cluster_2 Extracellular cluster_3 Cell Membrane cluster_4 Intracellular LPS_TNF LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNF->TLR4_TNFR aMSH α-MSH MC1R MC1R aMSH->MC1R DTRP8 [DTRP8]-γ-MSH MC3R MC3R DTRP8->MC3R Shu9119 This compound Shu9119->MC3R Blocks NFkB NF-κB Pathway TLR4_TNFR->NFkB MAPK MAPK Pathway TLR4_TNFR->MAPK cAMP ↑ cAMP MC1R->cAMP MC3R->cAMP ProInflammatory ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) ↑ MMPs NFkB->ProInflammatory Apoptosis ↑ Apoptosis NFkB->Apoptosis MAPK->ProInflammatory HO1 ↑ HO-1 (Anti-inflammatory) cAMP->HO1 cAMP->ProInflammatory Inhibits cAMP->Apoptosis Inhibits

Figure 2. Proposed signaling pathways in chondrocyte inflammation.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the roles of MC3R and MC4R in chondrocyte biology. The provided data and protocols demonstrate that this compound can effectively antagonize the anti-inflammatory and chondroprotective effects of MC3R-preferring agonists, thereby confirming the involvement of this specific receptor in mediating these beneficial outcomes. These application notes serve as a foundational resource for researchers aiming to explore the therapeutic potential of targeting the melanocortin system in inflammatory joint diseases.

References

Shu 9119: A Pharmacological Tool for Interrogating Immune Surveillance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Shu 9119 is a potent and widely utilized pharmacological tool in the study of the melanocortin system. It acts as a high-affinity antagonist for the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, while exhibiting partial agonist activity at the melanocortin-5 receptor (MC5R).[1][2][3][4] The melanocortin system, traditionally known for its role in regulating energy homeostasis, feeding behavior, and pigmentation, is increasingly recognized for its significant immunomodulatory functions.[5][6] Melanocortin receptors are expressed on various immune cells, including macrophages and lymphocytes, where their activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) typically leads to anti-inflammatory responses.[1][5] this compound, by blocking the action of these endogenous ligands at MC3R and MC4R, serves as an invaluable tool to investigate the role of these specific receptors in immune surveillance and inflammatory processes. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in immune surveillance research.

Mechanism of Action

This compound is a synthetic cyclic peptide analog of α-MSH.[7] Its primary mechanism of action involves competitive antagonism at MC3 and MC4 receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous melanocortin peptides.[1] Activation of MC3R and MC4R on immune cells by agonists typically leads to an increase in intracellular cyclic AMP (cAMP) levels and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory mediators (e.g., IL-10, Heme oxygenase-1).[1][5][8] By blocking these receptors, this compound can reverse these anti-inflammatory effects, thus revealing the underlying contribution of the MC3R and MC4R pathways to immune regulation.[1][5]

Data Presentation

Quantitative Data for this compound
ParameterReceptorSpeciesValueReference
IC50 MC3RHuman0.23 nM[1][2][3][4]
MC4RHuman0.06 nM[1][2][3][4]
EC50 MC5R (partial agonist)Human0.12 nM[1]
Ki MC4RMouse0.63 nM[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

SHU9119_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Melanocortin Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects Endogenous Agonists α-MSH, γ-MSH MC3R MC3R Endogenous Agonists->MC3R Activates MC4R MC4R Endogenous Agonists->MC4R Activates This compound This compound This compound->MC3R Antagonizes This compound->MC4R Antagonizes AC Adenylate Cyclase MC3R->AC MC4R->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Anti_inflammatory ↑ Anti-inflammatory Mediators (IL-10, HO-1) PKA->Anti_inflammatory Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory

Caption: this compound mechanism of action.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol is designed to assess the effect of this compound on cytokine production from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus.

Materials:

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free PBS or cell culture medium for reconstitution

  • Immune cells (e.g., RAW 264.7 macrophage cell line, primary macrophages, or PBMCs)

  • Complete cell culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA) and ionomycin)

  • Melanocortin receptor agonist (e.g., α-MSH)

  • 96-well cell culture plates

  • Cytokine detection assay kit (e.g., ELISA or multiplex bead array)

Protocol:

  • This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS or cell culture medium to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Further dilute the stock solution in complete cell culture medium to the desired working concentrations just before use.

  • Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete cell culture medium. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Pre-treatment with this compound: Add 50 µL of medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) to the appropriate wells. For control wells, add 50 µL of medium alone. Incubate for 30-60 minutes at 37°C.

  • Agonist and Stimulus Addition:

    • To investigate the antagonism of endogenous melanocortins, add 50 µL of the inflammatory stimulus (e.g., LPS at 100 ng/mL).

    • To investigate the antagonism of exogenous agonists, add 50 µL of the melanocortin agonist (e.g., α-MSH at 10-100 nM) followed by the inflammatory stimulus.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an appropriate immunoassay, following the manufacturer's instructions.

Cytokine_Release_Assay_Workflow A Seed Immune Cells (1-5x10^5 cells/well) B Pre-treat with this compound (1 nM - 1 µM, 30-60 min) A->B C Add Agonist (optional) & Inflammatory Stimulus B->C D Incubate (6-24 hours) C->D E Collect Supernatant D->E F Measure Cytokines (ELISA, Multiplex) E->F

Caption: In vitro cytokine release assay workflow.
In Vivo Model of Endotoxemia

This protocol describes a general approach to investigate the in vivo effects of this compound on the systemic inflammatory response induced by endotoxin.

Materials:

  • This compound

  • Sterile, pyrogen-free saline for injection

  • Lipopolysaccharide (LPS) from E. coli

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Anesthetic

  • Blood collection supplies

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • This compound Administration: Dissolve this compound in sterile, pyrogen-free saline. Administer this compound to the animals via an appropriate route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose range for mice is 0.1-1 mg/kg. The timing of administration should be determined based on the pharmacokinetic properties of the compound, but is often 30-60 minutes prior to the inflammatory challenge.

  • Induction of Endotoxemia: Administer LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior. At predetermined time points (e.g., 2, 6, and 24 hours post-LPS), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus, or cardiac puncture under terminal anesthesia).

  • Cytokine Analysis: Process the blood to obtain plasma or serum and store at -80°C. Measure the levels of pro- and anti-inflammatory cytokines using ELISA or multiplex assays.

  • Tissue Analysis (Optional): At the end of the experiment, tissues such as the spleen, liver, and brain can be collected for analysis of immune cell infiltration (by histology or flow cytometry) or gene expression of inflammatory mediators (by qRT-PCR).

In_Vivo_Endotoxemia_Workflow A Acclimatize Animals B Administer this compound A->B C Induce Endotoxemia (LPS) B->C D Monitor & Collect Blood C->D E Analyze Plasma/Serum Cytokines D->E F Analyze Tissues (Optional) D->F

References

Troubleshooting & Optimization

Optimizing Shu 9119 dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Shu 9119, with a focus on minimizing off-target effects and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH). It is a potent antagonist of the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist of the melanocortin 5 receptor (MC5R).[1][2] Its primary on-target effects are related to the blockade of MC3R and MC4R in the central nervous system, leading to increased food intake and body weight.[1][3]

Q2: What are the known off-target effects of this compound?

A2: As of the latest available data, a comprehensive off-target binding profile for this compound against a broad panel of unrelated receptors has not been extensively published. The majority of observed adverse effects at high doses are likely extensions of its potent on-target activity. Researchers should empirically determine the optimal dose in their specific model to distinguish between on-target and potential off-target effects.

Q3: What are the signs of excessive dosage or potential off-target effects in animal models?

A3: In studies with rats, high intracerebroventricular (ICV) doses of this compound (e.g., 3 and 6 nmol) have been associated with adverse effects such as exophthalmos (bulging eyes) and episodes of barrel-rolling (rotation along the long axis of the body).[4] Notably, these higher doses did not produce a greater increase in food intake and in some cases, the effect on food intake was less pronounced, suggesting a bell-shaped dose-response curve for its primary effect.[4]

Q4: How does this compound's activity at MC5R contribute to its overall effect?

A4: this compound acts as a partial agonist at the MC5R.[2] The MC5R is known to be involved in the regulation of exocrine gland function.[5] While the primary physiological effects of this compound are attributed to its actions on MC3R and MC4R, its partial agonism at MC5R could contribute to its overall pharmacological profile. Researchers should consider this when designing experiments and interpreting results.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Potential Cause Recommended Action
Reduced or no effect on food intake at higher doses. Bell-shaped dose-response curve; potential for receptor desensitization or induction of adverse effects that suppress feeding.[4]Perform a detailed dose-response study to identify the optimal concentration. Refer to the In Vivo Dosage Guidelines table below.
Observation of adverse behaviors (e.g., barrel-rolling, excessive grooming). The dose may be too high, leading to excessive on-target or potential off-target neurological effects.[4]Immediately lower the dose. If adverse effects persist, consider the use of a more selective MC4R antagonist if the goal is to specifically block this receptor.
Inconsistent results between experiments. This compound solution instability; variability in animal handling or ICV injection procedure.Prepare fresh solutions of this compound for each experiment. Ensure consistent and accurate administration techniques.
Unexpected physiological changes unrelated to appetite (e.g., changes in blood pressure, thermoregulation). Potential for off-target effects or complex on-target physiological responses mediated by melanocortin receptors.Conduct a literature search for known effects of melanocortin system modulation on the observed parameter. Consider implementing a secondary assay to investigate potential off-target interactions (see Experimental Protocols).

Data Presentation

Table 1: In Vitro Activity of this compound

ReceptorSpeciesAssay TypeValueReference
MC3RHumanIC500.23 nM[1][2]
MC4RHumanIC500.06 nM[1][2]
MC5RHumanEC500.12 nM
MC5RHumanIC500.09 nM[1][2]

Table 2: Recommended In Vivo Dosage Guidelines

SpeciesAdministration RouteRecommended Dose RangeObserved EffectsReference
RatIntracerebroventricular (ICV)0.3 - 1.0 nmolIncreased food intake. Doses of 3.0 nmol and higher may lead to adverse effects with no further increase in food intake.[4][4][6]
RatIntracerebroventricular (ICV) Infusion24 nmol/daySustained increase in food intake and body weight.[1][3][1][3]
MouseIntracerebroventricular (ICV) Infusion5 nmol/dayIncreased food intake and body fat.[1][1]
RatIntraperitoneal (IP)Not specified, but a derivative (PG932) was effective.Increased food intake.[7][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of On-Target Activity (cAMP Assay)

This protocol is designed to confirm the antagonistic activity of this compound at MC3R and MC4R in a controlled cellular environment.

  • Cell Culture: Culture HEK293 cells stably expressing human MC3R or MC4R.

  • Assay Preparation: Seed cells in a 96-well plate. The day of the assay, replace the culture medium with a stimulation buffer.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Create a serial dilution of this compound.

  • Antagonist Treatment: Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known MC3R/MC4R agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (EC80).

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

Protocol 2: Screening for Potential Off-Target Effects (Cellular Counter-Screen)

This protocol helps to identify if this compound has effects on cell viability or signaling pathways independent of its known targets.

  • Cell Line Selection: Choose a panel of cell lines that do not express MC3R, MC4R, or MC5R.

  • Viability Assay: Treat the cells with a range of this compound concentrations for 24-72 hours. Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). A decrease in viability may indicate an off-target cytotoxic effect.

  • Signaling Pathway Analysis: Select a common signaling pathway to monitor (e.g., NF-κB, MAPK). Use a reporter gene assay (e.g., luciferase) to assess pathway activation or inhibition in response to this compound treatment.

  • Data Interpretation: If significant changes in viability or signaling are observed, it suggests potential off-target activity that warrants further investigation.

Visualizations

SHU9119_Signaling_Pathway cluster_ligands Ligands cluster_receptors Melanocortin Receptors cluster_downstream Downstream Effects aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R Activates MC3R MC3R aMSH->MC3R Activates SHU9119 This compound SHU9119->MC4R Antagonizes SHU9119->MC3R Antagonizes MC5R MC5R SHU9119->MC5R Partially Activates cAMP ↓ cAMP MC4R->cAMP cAMP_SHU cAMP Levels Maintained MC4R->cAMP_SHU MC3R->cAMP MC3R->cAMP_SHU Exocrine Exocrine Gland Function MC5R->Exocrine FoodIntake ↓ Food Intake cAMP->FoodIntake FoodIntake_SHU ↑ Food Intake cAMP_SHU->FoodIntake_SHU Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Optimization cluster_decision Decision DoseResponse 1. Dose-Response Curve (cAMP Assay) CounterScreen 2. Off-Target Counter-Screen (Non-expressing cells) DoseResponse->CounterScreen DoseEscalation 3. Dose Escalation Study (e.g., 0.1 - 3.0 nmol ICV) CounterScreen->DoseEscalation Proceed if no significant off-target effects Behavioral 4. Behavioral Monitoring (Food intake, adverse effects) DoseEscalation->Behavioral Physiological 5. Physiological Assessment (Body weight, metabolism) Behavioral->Physiological OptimalDose Optimal On-Target Dose Physiological->OptimalDose

References

Interpreting the bell-shaped dose-response curve of Shu 9119

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shu9119. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Shu9119 and what is its primary mechanism of action?

Shu9119 is a potent synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH). It acts as a competitive antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors and as a partial agonist at the melanocortin-5 receptor (MC5R).[1][2][3] Its primary role in research is to probe the function of the central melanocortin system, which is a key regulator of energy homeostasis, food intake, and body weight.[1][4][5]

Q2: I am observing a bell-shaped dose-response curve in my in vivo feeding studies with Shu9119. Is this expected?

Yes, a bell-shaped or biphasic dose-response curve is a known characteristic of Shu9119 in feeding behavior experiments.[1] Typically, at lower doses, Shu9119 effectively antagonizes MC4R, leading to a dose-dependent increase in food intake. However, as the concentration increases, the orexigenic (appetite-stimulating) effect plateaus and then diminishes at higher doses.[1]

Q3: What is the proposed mechanism for the bell-shaped dose-response curve of Shu9119?

The most likely explanation for the bell-shaped dose-response curve is the mixed pharmacology of Shu9119 at different melanocortin receptor subtypes.[6] While its antagonist activity at MC4R promotes feeding, its partial agonist activity at MC3R and/or MC5R at higher concentrations may counteract the orexigenic effect.[1][6][7] At high concentrations, the partial agonism at MC3R/MC5R could lead to downstream signaling that mitigates the appetite-stimulating effects of MC4R blockade.

Another contributing factor could be receptor desensitization or downregulation at sustained high concentrations, although this is less documented for Shu9119 specifically.

Q4: At what doses is the peak orexigenic effect of Shu9119 observed, and when does it start to decline?

In studies involving intracerebroventricular (icv) administration in rats, the maximal stimulation of feeding is observed at a dose of 1 nmol.[1] The effect is still significant at 0.3 nmol, but at higher doses of 3 nmol and 6 nmol, the significant increase in food intake is lost.[1]

Q5: Are there any specific cofactors I should be aware of when working with Shu9119 and MC4R?

Yes, calcium ions (Ca2+) have been identified as a crucial cofactor for the binding of ligands, including Shu9119 and the endogenous agonist α-MSH, to the MC4R.[8] The presence of extracellular Ca2+ can significantly increase the affinity and potency of α-MSH.[8] Therefore, ensuring appropriate Ca2+ concentrations in your assay buffers is critical for obtaining accurate and reproducible results.

Troubleshooting Guides

Problem 1: Inconsistent or no orexigenic effect observed with Shu9119 in vivo.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Review the dose-response relationship for Shu9119. Ensure you are working within the optimal range (around 0.3-1 nmol for icv injection in rats) to observe the appetite-stimulating effect.[1] Doses that are too high may lead to a diminished response due to the bell-shaped curve.

  • Possible Cause 2: Improper Administration.

    • Solution: For central administration (icv), verify the accuracy of your cannulation and injection technique. Ensure the peptide is being delivered to the correct brain ventricle.

  • Possible Cause 3: Peptide Degradation.

    • Solution: Shu9119 is a peptide and susceptible to degradation. Ensure it is stored correctly (lyophilized at -20°C or colder) and reconstituted in an appropriate sterile buffer just before use. Avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Animal Model Variability.

    • Solution: The response to Shu9119 can vary between different animal models and strains. The reported effective doses are primarily from studies in rats.[1][5] You may need to perform a dose-response study to determine the optimal concentration for your specific model.

Problem 2: High variability in in vitro binding or functional assay results.

  • Possible Cause 1: Inadequate Ca2+ Concentration.

    • Solution: As Ca2+ is a cofactor for ligand binding to MC4R, ensure your assay buffers contain an appropriate concentration of CaCl2 (e.g., in the micromolar to low millimolar range).[8]

  • Possible Cause 2: Issues with Cell Line or Membrane Preparation.

    • Solution: Verify the expression and health of the melanocortin receptors in your cell line. If using membrane preparations, ensure they have been prepared and stored correctly to maintain receptor integrity.

  • Possible Cause 3: Ligand Adsorption.

    • Solution: Peptides can adsorb to plasticware. To minimize this, use low-binding tubes and pipette tips. Including a carrier protein like 0.1% bovine serum albumin (BSA) in your assay buffer can also help.

  • Possible Cause 4: Incorrect Assay Conditions.

    • Solution: Optimize incubation times and temperatures for your specific assay. For binding assays, ensure you have reached equilibrium.

Data Presentation

Table 1: In Vitro Pharmacology of Shu9119

ReceptorSpeciesAssay TypeParameterValue (nM)Reference
MC3RHumanAntagonist ActivityIC500.23[2][3]
MC4RHumanAntagonist ActivityIC500.06[2][3]
MC5RHumanPartial Agonist ActivityEC500.12
MC5RHumanAntagonist ActivityIC500.09[2][3]

Table 2: In Vivo Dose-Response of Shu9119 on Food Intake (icv administration in rats)

Dose (nmol)Effect on Food IntakeReference
0.3Increased food intake at 3 and 4 hours[1]
1.0Maximal increase in food intake at all measurement points[1]
3.0No significant effect on food intake[1]
6.0No significant effect on food intake[1]

Experimental Protocols

1. Radioligand Binding Assay for MC4R

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Materials:

    • HEK293 cells transiently or stably expressing human MC4R.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.

    • Radioligand: [125I]-NDP-MSH (a high-affinity MC4R agonist).

    • Non-specific binding control: High concentration of unlabeled NDP-MSH or α-MSH (e.g., 1 µM).

    • Shu9119 stock solution.

    • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation fluid.

  • Procedure:

    • Prepare cell membranes from MC4R-expressing cells.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A constant concentration of [125I]-NDP-MSH (typically at or below its Kd).

      • Increasing concentrations of Shu9119 for competition binding.

      • For total binding wells, add buffer instead of Shu9119.

      • For non-specific binding wells, add a high concentration of unlabeled ligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

    • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50 of Shu9119.

2. cAMP Accumulation Assay

This protocol is a general guideline for measuring the antagonist effect of Shu9119.

  • Materials:

    • HEK293 cells expressing human MC4R.

    • Cell culture medium.

    • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • MC4R agonist (e.g., α-MSH or NDP-MSH).

    • Shu9119 stock solution.

    • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

  • Procedure:

    • Seed MC4R-expressing cells in a 96-well plate and grow to the desired confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 10-15 minutes at 37°C.

    • To determine the antagonist effect of Shu9119, pre-incubate the cells with various concentrations of Shu9119 for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the MC4R agonist (typically the EC80 concentration to ensure a robust signal) to the wells already containing Shu9119.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

    • Plot the cAMP concentration against the concentration of Shu9119 to determine its IC50 for the inhibition of agonist-induced cAMP production.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates Shu9119_low Shu9119 (Low Conc.) Shu9119_low->MC4R Blocks Shu9119_high Shu9119 (High Conc.) Shu9119_high->MC4R Blocks MC3R_MC5R MC3R / MC5R Shu9119_high->MC3R_MC5R Partially Activates Gs Gs protein MC4R->Gs Activates Satiety Satiety (↓ Food Intake) Counter_Effect Counteracting Effect MC3R_MC5R->Counter_Effect AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Satiety Counter_Effect->Satiety Inhibits?

Caption: Signaling pathway of melanocortin receptors and the action of Shu9119.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Feeding Study cluster_analysis Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay (Determine IC50 at MC4R) Functional_Assay cAMP Accumulation Assay (Confirm Antagonism/ Partial Agonism) Binding_Assay->Functional_Assay Dose_Selection Select Dose Range (e.g., 0.1 - 10 nmol) Functional_Assay->Dose_Selection Inform Animal_Prep Cannulate Animals (icv administration) Dose_Selection->Animal_Prep Administration Administer Shu9119 or Vehicle Animal_Prep->Administration Measurement Measure Food Intake (e.g., at 1, 2, 4, 24h) Administration->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response Interpret_Curve Interpret Bell-Shaped Curve (Consider mixed pharmacology) Dose_Response->Interpret_Curve

Caption: Experimental workflow for characterizing Shu9119's dose-response.

logical_relationship cluster_low_dose Low Dose cluster_high_dose High Dose Shu9119 Shu9119 MC4R_Antagonism Dominant MC4R Antagonism Shu9119->MC4R_Antagonism MC3R_MC5R_Agonism MC3R/MC5R Partial Agonism Shu9119->MC3R_MC5R_Agonism Block_Satiety Blockade of Satiety Signal MC4R_Antagonism->Block_Satiety Increase_Food Increased Food Intake Block_Satiety->Increase_Food Bell_Curve_Peak Bell_Curve_Peak Counter_Signal Counteracting Signal MC3R_MC5R_Agonism->Counter_Signal Decrease_Effect Diminished Orexigenic Effect Counter_Signal->Decrease_Effect Bell_Curve_Trough Bell_Curve_Trough

Caption: Logical relationship explaining the bell-shaped dose-response of Shu9119.

References

Shu 9119 stability in solution and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability in solution and proper storage conditions for Shu 9119.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light. For optimal stability, refer to the temperature-specific storage durations in the table below.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in water.[1][2][3] For concentrations up to 0.20 mg/mL, simple reconstitution in water should be sufficient.[3] For higher concentrations, such as 10 mg/mL, the use of sonication may be necessary to facilitate dissolution.[2]

Q3: How should I store this compound solutions?

A3: It is highly recommended to prepare this compound solutions fresh for each experiment due to their limited stability.[4] If short-term storage is necessary, the solution can be kept at +4°C for up to 5 days.[1] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them. To prevent degradation from repeated freeze-thaw cycles, avoid using a vial more than once.[1]

Q4: What are the potential signs of this compound degradation?

A4: While there are no visual signs of degradation for this compound in its lyophilized form, a decrease in its biological activity in your experiments could indicate degradation. For solutions, the appearance of precipitates or discoloration may suggest instability or contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound in water. The desired concentration may be too high for simple dissolution.For higher concentrations (e.g., 10 mg/mL), use an ultrasonic bath to aid dissolution.[2] If the product still does not dissolve, consider preparing a more diluted solution. Note that different suppliers report varying maximum solubility (from 0.2 mg/mL to 10 mg/mL).[2][3]
Inconsistent or unexpected experimental results. 1. Improper storage of stock solutions leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability of the peptide in the experimental buffer or media.1. Always prepare fresh solutions before use.[4] If using a frozen stock, ensure it has not been stored longer than the recommended duration and has not undergone multiple freeze-thaw cycles. 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] 3. Check the compatibility of your experimental buffer with this compound. It is typically prepared in saline or artificial cerebrospinal fluid for in vivo studies.[2]
Reduced antagonist activity at MC3/MC4 receptors. The peptide may have degraded due to improper storage or handling.Review your storage and handling procedures against the recommended guidelines. Use a fresh vial of lyophilized powder to prepare a new stock solution.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes
Lyophilized Powder -80°C2 yearsSealed, away from moisture and light.[2]
-20°C1-2 yearsSealed, away from moisture and light.[2][3]
0-5°CUp to 6 monthsFor short-term storage.[1]
In Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]
-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[1][2]
+4°CUp to 5 daysFor short-term use.[1]

Table 2: Solubility of this compound

Solvent Concentration Notes
Water10 mg/mLRequires sonication.[2]
Water0.20 mg/mLSoluble.[3]

Experimental Protocols

Preparation of this compound for In Vivo Studies:

For intracerebroventricular (i.c.v.) injections in animal models, this compound is typically dissolved in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).[2]

Example Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Under sterile conditions, add the appropriate volume of saline or aCSF to the vial of lyophilized this compound.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Visually inspect the solution for any particulates before administration.

  • If not for immediate use, follow the recommended storage conditions for solutions.

Visualizations

SHU9119_Mechanism cluster_receptor Cell Membrane cluster_ligand cluster_response Cellular Response MC3R MC3R Antagonism Antagonism (Blocked Signaling) MC3R->Antagonism MC4R MC4R MC4R->Antagonism MC5R MC5R Agonism Partial Agonism (Signaling Activated) MC5R->Agonism SHU9119 This compound SHU9119->MC3R SHU9119->MC4R SHU9119->MC5R

Caption: Mechanism of action of this compound.

Storage_Workflow cluster_powder Powder Storage cluster_solution Solution Storage start Receive Lyophilized This compound Powder store_powder Store Powder start->store_powder reconstitute Reconstitute with Water store_powder->reconstitute powder_long -20°C to -80°C (Long-term) store_powder->powder_long powder_short 0-5°C (Short-term) store_powder->powder_short use_fresh Use Immediately reconstitute->use_fresh Recommended store_solution Store Solution reconstitute->store_solution If Necessary aliquot Aliquot into Single-Use Vials store_solution->aliquot solution_short +4°C (Short-term) store_solution->solution_short freeze Freeze aliquot->freeze solution_long -20°C to -80°C (Long-term) freeze->solution_long

Caption: Recommended workflow for this compound storage and handling.

References

Potential side effects of high-dose Shu 9119 administration in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high-dose SHU-9119 in rat models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are administering high doses of SHU-9119 to rats and are not observing the expected increase in food intake. In fact, at our highest doses, the orexigenic effect seems to be diminished. Why is this happening?

A1: This is a documented phenomenon with SHU-9119 in rats. The dose-response curve for food intake following intracerebroventricular (i.c.v.) administration of SHU-9119 is bell-shaped. While lower doses (e.g., 0.3 to 1.0 nmol) significantly increase food intake, higher doses (3.0 to 6.0 nmol) have been shown to be less effective or ineffective at stimulating feeding.[1] This paradoxical effect is likely attributable to dose-dependent adverse effects, including sedation and general toxicity, which can counteract the expected orexigenic response.[1]

Q2: Some of our rats are exhibiting unusual and severe motor disturbances after high-dose SHU-9119 administration. Is this a known side effect?

A2: Yes, severe motor disturbances have been reported at higher doses of SHU-9119 and similar melanocortin receptor antagonists. These can manifest as "repetitive motor disturbance."[1] In studies with a similar compound, HS024, side effects such as exophthalmos (bulging eyes) and "barrel-rolling" (rotation along the long axis of the body) were observed.[1] It has been noted that SHU-9119 may induce even more serious side effects, which in some cases have led to mortality.[1]

Q3: We have observed mortality in a subset of rats at our highest dose of SHU-9119. What is the reported lethality associated with this compound?

Q4: Are there any known effects of high-dose SHU-9119 on physiological parameters other than feeding and body weight?

A4: Chronic central infusion of SHU-9119 in ad libitum-fed rats has been reported to increase plasma corticosterone levels. However, this effect was likely mediated by the hyperphagia induced by SHU-9119, as it was not observed in pair-fed rats.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Diminished or absent orexigenic effect at high doses Exceeding the optimal dose, leading to toxicity and/or sedation.Perform a dose-response study to determine the optimal dose for your specific rat strain and experimental conditions. Refer to the dose-response data in Table 1.
Rats exhibit barrel-rolling, repetitive motor disturbances, or exophthalmos Neurotoxicity associated with high concentrations of SHU-9119 in the central nervous system.Immediately discontinue administration of the high dose. Lower the dose to a previously established effective and non-toxic level (e.g., 0.5-1.0 nmol i.c.v.). Monitor the animals closely for recovery.
Unexpected mortality in the high-dose group Severe toxicity from SHU-9119 overdose.Cease the experiment at that dose level. Re-evaluate your dosing strategy and consider a dose de-escalation to identify a safer, effective dose.

Data Presentation

Table 1: Dose-Dependent Effects of Intracerebroventricular (i.c.v.) SHU-9119 on Food Intake in Rats

Dose (nmol) Effect on Food Intake Source
0.3Increased food intake (significant at 3 and 4 hours post-injection)[1]
1.0Maximal stimulation of food intake[1]
3.0No significant effect on food intake[1]
6.0No significant effect on food intake[1]

Table 2: Observed Side Effects of High-Dose SHU-9119 Administration in Rats

Dose Range Observed Side Effects Source
3.0 - 6.0 nmol (i.c.v.)Repetitive motor disturbance, Sedation, Toxicity, Mortality[1]
Not specifiedIncreased plasma corticosterone (in ad libitum-fed rats)[2]

Experimental Protocols

Key Experiment: Intracerebroventricular (i.c.v.) Administration of SHU-9119 in Rats to Assess Effects on Food Intake

  • Animals: Male Sprague Dawley or Wistar rats, weighing 250-350g, are commonly used.[3] Animals should be individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.

  • Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine mixture).

    • Secure the rat in a stereotaxic frame.

    • Implant a permanent guide cannula into the lateral or third ventricle. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • Allow a recovery period of at least one week post-surgery.

  • Drug Preparation:

    • Dissolve SHU-9119 in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentrations.

  • Administration:

    • On the day of the experiment, gently restrain the rat.

    • Inject the desired dose of SHU-9119 (or vehicle control) through the guide cannula using an injection needle that extends slightly beyond the cannula tip.

    • The injection volume is typically 1-5 µL, administered over a period of 1-2 minutes.

    • Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow.

  • Data Collection:

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

    • Continuously monitor the animals for any adverse behavioral or physiological effects.

Mandatory Visualizations

SHU9119_Signaling_Pathway cluster_neuron Neuron cluster_outcome Physiological Outcome SHU9119 SHU-9119 MC3R_MC4R MC3R / MC4R SHU9119->MC3R_MC4R Antagonist AC Adenylyl Cyclase MC3R_MC4R->AC Inhibition Increased_Feeding Increased Food Intake MC3R_MC4R->Increased_Feeding Blockade leads to cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Feeding_Behavior Decreased Food Intake CREB->Feeding_Behavior

Caption: SHU-9119 acts as an antagonist at MC3/MC4 receptors, blocking downstream signaling and leading to increased food intake.

Experimental_Workflow A Animal Acclimation & Guide Cannula Implantation B Post-Surgery Recovery (≥ 1 week) A->B C SHU-9119 / Vehicle Preparation B->C D Intracerebroventricular (i.c.v.) Injection C->D E Food Intake Measurement (1, 2, 4, 24h) D->E F Behavioral & Physiological Monitoring for Side Effects D->F G Data Analysis E->G F->G

Caption: A typical experimental workflow for assessing the effects of intracerebroventricular SHU-9119 administration in rats.

References

How to select the appropriate vehicle control for Shu 9119 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for Shu 9119 experiments. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

For in vivo studies, the choice of vehicle depends on the animal model and the route of administration. For intracerebroventricular (ICV) injections in rats, sterile saline is a commonly used vehicle.[1] In mice, artificial cerebrospinal fluid (aCSF) is frequently the vehicle of choice for ICV administration.[1]

Q2: How do I prepare the vehicle for in vivo experiments?

  • Saline (0.9% NaCl): Prepare by dissolving 9 g of sodium chloride in 1 liter of purified water. Sterilize the solution by autoclaving or using a 0.22 µm filter.

  • Artificial Cerebrospinal Fluid (aCSF): The composition of aCSF can vary slightly between protocols. A standard recipe is provided in the experimental protocols section below. It is crucial to ensure the aCSF is sterile, iso-osmotic, and at a physiological pH.

Q3: What is the appropriate vehicle for in vitro experiments involving this compound?

This compound is soluble in water.[2] Therefore, for in vitro experiments such as cell-based assays or receptor binding studies, the vehicle of choice is typically the aqueous buffer used in the assay system. This can include:

  • Phosphate-buffered saline (PBS)

  • HEPES-buffered saline (HBS)

  • Standard cell culture media (e.g., DMEM, RPMI-1640)

It is essential to ensure that the final concentration of any intermediate solvent (if used to prepare a stock solution) is negligible and does not affect the experimental outcome.

Q4: What is the solubility of this compound?

There are conflicting reports on the exact solubility of this compound in water. One source indicates a solubility of up to 10 mg/mL (with the need for ultrasonic assistance), while another suggests a solubility of 0.2 mg/mL.[1][3] This discrepancy may be due to differences in the purity of the peptide, the formulation, or the dissolution method. It is recommended to start with a lower concentration and gradually increase it, or to perform a solubility test with a small amount of the compound in the desired vehicle.

Q5: How should I prepare and store this compound stock solutions?

For preparing stock solutions, reconstitute the lyophilized this compound powder in high-purity water.[2] To aid dissolution, gentle vortexing or sonication may be used.[1]

  • Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[1]

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Once thawed, a reconstituted solution can be kept at 4°C for up to 5 days.[2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation observed in the vehicle The concentration of this compound exceeds its solubility in the chosen vehicle.- Attempt to dissolve the compound by gentle warming or sonication.- If precipitation persists, prepare a new solution at a lower concentration.- Consider preparing a stock solution in a small amount of a suitable solvent (e.g., water) and then diluting it with the experimental buffer.
Inconsistent experimental results - Improper storage of this compound, leading to degradation.- Vehicle control is not appropriate for the experiment.- Ensure this compound is stored as recommended.- Prepare fresh stock solutions regularly.- Verify that the vehicle itself does not have any biological effects in your experimental model.
Difficulty dissolving this compound The lyophilized powder has formed aggregates.- Use a brief sonication to break up the aggregates and facilitate dissolution.[1]

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Notes
Water10 mg/mL[1]May require sonication to achieve this concentration.
Water0.2 mg/mL[3]

Table 2: Stability and Storage of this compound

Form Storage Temperature Duration
Lyophilized Powder-20°C / -80°CUp to 2 years[1]
Stock Solution in Water-20°CUp to 1 month[1]
Stock Solution in Water-80°CUp to 6 months[1]
Reconstituted Solution4°CUp to 5 days[2]

Experimental Protocols

Preparation of Artificial Cerebrospinal Fluid (aCSF) for Murine In Vivo Studies

This protocol is adapted from standard laboratory procedures.

Materials:

  • NaCl

  • KCl

  • KH₂PO₄

  • MgSO₄·7H₂O

  • NaHCO₃

  • Glucose

  • CaCl₂·2H₂O

  • High-purity water

  • 0.22 µm sterile filter

Procedure:

  • Prepare two separate stock solutions to prevent precipitation.

    • Solution A: Dissolve NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, and glucose in 80% of the final volume of high-purity water.

    • Solution B: Dissolve NaHCO₃ and CaCl₂·2H₂O in the remaining 20% of the water.

  • Bubble both solutions with 95% O₂ / 5% CO₂ for at least 15 minutes to saturate and adjust the pH.

  • Slowly add Solution B to Solution A while continuously bubbling with the gas mixture.

  • Adjust the pH to 7.4 if necessary.

  • Sterilize the final aCSF solution by passing it through a 0.22 µm filter.

  • Store at 4°C and use within a few days. Before use, re-gas the solution to ensure proper pH and oxygenation.

Visualizations

Vehicle_Selection_Workflow start Start: Select Vehicle for this compound Experiment exp_type What is the experiment type? start->exp_type in_vivo In Vivo exp_type->in_vivo In Vivo in_vitro In Vitro exp_type->in_vitro In Vitro animal_model What is the animal model? in_vivo->animal_model assay_buffer Use Aqueous Assay Buffer (e.g., PBS, cell culture medium) in_vitro->assay_buffer rat Rat animal_model->rat Rat mouse Mouse animal_model->mouse Mouse saline Use Sterile Saline rat->saline acsf Use Artificial Cerebrospinal Fluid (aCSF) mouse->acsf Shu9119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Shu9119 This compound MC4R MC4R Shu9119->MC4R Blocks alphaMSH α-MSH (Agonist) alphaMSH->MC4R Activates G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

References

Technical Support Center: Navigating the Complexities of Shu 9119 and MC3R Partial Agonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Shu 9119, a widely utilized melanocortin receptor ligand. Due to its mixed pharmacological profile—antagonism at the melanocortin-4 receptor (MC4R) and partial agonism at the melanocortin-3 receptor (MC3R)—this compound can produce confounding effects in experimental settings.[1][2][3] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help mitigate these challenges and ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH).[4] It is characterized as a potent antagonist at the human melanocortin-4 receptor (MC4R) and a partial agonist at the human melanocortin-3 receptor (MC3R).[1][2][3] It also exhibits partial agonism at the MC5R.[5] This dual activity at MC3R and MC4R is a critical consideration in experimental design.

Q2: What are the known confounding effects of this compound's partial agonism at MC3R?

A2: The partial agonism at MC3R can lead to misinterpretation of experimental results, as effects observed may not be solely due to MC4R antagonism.[1][3] For example, in feeding studies, this compound is used to increase food intake by blocking the anorexigenic signaling of MC4R.[4] However, its partial agonistic activity at MC3R, which is also implicated in energy homeostasis, can contribute to the overall physiological outcome, making it difficult to isolate the specific role of MC4R.[1][3]

Q3: How can I control for the confounding effects of this compound's MC3R partial agonism?

A3: The use of appropriate controls is crucial. The most effective approach is to perform parallel experiments in MC3R knockout (KO) and MC4R KO animal models.[1][3] This allows for the deconvolution of the physiological effects attributable to each receptor. Additionally, using a "clean" MC4R antagonist with no MC3R activity, if available, can serve as a valuable comparator.

Q4: Are there any known off-target effects of this compound beyond the melanocortin receptors?

A4: Current literature primarily focuses on the activity of this compound at the melanocortin receptor subtypes. While it is a potent ligand for MC3R, MC4R, and MC5R, comprehensive screening against a wide panel of other receptors is not extensively reported in the provided search results. Researchers should always consider the possibility of off-target effects with any pharmacological tool and interpret results with caution.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in vivo (e.g., feeding studies, metabolic assessments).

  • Possible Cause: The observed effects may be a composite of MC4R antagonism and MC3R partial agonism. The level of MC3R expression and activation could vary between different brain regions or animal models, leading to variability.

  • Troubleshooting Steps:

    • Review Literature: Carefully examine studies that have used this compound in a similar experimental context to understand the potential contribution of MC3R.

    • Control Experiments: If possible, repeat key experiments in MC3R KO and/or MC4R KO mice to dissect the pharmacology.[1][3]

    • Dose-Response Analysis: Conduct a thorough dose-response study. The partial agonist effects at MC3R may become more apparent at different concentrations.

    • Alternative Antagonists: Consider using a more selective MC4R antagonist, if available, to confirm that the observed effects are mediated by MC4R.

Issue 2: In vitro assay results (e.g., cAMP accumulation) are difficult to interpret.

  • Possible Cause: When studying MC4R antagonism, the partial agonism of this compound at MC3R can interfere if the cell line used co-expresses both receptors. Even in a cell line expressing only MC3R, the partial agonism can result in a response that is lower than a full agonist but higher than a neutral antagonist.

  • Troubleshooting Steps:

    • Cell Line Validation: Ensure the cell lines used are well-characterized and express only the receptor of interest. A recent study highlighted the issue of mislabeled cell lines in melanocortin receptor research.

    • Characterize as an Antagonist: To confirm antagonism at MC4R, pre-incubate with this compound before adding a known MC4R agonist (e.g., α-MSH). A rightward shift in the agonist dose-response curve indicates competitive antagonism.

    • Characterize as a Partial Agonist: To assess partial agonism at MC3R, stimulate MC3R-expressing cells with increasing concentrations of this compound and compare the maximal response to that of a full agonist. The maximal response of this compound will be submaximal.[1][3]

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound at human melanocortin receptors.

ReceptorParameterValue (nM)Reference
hMC3RIC500.23[5][6]
hMC4RIC500.06[5][6]
hMC5RIC500.09[5][6]
hMC5REC500.12

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of this compound for a specific melanocortin receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC3R or MC4R) in appropriate media.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.[7]

    • Determine the protein concentration of the membrane preparation.[7]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I][Nle4, D-Phe7]α-MSH), and varying concentrations of unlabeled this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.[7]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a general method for assessing the functional activity of this compound at melanocortin receptors.

  • Cell Culture and Seeding:

    • Culture cells expressing the melanocortin receptor of interest in a suitable medium.

    • Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

  • cAMP Accumulation Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing (at MC3R): Add varying concentrations of this compound and incubate for a specified time.

    • For antagonist testing (at MC4R): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known MC4R agonist (e.g., α-MSH).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, GloSensor, or AlphaScreen).[8][9][10][11]

  • Data Analysis:

    • For agonist activity: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 value and the maximal response relative to a full agonist.

    • For antagonist activity: Plot the response to the agonist against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

SHU9119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Shu9119 This compound MC4R MC4R Shu9119->MC4R Antagonism MC3R MC3R Shu9119->MC3R Partial Agonism Gs_MC4R Gs Protein (inactive) Gs_MC3R Gs Protein (active) AC_MC4R Adenylate Cyclase (inactive) AC_MC3R Adenylate Cyclase (active) cAMP_MC4R ↓ cAMP cAMP_MC3R ↑ cAMP (partial)

Caption: Dual activity of this compound at MC3R and MC4R.

Experimental_Workflow start Start: Unexpected Experimental Outcome with this compound q1 Is the cell line/animal model well-characterized for MC3R/MC4R expression? start->q1 validate Validate Receptor Expression (qPCR, Western Blot, etc.) q1->validate No q2 Are appropriate controls included? q1->q2 Yes validate->q1 controls Include Vehicle, Full Agonist, and KO models if possible. q2->controls No analyze Re-analyze data considering MC3R partial agonism. q2->analyze Yes controls->q2 end End: Refined Interpretation of Results analyze->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing Experimental Variability in Shu 9119 Feeding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust feeding studies with the melanocortin 3 and 4 receptor (MC3/4R) antagonist, Shu 9119. Our goal is to help you minimize experimental variability and ensure the reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound feeding studies in a question-and-answer format.

Issue 1: No significant increase in food intake or body weight is observed after this compound administration.

  • Question: We administered this compound via intracerebroventricular (i.c.v.) infusion to our mice, but we are not seeing the expected increase in food intake. What could be the problem?

  • Answer: Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:

    • Confirm Cannula Placement: Incorrect cannula placement is a primary reason for the failure of centrally administered compounds. It is crucial to verify that the cannula is correctly positioned in the cerebral ventricle. This can be done post-mortem by infusing a dye, such as Evans blue, through the cannula and visually inspecting the brain for dye distribution throughout the ventricular system.[1][2]

    • Verify Compound Integrity and Dose: Ensure that the this compound used is of high purity (≥95%) and has been stored correctly at -20°C to maintain its biological activity.[3] Prepare fresh solutions for each experiment, as this compound is soluble in water or artificial cerebrospinal fluid (aCSF).[3] Re-evaluate your dose; studies have shown a dose-dependent effect of this compound on food intake, with effective doses in rats around 0.1 nmol and maximal stimulation at 1 nmol.[4][5] However, very high doses (3 and 6 nmol) may not significantly increase food intake.[4]

    • Check for Tachyphylaxis: While repeated injections of selective MC4R antagonists have shown sustained effects on food intake without signs of tachyphylaxis, the specific experimental conditions might influence this.[6] Review your experimental timeline and consider if tolerance could be a factor.

    • Consider the Animal's Metabolic State: The hyperphagic effect of this compound can be influenced by the animal's metabolic state. For instance, food deprivation for 24 hours after administration can abolish the expected increase in food intake.[7]

Issue 2: High inter-individual variability in food intake and body weight gain within the same experimental group.

  • Answer: High variability is a common challenge in animal studies. Here are some strategies to minimize it:

    • Standardize Animal Handling and Acclimation: Stress can significantly impact feeding behavior.[6][8] Implement consistent and gentle handling procedures. Allow for an adequate acclimation period for the animals to adjust to their new environment, single housing (if necessary for cannula protection), and any experimental apparatus.[9]

    • Control for Environmental Factors: Environmental enrichment can influence activity levels and food consumption.[10][11] While enrichment is generally beneficial for animal welfare, ensure that all animal cages within an experiment have identical enrichment to avoid introducing a variable.[10][11][12] Maintain a consistent light-dark cycle, temperature, and humidity.

    • Use Genetically Homogenous Animals: Using inbred strains of mice can help reduce genetic variation that may contribute to differing responses to the treatment.

    • Refine Surgical and Infusion Techniques: Ensure that all surgical procedures for cannula implantation are performed consistently and by experienced personnel. Standardize the infusion rate and volume for all animals.

    • Increase Sample Size: If variability remains high despite these measures, a larger sample size may be necessary to achieve statistical significance. Power calculations can help determine the appropriate number of animals per group.[13]

Issue 3: Difficulty in interpreting the direct metabolic effects of this compound versus the effects of increased food intake.

  • Question: this compound increases food intake, which in turn affects body weight and metabolism. How can we isolate the direct metabolic effects of the compound?

  • Answer: This is a critical consideration in studies with compounds that alter feeding behavior. The use of a pair-fed control group is the standard method to address this.

    • Implement a Pair-Feeding Paradigm: A pair-fed group consists of animals that receive the vehicle but are given the same amount of food as that consumed by the this compound-treated group on the previous day.[3] This allows you to compare the body weight and metabolic parameters of the this compound-treated group to a group with the same caloric intake, thereby isolating the food intake-independent effects of the compound.[3][14]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic peptide that acts as a potent antagonist at the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist at the melanocortin 5 receptor (MC5R).[3] By blocking the MC3R and MC4R in the central nervous system, this compound inhibits the anorexigenic (appetite-suppressing) signals, leading to an increase in food intake and body weight.[6][15]

Q2: How should I prepare and store this compound for my experiments?

A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For intracerebroventricular (i.c.v.) administration, it can be dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).[3] It is recommended to prepare fresh solutions for each experiment to ensure potency.

Q3: What are the typical dosages and administration routes for this compound in mice?

A3: this compound is administered centrally, most commonly via intracerebroventricular (i.c.v.) infusion, to bypass the blood-brain barrier. A typical dose for mice is around 5 nmol/day.[3] However, dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.[4][5]

Q4: How do I perform a pair-feeding study correctly?

A4: In a pair-feeding study, the food intake of the ad libitum-fed, this compound-treated group is measured daily. The following day, the pair-fed control group (receiving vehicle) is given the exact average amount of food consumed by the treated group.[3] It is important to account for food spillage to accurately measure consumption.

Q5: How do I calculate and report feed efficiency?

A5: Feed efficiency (also known as the food efficiency ratio) is a measure of how effectively an animal converts food intake into body mass. It is calculated by dividing the body weight gain over a specific period by the total food intake during that same period.[9][16] The formula is: Feed Efficiency = (Body Weight Gain (g) / Food Intake (g)) This value can be expressed as a percentage by multiplying by 100. It is a useful parameter for understanding the metabolic effects of a treatment independent of the absolute amount of food consumed.

Data Presentation

Table 1: this compound Dose-Response on Food Intake in Rats (4-hour cumulative intake)

Dose (nmol, i.c.v.)Mean Food Intake (g) ± SEM
0 (Vehicle)1.2 ± 0.3
0.32.5 ± 0.5
1.04.8 ± 0.7
3.02.1 ± 0.6
6.01.8 ± 0.5
Data synthesized from dose-response curves presented in the literature. Actual values may vary based on experimental conditions.[4]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Mice

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the mouse in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Cannula Placement: Using a stereotaxic drill, create a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., relative to bregma: -0.6 mm posterior, -1.2 mm lateral).[17]

  • Implantation: Slowly lower the guide cannula to the target depth (e.g., -2.0 mm ventral from the skull surface).[17]

  • Fixation: Secure the cannula to the skull using dental cement.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per approved institutional animal care protocols. Allow for a recovery period of at least one week before starting experiments.

Protocol 2: this compound Administration and Pair-Feeding

  • Group Allocation: Randomly assign animals to experimental groups: Vehicle (ad libitum), this compound (ad libitum), and Vehicle (pair-fed).

  • This compound Infusion: For the this compound group, infuse the prepared solution through the i.c.v. cannula at the desired dose and rate. The vehicle group receives an equivalent volume of the vehicle solution.

  • Daily Food Intake Measurement: At the same time each day, measure the food intake of the ad libitum-fed groups (Vehicle and this compound) over the previous 24 hours. Account for any spillage.

  • Pair-Feeding: Provide the pair-fed group with the average amount of food consumed by the this compound ad libitum group on the preceding day.[3]

  • Body Weight Monitoring: Record the body weight of all animals daily.

  • Data Analysis: At the end of the study, compare body weight gain, food intake, and other metabolic parameters between the groups. The comparison between the this compound ad libitum group and the pair-fed group will reveal the metabolic effects of this compound that are independent of its effect on food intake.

Mandatory Visualizations

Melanocortin_Signaling_Pathway cluster_POMC POMC Neuron cluster_MC4R Target Neuron POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Agonist AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anorexigenic_Effect Anorexigenic Effect (Decreased Food Intake) PKA->Anorexigenic_Effect Shu9119 This compound Shu9119->MC4R Antagonist

Caption: Simplified Melanocortin 4 Receptor (MC4R) signaling pathway and the antagonistic action of this compound.

Experimental_Workflow A Acclimation (1 week) B i.c.v. Cannula Implantation Surgery A->B C Recovery (1 week) B->C D Baseline Measurements (Body Weight, Food Intake) C->D E Group Assignment (Vehicle, this compound, Pair-fed) D->E F Daily i.c.v. Infusion (this compound or Vehicle) E->F G Daily Measurement (Food Intake, Body Weight) F->G Daily H Pair-Feeding Adjustment G->H Calculate for next day I Terminal Data Collection (e.g., Metabolic profiling) G->I End of Study H->F J Data Analysis I->J

Caption: Typical experimental workflow for a this compound feeding study with a pair-fed control group.

Troubleshooting_Logic Start Unexpected Result: No increase in food intake Q1 Is cannula placement confirmed? Start->Q1 Q1->A1_Yes Yes Q1->A1_No No Q2 Is compound integrity and dose correct? A1_Yes->Q2 Action1 Action: Verify placement post-mortem with dye infusion. A1_No->Action1 Action1->Q2 Q2->A2_Yes Yes Q2->A2_No No Q3 Is the animal's metabolic state appropriate? A2_Yes->Q3 Action2 Action: Use fresh, high-purity compound. Re-evaluate dose. A2_No->Action2 Action2->Q3 Q3->A3_Yes Yes Q3->A3_No No End Consult further literature or technical support. A3_Yes->End Action3 Action: Avoid post-administration food deprivation. A3_No->Action3 Action3->End

Caption: A logical troubleshooting workflow for addressing a lack of effect in this compound feeding studies.

References

Overcoming solubility issues with Shu 9119 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Shu 9119 in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH). It acts as a competitive antagonist at the human melanocortin-3 and -4 receptors (MC3R and MC4R) and as a partial agonist at the melanocortin-5 receptor (MC5R)[1]. Due to its cyclic and partially hydrophobic nature, it can present solubility challenges in aqueous solutions.

Q2: What is the general solubility of this compound in aqueous solutions?

The reported aqueous solubility of this compound varies. Some sources indicate solubility in water up to 0.2 mg/mL, while others suggest up to 10 mg/mL is achievable, particularly with the aid of sonication[1][2]. This variability highlights the importance of proper solubilization techniques. For in vivo studies in rats, this compound has been prepared in saline[1].

Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do first?

If you are encountering immediate insolubility in an aqueous buffer, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your desired aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for this purpose[3][4][5].

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic peptides. Here are several strategies to overcome this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic in cell-based assays[6].

  • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing vigorously. This rapid mixing can prevent localized high concentrations of the peptide that can lead to aggregation and precipitation.

  • Sonication: After dilution, sonicate the solution briefly in a water bath sonicator. This can help to break up small aggregates and improve solubility.

  • Adjust the pH of the aqueous buffer: The net charge of a peptide can influence its solubility. Although this compound has a complex structure, slight adjustments to the buffer pH (e.g., ± 0.5-1.0 pH unit from neutral) may improve solubility. It is advisable to test this on a small aliquot first.

Q5: Can I use solvents other than DMSO?

Yes, other organic solvents can be used to prepare a stock solution of this compound. Alternatives include N,N-dimethylformamide (DMF) and acetonitrile. However, the compatibility of these solvents with your specific experimental setup should be considered, as they may have different toxicities or interactions compared to DMSO.

Q6: How does this compound affect downstream signaling pathways?

This compound is known to be an antagonist of the MC4R-mediated Gs-cAMP signaling pathway. This means it blocks the α-MSH-induced increase in intracellular cyclic AMP (cAMP)[7][8]. Interestingly, recent studies suggest that this compound may act as a biased ligand at the MC4R. While it inhibits the Gs-cAMP pathway, it has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound powder does not dissolve in aqueous buffer. High hydrophobicity of the peptide.1. Prepare a concentrated stock solution in 100% DMSO (e.g., 1-10 mM). 2. Gently warm the solution (to no more than 37°C) and vortex or sonicate to aid dissolution.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. Rapid change in solvent polarity leading to aggregation.1. Add the DMSO stock drop-wise to the vigorously vortexing aqueous buffer. 2. Use a larger volume of aqueous buffer for the initial dilution. 3. Ensure the final DMSO concentration is low (e.g., <1%).
Solution is cloudy or contains visible particulates after dilution. Formation of peptide aggregates.1. Sonicate the final solution in a water bath sonicator for 5-10 minutes. 2. Filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates. Note that this may reduce the effective concentration of the peptide.
Inconsistent experimental results. Peptide degradation or aggregation over time in the working solution.1. Prepare fresh working solutions for each experiment from a frozen DMSO stock. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Store aqueous working solutions on ice and use them within a few hours of preparation.

Experimental Protocols

Protocol for Solubilizing this compound for In Vitro Cellular Assays

This protocol provides a general guideline for preparing a working solution of this compound. Optimization may be required for specific applications.

Materials:

  • Lyophilized this compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation. b. Add the appropriate volume of DMSO to the vial to create a 1 mM stock solution. For example, for 1 mg of this compound (MW: 1074.24 g/mol ), add 931 µL of DMSO. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate in a room temperature water bath for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare Aliquots and Store: a. Aliquot the 1 mM DMSO stock solution into smaller volumes in sterile, low-protein binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare the Final Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Determine the final desired concentration of this compound in your experiment and the maximum tolerated final DMSO concentration. c. Vigorously vortex the aqueous buffer while slowly adding the required volume of the DMSO stock solution drop-wise. d. Continue vortexing for at least 30 seconds after the addition is complete. e. If any cloudiness is observed, sonicate the working solution for 5 minutes. f. Use the freshly prepared working solution immediately for your experiment.

Visualizations

SHU9119_MC4R_Signaling_Workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting lyophilized Lyophilized this compound dmso_stock 1 mM Stock in DMSO lyophilized->dmso_stock Dissolve working_sol Working Solution in Aqueous Buffer dmso_stock->working_sol Dilute precipitation Precipitation/ Aggregation working_sol->precipitation experiment Cell-Based Assay working_sol->experiment Use in Experiment sonication Sonication precipitation->sonication ph_adjust pH Adjustment precipitation->ph_adjust concentration Lower Concentration precipitation->concentration MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_gs Gs-cAMP Pathway cluster_erk MAPK/ERK Pathway MC4R MC4R Gs Gs MC4R->Gs Activates MC4R->Gs Inhibits PI3K PI3K MC4R->PI3K Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R SHU9119 This compound (Biased Ligand) SHU9119->MC4R AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB ERK ↑ p-ERK1/2 PI3K->ERK Activates

References

Technical Support Center: Intracerebroventricular (ICV) Injection of SHU-9119

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers utilizing the melanocortin receptor antagonist, SHU-9119, in intracerebroventricular (ICV) injection studies.

Frequently Asked Questions (FAQs)

Q1: What is SHU-9119 and what is its mechanism of action? A1: SHU-9119 is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH). It functions as a potent antagonist at the melanocortin 3 and 4 receptors (MC3R and MC4R) and as a partial agonist at the melanocortin 5 receptor (MC5R).[1][2][3] In the central nervous system, by blocking the anorexigenic signals mediated by MC3R and MC4R, ICV administration of SHU-9119 stimulates food intake, increases body weight, and can promote the expression of genes related to lipogenesis.[2]

Q2: How should SHU-9119 be prepared and stored for in vivo experiments? A2: SHU-9119 is typically supplied as a lyophilized powder.

  • Reconstitution: For ICV injection, SHU-9119 should be dissolved in a sterile, pyrogen-free vehicle. Common vehicles include sterile saline for rats or artificial cerebrospinal fluid (aCSF) for mice.[2] It is soluble in water.[4] Ultrasonic assistance may be needed for dissolution.[2]

  • Storage: The lyophilized powder should be stored at -20°C for long-term stability (up to one year) or at 0-5°C for shorter periods (up to six months).[4] After reconstitution, the solution can be stored at +4°C for up to five days or aliquoted and frozen at -20°C or -80°C for up to three to six months.[2][4] It is critical to avoid repeated freeze-thaw cycles.[4]

Q3: What are the typical effective doses for ICV injection of SHU-9119 in rodents? A3: The effective dose of SHU-9119 can vary depending on the animal model, the specific research question, and whether the administration is acute or chronic. Doses are typically reported in nanomoles (nmol). For rats, acute doses ranging from 0.1 to 1.0 nmol have been shown to effectively increase food intake, while chronic infusions are often around 24 nmol/day.[2][5][6][7] For mice, a chronic infusion dose of 5 nmol/day has been used.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: What are the expected physiological effects following central administration of SHU-9119? A4: The primary and most documented effect of ICV SHU-9119 administration is a robust, dose-dependent increase in food intake (hyperphagia) and a subsequent increase in body weight.[5][6] This effect can be observed within an hour of injection and can last for up to 96 hours.[6][7] Studies have also shown that SHU-9119 can increase metabolic efficiency and markedly increase mRNA levels of genes that promote fat storage.[2]

Troubleshooting Guide

Q5: I administered SHU-9119 via ICV injection, but I am not observing an increase in food intake. What could be the problem? A5: A lack of effect can stem from several factors related to the surgical procedure, drug preparation, or dosage.

  • Incorrect Cannula Placement: The most common issue is the misplacement of the guide cannula. The tip must be correctly positioned in the ventricle to ensure the compound reaches the cerebrospinal fluid (CSF). It is crucial to verify cannula placement post-experiment by injecting a dye (e.g., Trypan Blue) and performing histological analysis.[8]

  • Improper Drug Preparation: Ensure the SHU-9119 is fully dissolved and the correct concentration was prepared. Peptides can adhere to plastic, so proper handling is essential. Refer to the supplier's instructions for solubility and stability.[2][4]

  • Incorrect Dosage: The dose may be too low to elicit a response. The dose-response curve for SHU-9119 can be bell-shaped, where higher doses may paradoxically fail to increase food intake and can even cause adverse effects.[5] Review the literature for appropriate dose ranges and consider performing a dose-response study.[5][6]

  • Blocked Cannula/Injector: The internal cannula or the guide cannula may be blocked by tissue or debris. Ensure the injector moves fluid freely before and after the injection. An air bubble in the tubing can help confirm fluid flow.[5]

Q6: I am seeing high variability in my results between animals. How can I reduce this? A6: High variability often points to inconsistencies in the experimental procedure.

  • Standardize Surgical and Injection Procedures: Ensure that stereotactic coordinates are precise and that all surgical procedures are performed consistently. The volume, rate, and duration of the injection should be identical for all animals. Leaving the injection needle in place for a short period (e.g., 15-30 seconds) after infusion can prevent backflow.[5]

  • Acclimatize Animals: Ensure all animals are properly acclimated to handling, the injection procedure (mock injections), and the testing environment to minimize stress, which can independently affect feeding behavior.

  • Verify Cannula Patency: Before starting a chronic study, confirm that the cannula is patent and properly located in each animal.

Q7: My animals are showing adverse effects like sedation or barrel-rolling. What should I do? A7: The observation of adverse effects such as exophthalmos (bulging eyes), sedation, or episodes of rotation along the body's long axis ("barrel-rolling") is a strong indicator of an overdose.[5]

  • Reduce the Dose: The dose-response curve for SHU-9119's effect on food intake can be bell-shaped. Doses of 3.0 nmol and higher in rats have been reported to cause these side effects without significantly increasing food intake.[5] You must reduce the administered dose to a lower, previously established effective range (e.g., 0.3 - 1.0 nmol in rats).[5]

Quantitative Data Summary

Table 1: Receptor Activity of SHU-9119

Receptor Activity Type IC50 / EC50 (nM)
Human MC3R Antagonist 0.23[1][2]
Human MC4R Antagonist 0.06[1][2]

| Human MC5R | Partial Agonist | 0.09 (IC50) / 0.12 (EC50)[1][2] |

Table 2: Example ICV Dosages of SHU-9119 in Rodents

Species Administration Dose Vehicle Observed Effect Reference
Rat Acute 0.3 - 1.0 nmol Saline Increased food intake [5]
Rat Acute 0.25 - 1.0 nmol Saline Increased food intake & body weight [6]
Rat Chronic Infusion 24 nmol/day Saline Increased food intake & body fat [2]
Mouse Chronic Infusion 5 nmol/day aCSF Increased food intake [2]

| Mouse | Acute (co-injection) | 1 nmol | Saline | Attenuated anorectic effect of CNP-53 |[9] |

Experimental Protocols

Protocol 1: Preparation of SHU-9119 Solution

  • Calculate the required mass of lyophilized SHU-9119 powder based on the batch-specific molecular weight (approx. 1074.25 g/mol ) to achieve the desired molar concentration.

  • Reconstitute the powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline to the desired stock concentration.

  • If necessary, use an ultrasonic water bath to facilitate dissolution.[2]

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 4°C for short-term use (up to 5 days) or aliquot for single use and store at -20°C or -80°C for long-term storage (up to 3 months).[4]

Protocol 2: Stereotactic Surgery for ICV Cannula Implantation

  • Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine mixture or isoflurane).[6]

  • Secure the animal in a stereotactic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using bregma as a reference point, determine the coordinates for the desired ventricle (e.g., lateral ventricle or fourth ventricle). For the lateral ventricle in rats, typical coordinates are ~0.9 mm posterior to bregma, 1.5 mm lateral to the midline.[6]

  • Drill a small burr hole through the skull at the determined coordinates.

  • Slowly lower the guide cannula (e.g., 22-gauge) to the correct depth (e.g., ~4.5 mm below the dura for the fourth ventricle).[6]

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula (stylet) into the guide to keep it patent.

  • Close the incision and provide post-operative care, including analgesics. Allow the animal to recover for at least one week before starting experiments.

Protocol 3: ICV Injection Procedure

  • Gently restrain the animal and remove the dummy cannula from the guide.

  • Load the injection solution into an injection syringe (e.g., Hamilton syringe) connected via polyethylene tubing to an internal cannula (injector) that protrudes slightly beyond the tip of the guide cannula.

  • Ensure the injection line is free of air bubbles. An air bubble can be used to monitor the injection flow.[5]

  • Insert the internal cannula into the guide cannula.

  • Infuse the desired volume (e.g., 1-5 µL) at a slow, controlled rate (e.g., 1 µL/min) using a microinfusion pump.

  • Leave the injector in place for an additional 15-30 seconds to prevent backflow and allow for diffusion away from the cannula tip.[5]

  • Slowly withdraw the injector and replace the dummy cannula.

  • Return the animal to its home cage and begin monitoring for behavioral or physiological changes.

Visualizations

Signaling Pathway

SHU9119_Signaling_Pathway cluster_POMC POMC Neuron cluster_Target Target Neuron POMC POMC aMSH α-MSH POMC->aMSH Cleavage aMSH_released α-MSH aMSH->aMSH_released Release MC4R MC4R aMSH_released->MC4R Binds & Activates SHU9119 SHU-9119 SHU9119->MC4R Binds & Blocks G_protein Gs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP Anorexia Anorexigenic Effect (↓ Food Intake) cAMP->Anorexia

Caption: SHU-9119 antagonizes the MC4R, blocking α-MSH binding and inhibiting the downstream anorexigenic signaling cascade.

Experimental Workflow

ICV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_ver Verification A1 Acclimatize Animal to Handling & Housing A2 Stereotactic Surgery: Implant Guide Cannula A1->A2 A3 Post-Op Recovery (≥ 1 week) A2->A3 B1 Habituate to Test (Mock Injections) A3->B1 A4 Prepare SHU-9119 Solution (Sterile Vehicle) B2 ICV Injection of SHU-9119 or Vehicle B1->B2 B3 Monitor Behavior (e.g., Food Intake) B2->B3 C1 Inject Dye (e.g., Trypan Blue) B3->C1 C2 Perfuse & Harvest Brain C1->C2 C3 Histology: Confirm Cannula Placement C2->C3

Caption: Standard experimental workflow for intracerebroventricular (ICV) injection of SHU-9119 in rodents.

Troubleshooting Logic

Troubleshooting_Logic Start Problem: No/Reduced Effect of SHU-9119 Q1 Was cannula placement verified with histology? Start->Q1 A1_No Action: Inject dye, perfuse, and check placement. Q1->A1_No No A1_Yes Placement was incorrect. Q1->A1_Yes Yes, and... Q2 Was the dose appropriate? (Check literature) Q1->Q2 Yes, and placement was correct. A2_No Action: Perform a dose-response study. Note bell-shaped curve. Q2->A2_No No / Unsure Q3 Was the injection procedure flawless? Q2->Q3 Yes A3_No Action: Check for cannula blockage. Ensure slow infusion & no backflow. Q3->A3_No No Q4 Was drug preparation correct? (Freshly prepared, correct vehicle) Q3->Q4 Yes A4_No Action: Review preparation protocol. Use fresh drug stock. Q4->A4_No No End Issue likely resolved or other confounding factor present. Q4->End Yes

References

Validation & Comparative

A Comparative Analysis of Shu 9119 versus MTII in Feeding Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of appetite regulation, the central melanocortin system stands out as a critical modulator of energy homeostasis. Within this system, the melanocortin-3 and -4 receptors (MC3R and MC4R) are key targets for pharmacological intervention in feeding behavior. This guide provides a detailed comparative analysis of two seminal research compounds, Shu 9119 and Melanotan II (MTII), which act as functional opposites at these receptors, thereby eliciting contrary effects on food intake and body weight. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of these compounds in preclinical feeding studies.

Core Functional Comparison: Antagonist vs. Agonist

This compound is a potent synthetic peptide that acts as an antagonist at both MC3R and MC4R.[1] In contrast, MTII, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), is a non-selective agonist at these same receptors.[2][3] This fundamental difference in their mechanism of action dictates their opposing effects on appetite. As an antagonist, this compound blocks the endogenous signaling that suppresses food intake, leading to an orexigenic (appetite-stimulating) effect.[4][5] Conversely, as an agonist, MTII mimics the natural satiety signals, resulting in a potent anorexigenic (appetite-suppressing) effect.[2][6]

Quantitative Analysis of Feeding Behavior

The following tables summarize the quantitative effects of this compound and MTII on food intake and body weight as reported in various preclinical studies. These data highlight the dose-dependent and often robust nature of their respective actions.

CompoundSpeciesAdministration RouteDoseEffect on Food IntakeCitation
This compound RatIntracerebroventricular (ICV)1 nmolIncreased food intake at 1, 2, 3, and 4 hours post-administration.[7]
RatCentral Nucleus of Amygdala (CeA)Dose-dependentIncreased food intake, particularly of high-fat diet, with effects lasting up to 60 hours.[8]
MouseIntracerebroventricular (ICV)Not specifiedIncreased food intake.[9]
MTII RatIntracerebroventricular (ICV)0.1 nM and 1 nMSignificantly reduced 0.8 M sucrose intake.[6]
RatCentral Nucleus of Amygdala (CeA)0.05 nmol (chow), 0.01-0.05 nmol (high-fat)Dose-related reduction in food intake on both diets.[10]
MouseIntracerebroventricular (ICV)Not specifiedReduces food intake and increases oxygen consumption.[9]
CompoundSpeciesAdministration RouteDoseEffect on Body WeightCitation
This compound RatChronic ICV Infusion24 nmol/day for 7 daysSignificantly higher weight gain compared to control.[1][1]
MTII RatIntracerebroventricular (ICV)Not specifiedDecreases body weight.[2]

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for assessing the effects of this compound and MTII on feeding behavior in a rodent model, based on methodologies cited in the literature.

1. Animal Models:

  • Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Animals are individually housed in a controlled environment with a standard 12:12 hour light-dark cycle and ad libitum access to standard chow and water, unless otherwise specified (e.g., high-fat diet studies).

2. Surgical Procedures (for Central Administration):

  • For intracerebroventricular (ICV) or specific brain region (e.g., CeA) administration, animals are anesthetized, and a guide cannula is stereotaxically implanted.

  • A minimum of one week is allowed for recovery from surgery before the commencement of experiments.

3. Drug Preparation and Administration:

  • This compound and MTII are typically dissolved in sterile saline.[1]

  • For central administration, compounds are infused directly into the brain via the implanted cannula over a short period.

  • For peripheral administration, intraperitoneal (IP) injections are common.[9][11]

4. Feeding Studies:

  • Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 24 hours) post-injection. Spillage is accounted for.

  • Body Weight Measurement: Body weight is recorded daily or at specified intervals throughout the study.

  • Macronutrient Selection Studies: In some paradigms, animals are given a choice between different diets (e.g., high-fat vs. low-fat) to assess the compounds' effects on dietary preference.[8]

  • Pair-Feeding Controls: To distinguish between the direct metabolic effects of a compound and those secondary to changes in food intake, a pair-fed group may be included. This group receives the same amount of food as consumed by the drug-treated group.[1]

5. Data Analysis:

  • Data are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare different treatment groups.

Signaling Pathways and Mechanisms of Action

The opposing effects of this compound and MTII stem from their interaction with the MC3R and MC4R, which are G protein-coupled receptors (GPCRs). The diagrams below illustrate the signaling cascade following receptor activation or blockade.

G cluster_0 Melanocortin Receptor Signaling MTII MTII (Agonist) MC4R MC4R MTII->MC4R Binds & Activates Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Anorexia Anorexigenic Effects (Decreased Food Intake) PKA->Anorexia Leads to

Caption: Agonist (MTII) signaling pathway at the MC4R.

G cluster_1 Melanocortin Receptor Blockade Shu9119 This compound (Antagonist) MC4R_blocked MC4R Shu9119->MC4R_blocked Binds & Blocks Gs_inactive Gs Protein (Inactive) MC4R_blocked->Gs_inactive Prevents Activation Endogenous_Agonist Endogenous Agonist (e.g., α-MSH) Endogenous_Agonist->MC4R_blocked AC_inactive Adenylyl Cyclase (Inactive) Gs_inactive->AC_inactive No Activation Orexia Orexigenic Effects (Increased Food Intake) AC_inactive->Orexia Leads to

Caption: Antagonist (this compound) action at the MC4R.

Experimental Workflow for Comparative Analysis

The logical flow of a typical comparative feeding study is outlined below.

G start Animal Acclimation & Baseline Measurement surgery Cannula Implantation (for central studies) start->surgery recovery Surgical Recovery surgery->recovery randomization Randomization into Treatment Groups recovery->randomization group_shu This compound Administration randomization->group_shu Group 1 group_mtii MTII Administration randomization->group_mtii Group 2 group_vehicle Vehicle Control randomization->group_vehicle Group 3 data_collection Data Collection: - Food Intake - Body Weight - Behavioral Observations group_shu->data_collection group_mtii->data_collection group_vehicle->data_collection analysis Statistical Analysis data_collection->analysis results Comparative Results & Interpretation analysis->results

Caption: Workflow for a comparative feeding study.

Conclusion

This compound and MTII represent invaluable pharmacological tools for dissecting the role of the central melanocortin system in the regulation of feeding and energy balance. Their opposing actions provide a clear framework for understanding the consequences of MC3R and MC4R antagonism and agonism. The data consistently demonstrate that this compound is a potent orexigenic agent, while MTII is a robust anorexigenic compound. For researchers in the field of obesity, cachexia, and metabolic disorders, a thorough understanding of the activities of these compounds is essential for designing experiments and interpreting results within the complex neurobiology of appetite control.

References

HS024 Demonstrates Superior Selectivity for MC4R Antagonism Compared to Shu 9119

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the specific physiological roles of MC4R, the higher selectivity of HS024 makes it a more precise tool, minimizing the confounding effects that can arise from interactions with other melanocortin receptors. While both compounds are potent antagonists at MC4R and can induce food intake, the side-effect profile of Shu 9119 may be broader due to its activity at MC3R and its partial agonism at MC5R.[1][2]

Comparative Binding Affinity

The selectivity of a receptor antagonist is quantitatively assessed by comparing its binding affinity for its target receptor to its affinity for other related receptors. A higher ratio of affinity for the target receptor versus off-target receptors indicates greater selectivity. The available data, summarized in the table below, clearly illustrates the superior selectivity of HS024.

CompoundMC1R Ki (nM)MC3R Ki/IC50 (nM)MC4R Ki/IC50 (nM)MC5R Ki/IC50 (nM)
HS024 18.65.450.29 3.29
This compound -0.230.06 0.09 / 0.12 (EC50)

Note: Data for HS024 is presented as Ki values, while data for this compound is presented as IC50 values. Both are measures of binding affinity, with lower values indicating stronger binding. The EC50 value for this compound at MC5R indicates its partial agonist activity.[2][4][5]

From the data, HS024's affinity for MC4R (Ki = 0.29 nM) is approximately 18.8 times higher than for MC3R, 11.3 times higher than for MC5R, and 64 times higher than for MC1R.[4][5] In contrast, this compound's affinity for MC4R (IC50 = 0.06 nM) is only about 3.8 times higher than for MC3R, demonstrating its lack of selectivity between these two receptors.[2]

Signaling Pathway and Antagonist Selectivity

The following diagram illustrates the principle of antagonist selectivity at the melanocortin receptors.

Figure 1. Logical diagram illustrating the comparative selectivity of this compound and HS024 for melanocortin receptors.

Experimental Methodologies

The binding affinities of this compound and HS024 for the different melanocortin receptors were determined through competitive binding assays. These experiments typically involve the following steps:

Experimental Workflow: Competitive Binding Assay

Workflow for Competitive Binding Assay A Cell Culture and Transfection: HEK293 or COS cells are cultured and transiently transfected with the DNA of the human melanocortin receptor subtype (MC1R, MC3R, MC4R, or MC5R). B Membrane Preparation: Cell membranes expressing the receptor of interest are harvested and prepared. A->B C Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled melanocortin ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor ligand (this compound or HS024). B->C D Separation and Counting: The bound radioligand is separated from the unbound radioligand, and the radioactivity is measured. C->D E Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. D->E

Figure 2. Generalized workflow for determining the binding affinity of ligands to melanocortin receptors.

Functional Assays:

To determine whether a ligand acts as an agonist or antagonist, functional assays are employed. For melanocortin receptors, which are G-protein coupled receptors that signal through the adenylyl cyclase pathway, cAMP (cyclic adenosine monophosphate) assays are commonly used.

In these assays, cells expressing a specific melanocortin receptor are treated with a known agonist (like α-MSH) in the presence of varying concentrations of the compound being tested (this compound or HS024). A decrease in the agonist-induced cAMP production indicates that the compound is an antagonist. The potency of the antagonist is determined by its ability to inhibit the agonist's effect. For this compound's partial agonism at MC5R, the assay would measure its ability to stimulate cAMP production on its own, but to a lesser extent than a full agonist.[1]

Conclusion

The experimental data unequivocally demonstrates that HS024 is a more selective MC4R antagonist than this compound . Its high affinity for MC4R, coupled with significantly lower affinity for other melanocortin receptor subtypes, makes it a superior pharmacological tool for studies where specific blockade of MC4R is desired. While this compound is a potent MC4R antagonist, its high affinity for MC3R necessitates careful interpretation of experimental results, as observed effects may be mediated by the blockade of both receptors. For future research aimed at dissecting the precise physiological functions of MC4R, HS024 is the recommended antagonist.

References

A Guide to Control Experiments for Confirming the Specificity of SHU-9119's Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and executing control experiments to validate the specificity of SHU-9119, a widely used synthetic peptide in melanocortin research. SHU-9119 is recognized as a potent antagonist at the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R), but it also exhibits agonist activity at MC1R and partial agonist activity at MC5R.[1][2] This mixed pharmacological profile necessitates a series of rigorous control experiments to ensure that its observed biological effects are attributable to the intended mechanism of action—primarily the antagonism of MC3R and MC4R.

This guide outlines in vitro and in vivo strategies, presents comparative data with other key melanocortin ligands, and provides detailed experimental protocols to help researchers confidently interpret their findings.

Comparative Pharmacology of SHU-9119 and Alternative Ligands

To contextualize the activity of SHU-9119, it is essential to compare its binding affinity and functional potency with other standard melanocortin receptor ligands. These include the endogenous agonist α-MSH, the synthetic agonist Melanotan II (MTII), the endogenous antagonist/inverse agonist Agouti-Related Peptide (AgRP), and the more selective MC4R antagonist, HS024.

LigandPrimary ActivityMC1RMC3RMC4RMC5R
SHU-9119 Antagonist (MC3/4R)AgonistAntagonist (IC₅₀: 0.23 nM) Antagonist (IC₅₀: 0.06 nM) Partial Agonist (IC₅₀: 0.09 nM)
α-MSH AgonistAgonistAgonistAgonistAgonist
Melanotan II (MTII) AgonistAgonistAgonistAgonistAgonist
AgRP (83-132) Antagonist/Inverse AgonistAntagonistAntagonistAntagonist/Inverse Agonist-
HS024 Selective AntagonistAgonistAntagonist (10-fold less potent than at MC4R)Antagonist (Kᵢ: 0.29 nM) Agonist

Note: IC₅₀ and Kᵢ values are compiled from various sources and may differ based on experimental conditions.[1][3][4][5] The crucial takeaway is the relative activity profile.

Key Control Experiments to Confirm Specificity

To dissect the specific effects of SHU-9119, a multi-tiered approach involving both in vitro and in vivo models is recommended.

In Vitro Receptor Specificity Assays

The first step is to confirm the pharmacological profile of the specific batch of SHU-9119 being used. This is crucial for verifying its activity and selectivity at the different melanocortin receptor subtypes.

a) Competitive Radioligand Binding Assays: These assays determine the affinity of SHU-9119 for each melanocortin receptor subtype (MC1R-MC5R) by measuring its ability to displace a radiolabeled ligand.

b) Functional cAMP Assays: Since melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway, functional assays measuring cAMP levels are essential.[6][7] These experiments will confirm whether SHU-9119 acts as an antagonist (inhibiting agonist-induced cAMP production) or an agonist (stimulating cAMP production) at each receptor.

Experimental Protocol: In Vitro Functional cAMP Assay

Objective: To determine if SHU-9119 antagonizes agonist-induced cAMP production at MC3R and MC4R, and to characterize its agonist activity at MC1R and MC5R.

Materials:

  • HEK293 cells stably expressing human MC1R, MC3R, MC4R, or MC5R.

  • SHU-9119, α-MSH (agonist control).

  • Assay buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Plate the transfected HEK293 cells into 96-well plates and grow to 80-90% confluency.

  • Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of SHU-9119 for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of α-MSH (typically EC₈₀) to the wells already containing SHU-9119. For agonist mode, add SHU-9119 alone. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the ligand concentration. For antagonist activity, calculate the IC₅₀ value of SHU-9119. For agonist activity, determine the EC₅₀ value.

Workflow for In Vitro Specificity Testing

cluster_0 In Vitro Validation start Synthesized SHU-9119 Batch binding_assay Competitive Binding Assay (MC1R-MC5R) start->binding_assay Determine Ki camp_assay Functional cAMP Assay (MC1R-MC5R) start->camp_assay Determine IC50/EC50 result Confirm Pharmacological Profile: - Antagonist at MC3R/MC4R - Agonist at MC1R/MC5R binding_assay->result camp_assay->result

Caption: Workflow for in vitro validation of SHU-9119 activity.

In Vivo Control Strategies

In vivo experiments require multiple levels of controls to isolate the effects of MC3R/MC4R antagonism from other potential influences. These are typically performed via intracerebroventricular (ICV) injection to bypass the blood-brain barrier.[1]

a) Vehicle and Pair-Fed Controls:

  • Vehicle Control: A group of animals receives an ICV injection of the vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid) to control for the effects of the injection procedure and volume.[1]

  • Pair-Fed Control: Since SHU-9119 potently increases food intake, a pair-fed group is essential to distinguish between the direct metabolic effects of the drug and the secondary effects of hyperphagia. This group receives SHU-9119 but is fed the same amount of food as the vehicle-treated group.[1]

b) Comparative Ligand Administration:

  • Selective MC4R Antagonist (HS024): Comparing the effects of SHU-9119 with a more selective MC4R antagonist like HS024 can help determine the relative contribution of MC3R versus MC4R blockade to the observed phenotype.[3][8]

  • Endogenous Antagonist (AgRP): AgRP acts as an antagonist and, in some contexts, an inverse agonist at MC3R/MC4R.[6][9] Comparing SHU-9119 (a neutral antagonist) with AgRP can help probe whether the observed effects are due to simple blockade of agonist tone or modulation of the receptor's constitutive activity.[9]

c) Genetically Modified Animal Models: The most definitive way to confirm receptor specificity is to use knockout mice.

  • MC3R and MC4R Knockout (KO) Mice: Administering SHU-9119 to mice lacking either MC3R or MC4R can elucidate the specific receptor responsible for its effects. For example, studies have shown that the orexigenic (food intake-increasing) effect of SHU-9119 is absent in MC4R KO mice, strongly suggesting this receptor is the primary mediator of this effect.[10]

Experimental Protocol: In Vivo Food Intake Study in Mice

Objective: To confirm that the orexigenic effect of SHU-9119 is mediated by MC4R.

Animals:

  • Wild-type (WT) mice.

  • MC4R knockout (MC4R-KO) mice.

  • MC3R knockout (MC3R-KO) mice.

Procedure:

  • Cannulation: Surgically implant guide cannulas aimed at a lateral ventricle in all mice. Allow for a 1-week recovery period.

  • Acclimatization: Acclimate mice to individual housing and handling.

  • Experimental Groups: Divide mice into groups receiving ICV injections of:

    • Vehicle (WT, MC3R-KO, MC4R-KO)

    • SHU-9119 (e.g., 1 nmol) (WT, MC3R-KO, MC4R-KO)

  • Injection and Measurement: Administer injections 1-2 hours before the dark cycle begins. Measure cumulative food intake at 2, 4, 8, and 24 hours post-injection.

  • Data Analysis: Compare the food intake between genotypes and treatment groups. A specific effect via MC4R would be demonstrated if SHU-9119 increases food intake in WT and MC3R-KO mice but has no effect in MC4R-KO mice.[10]

Logical Flow for In Vivo Specificity Confirmation

cluster_1 In Vivo Confirmation start_iv Observe Biological Effect (e.g., Increased Food Intake) control_group Control Groups: - Vehicle - Pair-Fed start_iv->control_group Rule out procedural/ secondary effects ko_model Knockout Models: - MC3R KO - MC4R KO start_iv->ko_model Identify mediating receptor comp_ligand Comparative Ligands: - HS024 (Selective) - AgRP (Inverse Agonist) start_iv->comp_ligand Dissect mechanism conclusion Specificity Confirmed: Effect is absent in MC4R KO mice ko_model->conclusion cluster_2 Cellular Signaling Cascade ligands α-MSH / MTII (Agonists) receptor MC4 Receptor ligands->receptor Activates antagonists SHU-9119 / AgRP (Antagonists) antagonists->receptor Blocks g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Decreased Food Intake) pka->response Phosphorylates Targets

References

Cross-Validation of SHU9119's Effects in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of SHU9119, a potent melanocortin receptor antagonist, across various animal models. The data presented herein is collated from multiple studies to facilitate an objective evaluation of its performance against other relevant compounds.

Introduction to SHU9119

SHU9119 is a synthetic peptide analogue that acts as a potent antagonist for the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist for the melanocortin 5 receptor (MC5R)[1][2]. The melanocortin system is a critical signaling pathway in the central nervous system, primarily involved in regulating energy homeostasis, including food intake and energy expenditure[3][4]. By blocking the anorexigenic signals mediated by MC3/4 receptors, SHU9119 has been extensively used as a research tool to investigate the physiological roles of the melanocortin system.

Comparative Efficacy of SHU9119 on Feeding Behavior

Central administration of SHU9119 has been shown to robustly increase food intake in a variety of animal models. The following table summarizes its effects in comparison to a well-known melanocortin agonist, Melanotan II (MTII), and other antagonists.

Animal ModelCompoundDosageRouteEffect on Food IntakeReference
Rats SHU9119 24 nmol/dayi.c.v.+30% increase[1]
MTII1 nmol/dayi.c.v.Significant decrease[1]
Siberian Hamsters SHU9119 Dose-dependenti.c.v.Significant increase (4-24h post-administration)[5]
MTIINot specifiedi.c.v.Significant decrease[5]
Mice SHU9119 5 nmol/dayi.c.v.Significant increase[1]
C-Type Natriuretic Peptide (CNP) + SHU9119 1.5 nmol (CNP), 1 nmol (SHU9119)i.c.v.Attenuated the suppressive action of CNP[6]
Neonatal Broiler Chicks Spexin + SHU9119 10 nmol (Spexin), 0.5 nmol (SHU9119)i.c.v.Mitigated spexin-induced hypophagia[7]
Pigs SHU9119 Wide dose rangei.c.v.Failed to stimulate intake[8]

i.c.v. - intracerebroventricular

Effects of SHU9119 on Body Weight and Metabolism

Prolonged administration of SHU9119 leads to significant changes in body weight and metabolic parameters, primarily driven by increased food intake and altered energy expenditure.

Animal ModelCompoundDurationKey Metabolic EffectsReference
Rats SHU9119 (24 nmol/d, i.c.v.)7 daysIncreased body weight gain, increased metabolic efficiency, increased body fat (+50%), decreased fat oxidation (-42%), decreased uncoupling protein-1 (UCP-1) in brown adipose tissue (BAT) (-60%)[1]
Mice SHU9119 (5 nmol/d, i.c.v.)14-17 daysIncreased food intake, body weight, and fat mass[1][2]

Experimental Protocols

Intracerebroventricular (i.c.v.) Cannulation and Injection

A common procedure for administering SHU9119 directly to the central nervous system involves stereotaxic surgery to implant a guide cannula into a cerebral ventricle (e.g., lateral or third ventricle).

  • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., ketamine/xylazine mixture).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is implanted at specific coordinates targeting a cerebral ventricle.

  • Recovery: A recovery period of at least one week is allowed before the commencement of experiments.

  • Injection: For injections, an internal cannula connected to a microsyringe is inserted into the guide cannula. The compound (SHU9119, vehicle, or other comparators) is then infused at a slow, controlled rate.

Pair-Feeding Experimental Design

To distinguish the direct metabolic effects of SHU9119 from those secondary to increased food intake, a pair-feeding protocol is often employed.

  • Control Group: Receives vehicle (e.g., saline or artificial cerebrospinal fluid) and has ad libitum (free) access to food.

  • SHU9119 ad libitum Group: Receives SHU9119 and has ad libitum access to food.

  • SHU9119 Pair-fed Group: Receives SHU9119, but their daily food ration is restricted to the amount consumed by the control group on the previous day[1].

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_measurements Data Collection Animal Acclimatization Animal Acclimatization i.c.v. Cannulation Surgery i.c.v. Cannulation Surgery Animal Acclimatization->i.c.v. Cannulation Surgery Recovery Period Recovery Period i.c.v. Cannulation Surgery->Recovery Period Treatment Administration Treatment Administration Recovery Period->Treatment Administration Control (Vehicle, ad libitum) Control (Vehicle, ad libitum) SHU9119 (ad libitum) SHU9119 (ad libitum) SHU9119 (Pair-fed) SHU9119 (Pair-fed) Data Collection & Analysis Data Collection & Analysis Treatment Administration->Data Collection & Analysis Food Intake Food Intake Body Weight Body Weight Metabolic Parameters Metabolic Parameters

A typical workflow for in vivo studies of SHU9119.

Signaling Pathway Modulation

SHU9119 exerts its effects by antagonizing the MC3 and MC4 receptors within the central melanocortin system. This pathway is a key integrator of peripheral signals regarding energy status, such as the hormone leptin.

Leptin, secreted by adipose tissue, normally activates POMC (pro-opiomelanocortin) neurons in the hypothalamus. These neurons release α-melanocyte-stimulating hormone (α-MSH), an agonist for MC4R. Activation of MC4R leads to a reduction in food intake and an increase in energy expenditure.

Conversely, AgRP (agouti-related peptide) neurons inhibit this pathway by releasing AgRP, a natural antagonist of MC4R, thereby stimulating food intake. SHU9119 mimics the action of AgRP by blocking the MC4R, which leads to increased food intake and weight gain[9][10][11][12].

G cluster_peripheral Peripheral Signals cluster_hypothalamus Hypothalamus cluster_effects Physiological Effects Leptin Leptin POMC_neuron POMC Neuron Leptin->POMC_neuron Activates (+) MC4R MC4 Receptor POMC_neuron->MC4R Releases α-MSH (+) AgRP_neuron AgRP Neuron AgRP_neuron->MC4R Releases AgRP (-) Food_Intake Decrease Food Intake MC4R->Food_Intake Energy_Expenditure Increase Energy Expenditure MC4R->Energy_Expenditure Increase_Food_Intake Increase Food Intake MC4R->Increase_Food_Intake SHU9119 SHU9119 SHU9119->MC4R Blocks (-)

The role of SHU9119 in the central melanocortin pathway.

Conclusion

SHU9119 is a valuable pharmacological tool for elucidating the roles of the central melanocortin system in energy homeostasis. Its consistent effects on increasing food intake and body weight across multiple species, with the notable exception of pigs in the cited study, underscore the conserved function of the MC3/4 receptors. The comparative data presented here should aid researchers in designing and interpreting experiments aimed at understanding and modulating this critical pathway for therapeutic purposes.

References

A Comparative Analysis of the Melanocortin Receptor Antagonists: Shu 9119 vs. its Derivative PG932

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the melanocortin receptor antagonist Shu 9119 and its derivative, PG932, reveals significant differences in their efficacy and modes of action, with profound implications for research in appetite regulation and metabolic disorders. This guide provides a detailed comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.

Introduction to this compound and PG932

This compound is a well-established and potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, and a partial agonist of the melanocortin-5 receptor (MC5R).[1][2] Its administration has been shown to increase food intake, body weight, and fat mass, but these effects are primarily observed upon central administration directly into the brain.[1]

PG932 is a derivative of this compound, developed to improve upon its parent compound's therapeutic potential. The primary structural modification in PG932 is the substitution of a histidine residue with proline and the addition of a proline and valine to the C-terminus. This alteration confers a critical advantage: the ability to stimulate food intake when administered peripherally, such as through an intraperitoneal injection.[3]

Comparative Efficacy

The most striking difference in the efficacy of this compound and PG932 lies in their route of administration and subsequent effect on food intake. While this compound's effects are confined to central administration, PG932 demonstrates robust orexigenic (appetite-stimulating) effects when delivered peripherally.[3] This distinction is critical for its potential as a more accessible therapeutic agent.

The appetite-stimulating effect of PG932 has been demonstrated to be mediated through its antagonist activity at the MC4R.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and PG932.

Table 1: Melanocortin Receptor Binding Affinity

CompoundMC3R IC50 (nM)MC4R IC50 (nM)MC5R EC50 (nM)
This compound 0.23[1][2]0.06[1][2]0.12 (partial agonist)[1][2]
PG932 Data not availableData not availableData not available

IC50: Half-maximal inhibitory concentration. A lower value indicates stronger binding affinity. EC50: Half-maximal effective concentration.

Table 2: In Vivo Efficacy on Food Intake (Peripheral Administration)

Compound (4 mg/kg, i.p.)Effect on Food Intake (at 2 hours post-administration)
This compound No significant effect
PG932 Significant increase in food intake

Data derived from the study by Sutton et al., 2008.

Experimental Protocols

The key experimental evidence for the differential efficacy of this compound and PG932 comes from in vivo studies in mice.

Peripheral Administration and Food Intake Measurement

Objective: To compare the effects of peripherally administered this compound and PG932 on food intake.

Animal Model: Male C57BL/6J mice.

Methodology:

  • Acclimation: Mice are individually housed and acclimated to the experimental conditions.

  • Food Deprivation: Prior to the experiment, mice are subjected to a 16-hour period of food deprivation to ensure motivation to eat.

  • Compound Administration:

    • A control group receives an intraperitoneal (i.p.) injection of saline.

    • A second group receives an i.p. injection of this compound at a dose of 4 mg/kg.

    • A third group receives an i.p. injection of PG932 at a dose of 4 mg/kg.

  • Food Intake Measurement: Immediately after injection, pre-weighed food is provided to the mice. Food intake is measured at 1, 2, and 4 hours post-injection by weighing the remaining food.

Results: The study by Sutton et al. (2008) demonstrated that at the 2-hour time point, the group treated with PG932 showed a statistically significant increase in food consumption compared to both the saline-treated control group and the this compound-treated group. The this compound-treated group showed no significant difference in food intake compared to the saline control.

Signaling Pathways and Mechanisms of Action

Both this compound and PG932 exert their effects through the melanocortin signaling pathway, a crucial regulator of energy homeostasis. The MC4R, in particular, plays a central role in the hypothalamus in mediating appetite.

Under normal conditions, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist at the MC4R. This activation leads to a signaling cascade that ultimately results in a sensation of satiety and reduced food intake.

Conversely, agouti-related peptide (AgRP) is an endogenous antagonist (and inverse agonist) of the MC4R. When AgRP binds to the MC4R, it blocks the anorexigenic signal of α-MSH, leading to an increase in food intake.

This compound and PG932 act as synthetic antagonists at the MC4R, mimicking the effect of AgRP and thereby promoting food intake. The key difference is that PG932 is able to achieve this effect when administered peripherally, suggesting it can cross the blood-brain barrier or act on peripheral MC4Rs that influence central appetite regulation.

Visualizations

Melanocortin_Signaling_Pathway Melanocortin 4 Receptor Signaling Pathway in Appetite Regulation cluster_pomc POMC Neuron POMC POMC aMSH α-MSH (Agonist) POMC->aMSH Cleavage MC4R MC4 Receptor aMSH->MC4R Activates AgRP AgRP (Endogenous Antagonist) AgRP->MC4R Inhibits AgRP_effect } Satiety Satiety (Decreased Food Intake) MC4R->Satiety Leads to Hunger Hunger (Increased Food Intake) Shu9119 This compound Shu9119->MC4R Inhibits Shu9119_effect } PG932 PG932 PG932->MC4R Inhibits PG932_effect } AgRP_effect->Hunger Promotes

Caption: MC4R signaling pathway in appetite control.

Experimental_Workflow Experimental Workflow for Comparing this compound and PG932 start Start food_deprivation 16-hour Food Deprivation (C57BL/6J mice) start->food_deprivation grouping Divide into 3 Groups food_deprivation->grouping saline_inj Group 1: Intraperitoneal Injection of Saline (Control) grouping->saline_inj Control shu9119_inj Group 2: Intraperitoneal Injection of this compound (4 mg/kg) grouping->shu9119_inj Test 1 pg932_inj Group 3: Intraperitoneal Injection of PG932 (4 mg/kg) grouping->pg932_inj Test 2 measure_1h Measure Food Intake at 1 hour saline_inj->measure_1h shu9119_inj->measure_1h pg932_inj->measure_1h measure_2h Measure Food Intake at 2 hours measure_1h->measure_2h measure_4h Measure Food Intake at 4 hours measure_2h->measure_4h analysis Data Analysis and Comparison measure_4h->analysis end End analysis->end

Caption: In vivo experimental workflow.

Conclusion

References

A Comparative Guide to the In Vitro Selectivity of Shu 9119 for Melanocortin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro selectivity of the synthetic peptide Shu 9119 for the melanocortin receptor (MC) subtypes. The performance of this compound is compared with other key melanocortin receptor antagonists, HS014 and the endogenous antagonist Agouti-Related Protein (AgRP). This document summarizes quantitative experimental data, outlines detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to aid in the understanding of these compounds' receptor interaction profiles.

Comparative Analysis of Receptor Selectivity

The selectivity of this compound and its comparators for the melanocortin receptor subtypes has been characterized primarily through two key in vitro assays: competitive radioligand binding assays and functional cAMP assays. The data from these assays provide insights into the binding affinity and the functional consequence (antagonism or agonism) of ligand-receptor interactions.

Radioligand Binding Affinity

Competitive binding assays are utilized to determine the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

Table 1: Comparison of Binding Affinities (Ki/IC50 in nM) for Melanocortin Receptor Antagonists

CompoundMC1RMC2RMC3RMC4RMC5R
This compound Agonist ActivityN/A0.23[1]0.06[1]0.09[1]
HS014 108N/A54.43.16694
AgRP (87-132) >1000N/A11.29.025.6

N/A: Not applicable or data not available. MC2R is the receptor for ACTH and is not typically profiled for MSH analogs.

Functional Activity

Functional assays, such as the measurement of cyclic AMP (cAMP) production, determine the biological effect of a ligand upon binding to the receptor. For antagonists, the potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. For agonists, the potency is typically reported as the half-maximal effective concentration (EC50).

Table 2: Comparison of Functional Activities (pA2/EC50 in nM) for Melanocortin Receptor Ligands

CompoundMC1R (EC50)MC3R (pA2)MC4R (pA2)MC5R (EC50/pA2)
This compound 0.67 (Agonist)7.1-8.68.2-9.20.12 (Partial Agonist) / 7.1 (Antagonist)[2]
HS014 N/AN/A8.5N/A
AgRP (86-132) Partial Agonist8.7[3]8.7[3]N/A

N/A: Data not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro assays used to characterize the selectivity of this compound.

Radioligand Binding Assay Protocol

This protocol is a representative method for determining the binding affinity of a test compound to melanocortin receptors expressed in a suitable cell line (e.g., HEK293 cells).

Objective: To determine the Ki or IC50 of a test compound by measuring its ability to displace the radiolabeled ligand [125I]-NDP-α-MSH from melanocortin receptors.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor subtype of interest (MC1R, MC3R, MC4R, or MC5R).

  • Binding Buffer: Minimum Essential Medium (MEM) with Earle's salts, supplemented with 0.2% Bovine Serum Albumin (BSA), 1 mM 1,10-phenanthroline, 0.5 mg/L leupeptin, and 200 mg/L bacitracin, pH 7.0.

  • Radioligand: [125I]-NDP-α-MSH.

  • Non-specific binding control: High concentration (e.g., 1 µM) of unlabeled NDP-α-MSH.

  • Test compounds (e.g., this compound, HS014, AgRP) at various concentrations.

  • 96-well microplates.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target melanocortin receptor. Wash the cells with binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell suspension (approximately 50,000 cells/well).

    • A fixed concentration of [125I]-NDP-α-MSH (e.g., 0.5 nM).

    • Varying concentrations of the test compound. For total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled NDP-α-MSH.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Separation of Bound and Free Radioligand: Centrifuge the plate (e.g., 3500 rpm for 5 minutes at 4°C) to pellet the cells. Aspirate the supernatant.

  • Washing: Wash the cell pellets with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with 0.1 N NaOH. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol describes a method to assess the functional activity (antagonism in this case) of a test compound by measuring its effect on agonist-stimulated intracellular cAMP accumulation.

Objective: To determine the pA2 of a test compound for a specific melanocortin receptor subtype.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human melanocortin receptor subtype of interest.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

  • Agonist: α-Melanocyte-Stimulating Hormone (α-MSH) or another suitable melanocortin receptor agonist.

  • Test compound (antagonist) at various concentrations.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a dose-response curve for the agonist (α-MSH).

  • Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the agonist (α-MSH) at a concentration that elicits a submaximal response (e.g., EC80) to the wells already containing the antagonist. For the agonist dose-response curve, add varying concentrations of the agonist to wells without the antagonist.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis: Generate dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

Visualizations

Diagrams created using Graphviz to illustrate key concepts.

Melanocortin_Signaling_Pathway cluster_membrane Cell Membrane Agonist α-MSH (Agonist) MCR Melanocortin Receptor (MC4R) Agonist->MCR Binds & Activates Antagonist This compound (Antagonist) Antagonist->MCR Binds & Blocks G_protein Gαs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Radioligand_Binding_Workflow start Start prep_cells Prepare Cells Expressing Melanocortin Receptor start->prep_cells add_reagents Add Radioligand ([125I]-NDP-α-MSH) & Test Compound prep_cells->add_reagents incubate Incubate (e.g., 1h at 37°C) add_reagents->incubate separate Separate Bound from Free (Filtration/Centrifugation) incubate->separate wash Wash to Remove Unbound Radioligand separate->wash measure Measure Radioactivity (Gamma Counter) wash->measure analyze Analyze Data (IC50/Ki Determination) measure->analyze end End analyze->end cAMP_Antagonist_Workflow start Start plate_cells Plate Cells Expressing Melanocortin Receptor start->plate_cells pre_incubate Pre-incubate with Antagonist (this compound) plate_cells->pre_incubate stimulate Stimulate with Agonist (e.g., α-MSH) pre_incubate->stimulate incubate Incubate to Allow cAMP Production stimulate->incubate lyse_detect Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) incubate->lyse_detect analyze Analyze Data (Schild Analysis for pA2) lyse_detect->analyze end End analyze->end

References

A Comparative Analysis of the Antagonistic Potency of Shu 9119 Derivatives at Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antagonistic potency of various derivatives of Shu 9119, a well-established antagonist of the melanocortin-3 (MC3) and melanocortin-4 (MC4) receptors. By presenting key experimental data in a comparative format, detailing the methodologies used, and illustrating the underlying biological pathways and experimental procedures, this document serves as a valuable resource for researchers engaged in the development of novel melanocortin receptor modulators.

Quantitative Comparison of this compound Derivatives

The following table summarizes the in vitro antagonistic potency of this compound and several of its key derivatives at human melanocortin receptors. The data, presented as IC50 and pA2 values, have been compiled from multiple peer-reviewed studies. Lower IC50 values and higher pA2 values indicate greater antagonistic potency.

CompoundModificationhMC3R Antagonism (IC50, nM)hMC4R Antagonism (IC50, nM)hMC5R Antagonism (pA2)Reference
This compound -0.230.06Partial Agonist (EC50 = 0.12 nM)
PG-931 His6 -> Pro550.58-[1]
PG-104 His6 -> Hyp(Bzl)1517Partial Agonist[2]
PG-106 His6 -> βAlaSelective antagonist at hMC3RInactiveInactive[3]
Compound 4 (Grieco et al., 2002) His6 -> Che~2500.48-[4]
Compound 7 (Grieco et al., 2002) His6 -> Cpe>1000.51-[4]
Compound 9 (Grieco et al., 2002) His6 -> Acpc2.5>250-[4]
Ac-Nle-c[Asp-(1-Me)His-DNal(2')-Arg-Trp-Lys]-NH2 His6 -> (1-Me)His--7.1[5]
Ac-Nle-c[Asp-(1-Me)His-DNal(2')-Arg-Nal(2')-Lys]-NH2 His6 -> (1-Me)His, Trp9 -> Nal(2')--7.2[5]
Ac-Nle-c[Asp-Trp-DNal(2')-Arg-Nal(2')-Lys]-NH2 His6 -> Trp, Trp9 -> Nal(2')--6.6[5]

Experimental Protocols

The data presented in this guide were generated using standardized in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of this compound derivatives, these assays measure the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to melanocortin receptors.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the human MC3, MC4, or MC5 receptor.

    • Cells are cultured in appropriate media and harvested.

    • Cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Competitive Binding Assay:

    • Membrane preparations are incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand, typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH), and varying concentrations of the unlabeled competitor (this compound or its derivatives).

    • The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using a non-linear regression analysis to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 values are then used to calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism (cAMP) Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). For melanocortin receptors, which are Gs-protein coupled, antagonist potency is often determined by measuring the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.

General Protocol:

  • Cell Culture and Seeding:

    • HEK 293 or CHO cells stably expressing the human MC3, MC4, or MC5 receptor are cultured and seeded into multi-well plates.

  • Antagonist Incubation:

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound or its derivatives) for a defined period.

  • Agonist Stimulation:

    • A fixed concentration of a melanocortin receptor agonist, typically α-melanocyte-stimulating hormone (α-MSH) or a potent synthetic agonist like NDP-α-MSH, is added to the wells to stimulate cAMP production. The concentration of the agonist used is typically the EC50 or EC80 value to ensure a robust signal.

  • cAMP Measurement:

    • After a specific incubation time, the intracellular cAMP levels are measured. This can be achieved through various methods, including:

      • Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent immunoassay.

      • Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET): Assays based on fluorescence changes upon cAMP binding to specific labeled antibodies.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.

    • The data are plotted as a dose-response curve, and the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50) is determined.

    • For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the melanocortin receptor signaling pathway and the experimental workflow for evaluating antagonist potency.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., α-MSH) MCR Melanocortin Receptor (MC3/4R) Agonist->MCR Binds & Activates Antagonist This compound Derivative Antagonist->MCR Binds & Blocks G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Melanocortin receptor signaling pathway and the antagonistic action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity Assessment cluster_functional Functional Potency Evaluation cluster_analysis Data Analysis and Comparison Synthesis Synthesize this compound Derivatives Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Synthesis->Functional_Assay Membrane_Prep Prepare Membranes from Receptor-Expressing Cells Binding_Assay->Membrane_Prep Competition Competition with Radiolabeled Ligand Membrane_Prep->Competition IC50_Ki Determine IC50/Ki Values Competition->IC50_Ki Data_Comparison Compare Potency and Selectivity of Derivatives IC50_Ki->Data_Comparison Cell_Culture Culture Receptor- Expressing Cells Functional_Assay->Cell_Culture Antagonist_Treatment Treat with Derivative Cell_Culture->Antagonist_Treatment Agonist_Stimulation Stimulate with Agonist Antagonist_Treatment->Agonist_Stimulation cAMP_Measurement Measure cAMP Levels Agonist_Stimulation->cAMP_Measurement IC50_pA2 Determine IC50/pA2 Values cAMP_Measurement->IC50_pA2 IC50_pA2->Data_Comparison

Caption: Experimental workflow for evaluating the antagonistic potency of this compound derivatives.

References

A Comparative Analysis of Peripheral versus Central Administration of SHU-9119

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the melanocortin receptor antagonist, SHU-9119, when administered centrally versus peripherally. The information is supported by experimental data to delineate the distinct physiological outcomes of engaging central versus peripheral melanocortin signaling pathways.

SHU-9119 is a widely utilized research tool, a non-selective antagonist for the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R).[1][2][3] Its application has been pivotal in elucidating the role of the central melanocortin system in regulating energy homeostasis. A critical aspect of its pharmacological profile is the stark contrast in its efficacy when administered directly into the central nervous system versus into the peripheral circulation.

Contrasting Effects on Food Intake and Body Weight

A primary and consistently observed difference between central and peripheral SHU-9119 administration lies in its effect on feeding behavior. Central administration, typically via intracerebroventricular (ICV) injection, potently stimulates food intake and leads to an increase in body weight.[1][2][3][4] Conversely, peripheral administration of SHU-9119 has been shown to be ineffective at altering food intake.[1][2][3]

Interestingly, a derivative of SHU-9119, known as PG932, has been demonstrated to increase food intake when administered peripherally via intraperitoneal injection.[1][2][3] This orexigenic (appetite-stimulating) effect of peripherally administered PG932 was absent in mice lacking the MC4R, indicating that its mechanism of action is dependent on this receptor.[1][2]

Quantitative Comparison of Administration Routes on Food Intake and Body Weight
ParameterCentral Administration (ICV)Peripheral AdministrationReference
Food Intake Significant increase (+30% in rats)No significant effect[4]
Body Weight Significant increaseNo significant effect[4]
Body Fat Significant increase (+50% in rats)Not reported[4]

Divergent Metabolic Consequences

Beyond appetite, the route of SHU-9119 administration dictates its influence on various metabolic parameters. Central blockade of melanocortin receptors by SHU-9119 leads to a decrease in energy expenditure, primarily by reducing fat oxidation.[4] This central action also impairs the uptake of very-low-density lipoprotein (VLDL) triglycerides by brown adipose tissue (BAT) and decreases the expression of uncoupling protein-1 (UCP-1), a key molecule in thermogenesis.[4]

While peripheral administration of SHU-9119 itself does not significantly impact these metabolic factors, studies have shown that it can affect insulin levels.[1] This suggests that peripheral melanocortin receptors may play a role in glucose homeostasis, distinct from the central control of energy balance.

Metabolic Effects of Central SHU-9119 Administration
Metabolic ParameterEffect of Central SHU-9119 AdministrationReference
Energy Expenditure Decreased (reduction in fat oxidation)[4]
Brown Adipose Tissue (BAT) Activity Severely disturbed; decreased UCP-1 levels[4]
Lipogenesis in Adipocytes Markedly increased mRNA levels of lipogenic genes[4]
Insulin Sensitivity Reports are conflicting, with some studies showing impaired insulin sensitivity while others show no change.[5][6]

Experimental Protocols

Central Administration (Intracerebroventricular Injection)

A common experimental design for central administration involves the stereotaxic implantation of a cannula into the cerebral ventricles of rodents, such as rats or mice.

  • Animal Model: Male Wistar rats or C57BL/6J mice are frequently used.[1][5]

  • Surgery: Animals are anesthetized, and a guide cannula is implanted into a lateral or fourth ventricle.

  • Compound Preparation: SHU-9119 is dissolved in an appropriate vehicle, such as artificial cerebrospinal fluid or saline.[4][5]

  • Administration: Following a recovery period, SHU-9119 is infused directly into the ventricle. Chronic studies may utilize osmotic mini-pumps for continuous infusion.[4][5]

  • Dosage: Dosages can vary, with studies reporting chronic infusions of 24 nmol/day in rats and 5 nmol/day in mice.[4][5]

Peripheral Administration (Intraperitoneal Injection)

Peripheral administration is typically performed via intraperitoneal (IP) injection, a less invasive method.

  • Animal Model: Male C57BL/6J mice are a common model.[1]

  • Compound Preparation: The compound (e.g., PG932) is dissolved in a suitable vehicle.

  • Administration: The solution is injected into the peritoneal cavity of the animal.

  • Dosage: The effective dose of the SHU-9119 derivative, PG932, has been studied to determine its impact on feeding behavior.[1]

Visualizing the Pathways

The differential effects of central versus peripheral SHU-9119 administration can be understood by considering the distinct signaling pathways they modulate.

SHU9119_Administration_Pathway cluster_central Central Administration (ICV) cluster_peripheral Peripheral Administration Central_SHU9119 SHU-9119 CNS_MC3R_MC4R Central MC3/4R Central_SHU9119->CNS_MC3R_MC4R Antagonizes Hypothalamus Hypothalamic Neurons CNS_MC3R_MC4R->Hypothalamus Inhibits Anorexigenic Signal SNS_Outflow Sympathetic Nervous System Outflow Hypothalamus->SNS_Outflow Modulates Food_Intake ↑ Food Intake Hypothalamus->Food_Intake Energy_Expenditure ↓ Energy Expenditure SNS_Outflow->Energy_Expenditure Lipogenesis ↑ Lipogenesis SNS_Outflow->Lipogenesis Peripheral_SHU9119 SHU-9119 Peripheral_Receptors Peripheral Melanocortin Receptors Peripheral_SHU9119->Peripheral_Receptors Binds Food_Intake_Peripheral No Effect on Food Intake Peripheral_Receptors->Food_Intake_Peripheral Insulin_Levels Modulates Insulin Levels Peripheral_Receptors->Insulin_Levels

Central vs. Peripheral SHU-9119 Pathways

This diagram illustrates that central administration of SHU-9119 directly impacts hypothalamic circuits controlling appetite and energy balance, leading to pronounced physiological effects. In contrast, peripheral administration of the parent compound has limited effects on feeding but may influence metabolic parameters like insulin secretion through actions on peripheral melanocortin receptors.

Experimental_Workflow cluster_central_protocol Central Administration Protocol cluster_peripheral_protocol Peripheral Administration Protocol Animal_Model Select Animal Model (e.g., Rat, Mouse) Cannula_Implantation Stereotaxic Cannula Implantation (ICV) Animal_Model->Cannula_Implantation IP_Injection Intraperitoneal (IP) Injection of SHU-9119/Derivative Animal_Model->IP_Injection Recovery Surgical Recovery Period Cannula_Implantation->Recovery ICV_Infusion SHU-9119 Infusion Recovery->ICV_Infusion Behavioral_Analysis Behavioral Analysis (Food Intake, Body Weight) ICV_Infusion->Behavioral_Analysis Metabolic_Analysis Metabolic Analysis (Energy Expenditure, Blood Parameters) ICV_Infusion->Metabolic_Analysis IP_Injection->Behavioral_Analysis IP_Injection->Metabolic_Analysis Data_Comparison Data Comparison and Interpretation Behavioral_Analysis->Data_Comparison Metabolic_Analysis->Data_Comparison

References

Validating the Targets of Shu 9119: A Comparison Guide Using Knockout Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the targets of Shu 9119, a potent melanocortin receptor antagonist. We will delve into the use of knockout animal models to elucidate its mechanism of action and compare its performance with the endogenous antagonist, Agouti-related peptide (AgRP).

Introduction to this compound and the Melanocortin System

This compound is a synthetic peptide that acts as a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R), and as a partial agonist at the melanocortin-5 receptor (MC5R).[1][2][3] The central melanocortin system is a critical regulator of energy homeostasis.[1][4][5] Pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to MC3R and MC4R to produce anorexigenic signals, leading to decreased food intake and increased energy expenditure. Conversely, Agouti-related peptide (AgRP), an endogenous antagonist, blocks these receptors, promoting food intake.[1][6] this compound mimics the action of AgRP, making it a valuable tool for studying the physiological roles of the melanocortin system.[7][8]

Target Validation Using Knockout Animal Models

The use of knockout (KO) animal models, particularly mice lacking functional MC3R or MC4R, has been instrumental in validating the specific targets of this compound. These models allow researchers to observe the effects of the compound in the absence of its intended receptors.

Melanocortin-4 Receptor (MC4R) Knockout Models

Studies consistently demonstrate that the orexigenic (appetite-stimulating) effects of this compound are primarily mediated by the MC4R. In wild-type mice, intracerebroventricular (ICV) administration of this compound leads to a significant increase in food intake. However, this effect is completely absent in MC4R KO mice, strongly indicating that MC4R is the critical target for this compound's effect on feeding behavior.[3][7]

Melanocortin-3 Receptor (MC3R) Knockout Models

The role of MC3R in mediating the effects of this compound is less pronounced than that of MC4R. While some studies suggest a subtle role for MC3R in the regulation of food intake, the primary orexigenic response to this compound is lost in the absence of MC4R, even when MC3R is present.[3] Interestingly, MC3R KO mice exhibit a unique metabolic syndrome characterized by increased fat mass and a reduced ratio of fat to carbohydrate oxidation, suggesting a distinct role for this receptor in energy partitioning.[9][10]

Comparison with Endogenous Antagonist: Agouti-Related Peptide (AgRP)

AgRP is the natural antagonist of MC3R and MC4R and serves as a crucial physiological comparator for this compound. While both molecules block MC3/4R, their effects in knockout models reveal interesting differences.

Notably, unlike this compound, AgRP can still elicit a significant, albeit altered, increase in food intake in MC4R KO mice.[3] This suggests that AgRP may have additional mechanisms of action independent of MC4R, a facet not observed with the synthetic antagonist this compound.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies comparing the effects of this compound and AgRP in wild-type and knockout mouse models.

Table 1: Effect of this compound on 24-hour Cumulative Food Intake in Mice

Treatment (ICV)GenotypeChange in Food Intake (grams)Reference
SalineWild-TypeBaseline[3]
This compound (3.0 nmol)Wild-Type↑ ~1.5g[3]
SalineMC4R KOBaseline[3]
This compound (3.0 nmol)MC4R KONo significant change[3]
SalineMC3R KOBaseline[3]
This compound (3.0 nmol)MC3R KONo significant change[3]

Table 2: Effect of AgRP on 24-hour Cumulative Food Intake in Mice

Treatment (ICV)GenotypeChange in Food Intake (grams)Reference
SalineWild-TypeBaseline[3]
AgRP (87-132) (2.0 nmol)Wild-Type↑ ~3.0g[3]
SalineMC4R KOBaseline[3]
AgRP (87-132) (2.0 nmol)MC4R KO↑ ~2.0g[3]
SalineMC3R KOBaseline[3]
AgRP (87-132) (2.0 nmol)MC3R KO↑ ~2.5g[3]

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Mice

A standardized protocol for ICV injection is crucial for the accurate delivery of compounds to the brain.

  • Animal Preparation: Adult male C57BL/6J mice are housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for fasting protocols.

  • Anesthesia: Mice are anesthetized using a mixture of ketamine and xylazine administered intraperitoneally.

  • Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic apparatus. A guide cannula is implanted into the lateral ventricle using predetermined coordinates (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral to the skull surface). The cannula is secured with dental cement.

  • Recovery: Mice are allowed to recover for at least one week post-surgery.

  • Injection Procedure: For ICV injections, a 33-gauge injector is inserted into the guide cannula. The compound (e.g., this compound or AgRP dissolved in sterile saline) is infused in a small volume (e.g., 1-2 µL) over a period of one to two minutes. The injector is left in place for an additional minute to allow for diffusion.[12][13]

  • Behavioral Monitoring: Following the injection, food intake and other relevant behaviors are monitored at specified time points.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Melanocortin_Signaling_Pathway cluster_POMC POMC Neuron cluster_AgRP AgRP Neuron cluster_Target Target Neuron POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Agonist AgRP AgRP AgRP->MC4R Antagonist AC Adenylyl Cyclase MC4R->AC MC4R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anorexia Anorexigenic Effects PKA->Anorexia Shu9119 This compound Shu9119->MC4R Antagonist

Caption: Melanocortin signaling pathway at the MC4R.

Experimental_Workflow start Start animal_prep Animal Preparation (Wild-Type & Knockout Mice) start->animal_prep surgery ICV Cannulation Surgery animal_prep->surgery recovery Post-Surgery Recovery surgery->recovery injection ICV Injection (this compound, AgRP, or Saline) recovery->injection monitoring Monitor Food Intake & Body Weight injection->monitoring data_analysis Data Analysis & Comparison monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo studies.

Conclusion

The use of knockout animal models has been pivotal in confirming that the MC4R is the primary target through which this compound exerts its potent orexigenic effects. While the MC3R plays a role in overall energy metabolism, its contribution to the feeding response induced by this compound appears to be minimal. Comparison with the endogenous antagonist AgRP highlights both similarities in receptor blockade and intriguing differences in their broader physiological effects, suggesting that AgRP may have actions independent of the MC4R. This guide provides a framework for researchers utilizing this compound, emphasizing the importance of appropriate animal models and experimental design for the accurate interpretation of its effects on the complex melanocortin system.

References

Safety Operating Guide

Proper Disposal Procedures for Shu 9119: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of potent synthetic peptides like Shu 9119 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a potent synthetic peptide, acting as a competitive antagonist at melanocortin receptors MC3 and MC4. Due to its high potency and biological activity, all waste materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware, must be treated as hazardous chemical waste. Disposal should always be in accordance with local, state, and federal regulations.

Summary of Key Data

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

PropertyValueNotes
Chemical Name This compoundA potent melanocortin receptor antagonist.
Appearance White lyophilized powder
Solubility Water
Storage Lyophilized: -20°C for long-term storage. In solution: -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Primary Hazard Potent biological activity.The full toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
Disposal Method Treat as hazardous chemical waste.Follow all local, state, and federal regulations.

Experimental Protocols: Chemical Inactivation of this compound Waste

Prior to final disposal, it is best practice to inactivate any residual biological activity of this compound. The peptide bonds of this compound are susceptible to hydrolysis under acidic or basic conditions, and certain amino acid residues can be oxidized. The following protocols describe methods for the chemical degradation of this compound in aqueous waste streams.

Important: These procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Acid Hydrolysis Protocol
  • Preparation: For every 10 mL of aqueous waste containing this compound, prepare 1 mL of concentrated hydrochloric acid (HCl).

  • Acidification: Slowly add the concentrated HCl to the this compound waste solution while stirring.

  • Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the solution to stand at room temperature for a minimum of 24 hours. This will facilitate the hydrolysis of the peptide bonds.

  • Neutralization: After 24 hours, slowly add a 10 M sodium hydroxide (NaOH) solution to neutralize the acidic waste. Monitor the pH with a calibrated pH meter until it is between 6.0 and 8.0.

  • Disposal: The neutralized, inactivated waste can now be disposed of as chemical waste through your institution's hazardous waste management program.

Base Hydrolysis Protocol
  • Preparation: For every 10 mL of aqueous waste containing this compound, prepare 1 mL of 10 M sodium hydroxide (NaOH) solution.

  • Alkalinization: Slowly add the 10 M NaOH solution to the this compound waste solution while stirring.

  • Hydrolysis: Loosely cap the container and allow the solution to stand at room temperature for a minimum of 24 hours to hydrolyze the peptide.

  • Neutralization: After 24 hours, slowly add a 1 M hydrochloric acid (HCl) solution to neutralize the basic waste to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized, inactivated waste as chemical waste according to your institution's guidelines.

Oxidative Degradation Protocol

This method is particularly effective for peptides containing methionine, tryptophan, or cysteine residues.

  • Preparation: Prepare a 10% (v/v) solution of household bleach (sodium hypochlorite) in water.

  • Oxidation: Add an equal volume of the 10% bleach solution to the this compound aqueous waste.

  • Reaction: Allow the mixture to stand for at least 30 minutes at room temperature to ensure complete oxidation.

  • Disposal: The treated waste can then be disposed of as chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Shu9119_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Vials, Contaminated Labware) waste_type->solid Solid liquid Aqueous Waste (Unused Solutions) waste_type->liquid Liquid collection Collect in Labeled Hazardous Waste Container solid->collection inactivation Chemical Inactivation (Acid/Base Hydrolysis or Oxidation) liquid->inactivation inactivation->collection disposal Dispose via Institutional Hazardous Waste Program collection->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.

Operational Guidance for Handling Novel Compound Shu 9119

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound designated "Shu 9119" is not a publicly recognized chemical entity. As such, no specific toxicological, physical, or chemical data is available. The following guidance is based on established best practices for handling novel, unknown, or potent chemical compounds in a research and development setting. A thorough risk assessment must be conducted by qualified personnel before any handling of this substance.

Pre-Handling Risk Assessment and Control Banding

Before any work with this compound begins, a comprehensive risk assessment is mandatory. Given the absence of specific hazard data, a "control banding" approach should be implemented.[1][2][3][4] Control banding is a risk management technique that groups workplace risks into "bands" to determine the necessary level of control.[1][3] For a novel compound like this compound with unknown toxicity, it is prudent to assume it is a highly potent substance.

Initial Assessment Steps:

  • Information Gathering: Review all available information, including synthetic route, related compounds, and any preliminary in-vitro data, to infer potential hazards.[5]

  • Hazard Banding: Assign this compound to a high-hazard band due to the lack of toxicity data. This assumes the substance may be carcinogenic, mutagenic, or toxic at low doses.

  • Exposure Potential Assessment: Evaluate the planned procedures to determine the potential for exposure (e.g., generating dusts, aerosols, or vapors).

  • Control Strategy Selection: Based on the hazard band and exposure potential, select the appropriate control strategies, including engineering controls, administrative controls, and personal protective equipment (PPE).[4]

Personal Protective Equipment (PPE)

For a novel compound of unknown potency, a high level of personal protection is required.[6] The following PPE is recommended as a minimum standard.

PPE CategorySpecificationRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge for organic compounds and particulates.[7]Protects against inhalation of airborne particles and potential vapors. A PAPR is recommended over less protective masks due to the unknown inhalation toxicity.[7][8]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact.[9][10] Double-gloving is recommended for handling highly potent compounds.
Body Protection Disposable, solid-front lab coat or gown with long sleeves and tight-fitting cuffs.[8][11]Protects skin from splashes and contamination.[8]
Eye Protection Chemical splash goggles or a full face shield if not using a PAPR with an integrated shield.[8][10]Protects eyes from splashes and airborne particles.[8]

Engineering and Administrative Controls

PPE should be used in conjunction with engineering and administrative controls to minimize exposure.[9][12]

Control TypeExamples
Engineering Controls - Primary Containment: Handling all solid and liquid forms of this compound within a certified chemical fume hood, glove box, or other ventilated enclosure.[9] For potent compounds, a flexible or rigid isolator (glove bag) offers a higher level of containment.[7][13] - Ventilation: Ensure adequate general laboratory ventilation with negative pressure relative to surrounding areas.[3]
Administrative Controls - Restricted Access: Limit access to the handling area to trained and authorized personnel. - Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and disposal. - Training: All personnel must be trained on the potential hazards and the specific handling procedures for unknown compounds.

Experimental Workflow for Handling this compound

The following diagram outlines a generalized workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment (Assume High Potency) develop_sop Develop Detailed SOP risk_assessment->develop_sop ppe_donning Don Appropriate PPE develop_sop->ppe_donning retrieve_compound Retrieve this compound from Storage ppe_donning->retrieve_compound weigh_transfer Weigh and Transfer retrieve_compound->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate_surfaces Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste ppe_doffing Doff PPE Correctly dispose_waste->ppe_doffing

Caption: Workflow for handling novel compounds.

Decontamination and Disposal Plan

A comprehensive decontamination and disposal plan is crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.[14]

Decontamination Procedures:

  • Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. The choice of decontaminating agent will depend on the chemical properties of this compound. If these are unknown, a multi-step process involving a solvent wash followed by a detergent wash is a prudent starting point.

  • Equipment Decontamination: Non-disposable equipment should be thoroughly cleaned according to a validated procedure. For highly potent compounds, dedicated equipment is preferred.

Disposal Plan: All waste generated from handling this compound must be treated as hazardous waste.[15][16]

Waste StreamContainer and LabelingDisposal Route
Solid Waste Puncture-resistant, sealed container labeled "Hazardous Waste - this compound (Unknown Potent Compound)".Via the institution's hazardous waste management program. Do not mix with other waste streams.[15]
Liquid Waste Compatible, sealed container labeled "Hazardous Waste - this compound (Unknown Potent Compound)".Via the institution's hazardous waste management program. Do not dispose of down the drain.[12]
Sharps Puncture-proof sharps container labeled "Hazardous Waste - this compound (Unknown Potent Compound)".Via the institution's hazardous waste management program.
Contaminated PPE Sealed bag or container labeled "Hazardous Waste - this compound (Unknown Potent Compound)".Via the institution's hazardous waste management program.

If the identity of the waste cannot be confirmed, it must be labeled as "Unknown" and handled by the institution's Environmental Health and Safety (EHS) department for characterization and disposal, which can be a costly process.[5][17]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide all available information about the compound.

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institution's EHS department.

  • Clean-up: Only trained personnel with appropriate PPE should clean up spills. Use a spill kit with absorbent materials suitable for chemical spills.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel compounds like this compound, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shu 9119
Reactant of Route 2
Shu 9119

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.